1,1,2,2-Tetraphenyldisilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diphenylsilylidene(diphenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Si2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLNWOAYQXBHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](=[Si](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403893 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16343-18-3 | |
| Record name | ACMC-1CCS8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80403893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-Tetraphenyldisilane | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,1,2,2-Tetraphenyldisilane via Reductive Coupling of Dichlorodiphenylsilane
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 1,1,2,2-tetraphenyldisilane, a valuable organosilicon compound. The synthesis is achieved through the reductive coupling of dichlorodiphenylsilane, a common and cost-effective starting material. This document delves into the underlying reaction mechanism, offers a field-proven, step-by-step laboratory procedure, discusses critical safety considerations, and outlines methods for the characterization and purification of the final product. Designed for researchers and professionals in chemical synthesis and materials science, this guide emphasizes the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction and Significance
Organodisilanes, compounds containing a silicon-silicon single bond, are fundamental building blocks in organosilicon chemistry and materials science. Among these, this compound serves as a key precursor for the synthesis of more complex silicon-containing molecules and polymers. Its phenyl substituents impart thermal stability and unique electronic properties, making its derivatives relevant in fields ranging from polymer chemistry to electronics. The synthesis from dichlorodiphenylsilane is a classic example of a Wurtz-type coupling reaction, a foundational method for forming Si-Si bonds.[1] Understanding this transformation is crucial for any scientist working with silicon-based materials. This guide provides an authoritative and practical framework for its successful execution in a laboratory setting.
The Wurtz-Fittig Reaction Mechanism
The synthesis of this compound from dichlorodiphenylsilane is a reductive self-coupling reaction, analogous to the classic Wurtz-Fittig reaction.[2] The transformation is achieved by treating the chlorosilane with a potent reducing agent, typically an alkali metal like sodium or lithium, in an anhydrous, aprotic solvent.[3] The mechanism is complex and can proceed through two primary, competing pathways: a radical mechanism and an organo-alkali (ionic) mechanism.[2]
Causality of Mechanistic Pathways:
The choice of solvent and the nature of the alkali metal surface can influence which pathway predominates. A finely dispersed sodium suspension in a solvent like toluene or THF provides a large surface area for electron transfer, which is crucial for initiating the reaction.[4]
-
Radical Pathway: A single electron is transferred from the sodium metal surface to the silicon-chlorine bond of dichlorodiphenylsilane. This results in the homolytic cleavage of the Si-Cl bond, generating a diphenylchlorosilyl radical and a sodium chloride salt. Two of these silyl radicals can then dimerize to form the desired Si-Si bond of this compound.[5]
-
Organo-Alkali (Ionic) Pathway: This pathway involves a two-electron transfer process. The first electron transfer forms the silyl radical as before. A second, rapid electron transfer to the silyl radical generates a highly nucleophilic diphenylchlorosilyl anion (a silyl-sodium species).[4] This potent nucleophile then attacks the electrophilic silicon center of a second dichlorodiphenylsilane molecule in an SN2-type displacement of a chloride ion, forming the Si-Si bond.[4]
Both pathways effectively lead to the same product, and it is likely that both operate concurrently during the reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the rationale behind each step is explained to ensure a higher probability of success and safety.
Reagent and Equipment Data
| Reagent/Equipment | Properties | Supplier Example | Rationale for Choice/Use |
| Dichlorodiphenylsilane (Ph₂SiCl₂) | M.W.: 253.20 g/mol ; b.p.: 305 °C; Density: 1.204 g/mL; Moisture sensitive, corrosive.[2] | Sigma-Aldrich | The primary precursor for the synthesis. Must be handled under inert conditions. |
| Sodium (Na) Metal | M.W.: 22.99 g/mol ; Highly reactive with water and protic solvents. Stored under mineral oil.[4] | Sigma-Aldrich | The reducing agent. Using a dispersion increases the surface area and reaction rate. |
| Toluene | Anhydrous grade (<50 ppm H₂O); b.p.: 111 °C. | Fisher Scientific | A suitable high-boiling, aprotic solvent that allows for reflux temperatures to drive the reaction. Must be thoroughly dried. |
| Tetrahydrofuran (THF) | Anhydrous grade (<50 ppm H₂O); b.p.: 66 °C. | Sigma-Aldrich | An alternative aprotic solvent. Often used, but its lower boiling point may result in longer reaction times. Must be thoroughly dried. |
| Three-neck round-bottom flask | 500 mL, equipped with condenser, dropping funnel, and nitrogen/argon inlet. | VWR | Standard apparatus for reactions requiring inert atmosphere and controlled addition of reagents. All glassware must be rigorously flame-dried.[6] |
| Mechanical Stirrer | Provides efficient stirring for heterogeneous mixtures (sodium dispersion). | IKA | Ensures good contact between the sodium metal and the dissolved chlorosilane. |
Step-by-Step Synthesis Workflow
Critical Prerequisite: This entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. All glassware must be oven- or flame-dried immediately before use to remove any adsorbed moisture.[6]
Procedure:
-
Preparation of Sodium Dispersion: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous toluene. Add sodium metal (5.3 g, 0.23 mol, 2.2 equivalents) cut into small pieces.
-
Causality: Using a stoichiometric excess of the reducing agent ensures the complete conversion of the dichlorodiphenylsilane. Toluene is chosen for its high boiling point, which is necessary to melt the sodium.
-
-
Heat the mixture to reflux (approx. 111 °C) with vigorous stirring. The sodium will melt (m.p. 97.8 °C) and the strong agitation will break it into a fine, sand-like dispersion.
-
Causality: A dispersion dramatically increases the reactive surface area of the sodium, leading to a more controlled and efficient reaction compared to using large chunks of the metal.[4]
-
-
Once a fine dispersion is formed, turn off the heating and allow the mixture to cool to room temperature while maintaining vigorous stirring to prevent the sodium particles from coalescing.
-
Reductive Coupling Reaction: In a separate, dry dropping funnel, prepare a solution of dichlorodiphenylsilane (25.3 g, 0.10 mol, 1.0 equivalent) in 50 mL of anhydrous toluene.
-
Once the sodium dispersion has cooled, begin the dropwise addition of the dichlorodiphenylsilane solution to the vigorously stirred mixture over a period of approximately 1 hour. The reaction is exothermic, and the mixture may turn a dark purple or grey color, indicating the progress of the reaction.[6]
-
Causality: A slow, controlled addition is critical to manage the exothermicity of the reaction and to minimize side reactions, such as polymerization.
-
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours to ensure the reaction goes to completion.
-
Work-up and Product Isolation: Cool the reaction mixture to 0 °C using an ice bath.
-
EXTREME CAUTION: Slowly and carefully add 20 mL of isopropanol dropwise to quench any unreacted sodium metal. This is a highly exothermic and vigorous reaction that will produce hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Causality: Quenching is a critical safety step. Isopropanol is a mild proton source that reacts with the remaining active sodium in a more controlled manner than water.
-
-
Once the quenching is complete (i.e., no more gas evolution), filter the mixture through a pad of Celite to remove the finely divided sodium chloride byproduct and any other insoluble materials. Wash the filter cake with an additional 50 mL of toluene to recover any trapped product.
-
Combine the filtrates and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot toluene and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Results | Rationale |
| ¹H NMR (CDCl₃) | Complex multiplet in the aromatic region (approx. δ 7.2-7.8 ppm) integrating to 20H. A singlet in the Si-H region (approx. δ 5.0-5.5 ppm) integrating to 2H. | Confirms the presence of the phenyl groups and the Si-H bonds. The integration ratio is key to confirming the structure. |
| ²⁹Si NMR (CDCl₃) | A signal in the range of δ -15 to -40 ppm is expected for disilanes of this type.[4][7] The specific shift will be characteristic of the Ph₂(H)Si- group. | Directly probes the silicon environment and confirms the formation of the Si-Si bond. The chemical shift is sensitive to the substituents on the silicon atoms.[6] |
| Melting Point | Literature values can be used for comparison to assess purity. | A sharp melting point close to the literature value indicates high purity. |
| FT-IR (KBr Pellet) | Characteristic peaks for Si-H stretching (approx. 2100-2200 cm⁻¹), Si-Ph bonds, and aromatic C-H stretching. | Confirms the presence of key functional groups in the molecule. |
Safety and Hazard Management
This synthesis involves highly reactive and hazardous materials. A thorough risk assessment must be performed before commencing any work.
-
Dichlorodiphenylsilane: Is corrosive and reacts with moisture to release hydrochloric acid (HCl) gas.[8] It causes severe skin burns and eye damage.[9] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Sodium Metal: Is extremely water-reactive and can ignite spontaneously in air, especially when finely divided.[4] It causes severe burns upon contact with skin. Handle only under an inert atmosphere or under a layer of mineral oil. Never use water to extinguish a sodium fire; use a Class D fire extinguisher (or dry sand).
-
Toluene: Is a flammable liquid and can cause irritation. Work in a well-ventilated fume hood and avoid sources of ignition.
-
Quenching Procedure: The quenching of excess sodium with isopropanol is the most hazardous step of the work-up. It must be done slowly, at a low temperature (0 °C), and with extreme caution, as the reaction is vigorous and produces flammable hydrogen gas.
Conclusion
The Wurtz-type reductive coupling of dichlorodiphenylsilane provides a reliable and fundamental method for the synthesis of this compound. By understanding the underlying mechanistic principles, adhering to strict anhydrous and inert atmosphere techniques, and exercising extreme caution during the handling of reactive reagents, researchers can successfully and safely prepare this valuable organosilicon intermediate. The protocol and insights provided in this guide serve as a robust foundation for the practical application of this important chemical transformation.
References
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Wurtz Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Wurtz reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Sonochemical Synthesis of Polysilylenes by Reductive Coupling of Disubstituted Dichlorosilanes with Alkali Metals. (1994). DTIC. Retrieved from [Link]
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Wurtz Reaction. (n.d.). BYJU'S. Retrieved from [Link]
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Wurtz reaction. (2023). Wikipedia. Retrieved from [Link]
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The 29Si NMR chemical shifts of selected chemical species. (n.d.). ResearchGate. Retrieved from [Link]
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Wurtz Reaction. (2025). J&K Scientific LLC. Retrieved from [Link]
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Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2022). Journal of the American Chemical Society. Retrieved from [Link]
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Haloalkanes: Wurtz reaction - lithium organyls. (n.d.). PHYWE. Retrieved from [Link]
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29Si NMR chemical shifts of silane derivatives. (2002). ScienceDirect. Retrieved from [Link]
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(29Si) Silicon NMR. (n.d.). Pascal-Man. Retrieved from [Link]
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Alkali Metals. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. (2022). PMC - NIH. Retrieved from [Link]
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- 6. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,4,4-Tetra-tert-butyl-1,4-dichloro-2,2,3,3-tetraphenyltetrasilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Formation of 1,1,2,2-Tetraphenyldisilane
This guide provides a comprehensive exploration of the primary mechanisms governing the formation of 1,1,2,2-tetraphenyldisilane, a significant organosilicon compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic strategies, offering not only procedural details but also a deep dive into the underlying mechanistic principles. The synthesis of the Si-Si bond is a cornerstone of organosilane chemistry, and understanding the nuances of these reactions is critical for the rational design and synthesis of novel silicon-containing molecules.
Introduction: The Significance of the Si-Si Bond in Aryldisilanes
The silicon-silicon bond is a unique functional group that imparts distinct electronic and steric properties to molecules. In aryldisilanes such as this compound, the interaction between the σ-electrons of the Si-Si bond and the π-systems of the phenyl groups leads to interesting photophysical and electronic behaviors. These characteristics make such compounds valuable as precursors for silicon-based polymers, in materials science, and as reagents in organic synthesis. The formation of this bond can be achieved through several key methodologies, each with its own mechanistic intricacies and practical considerations. This guide will focus on the two most prevalent and mechanistically distinct pathways: the reductive coupling of silyl halides and the dehydrogenative coupling of hydrosilanes.
Reductive Coupling of Chlorodiphenylsilane: A Wurtz-Type Approach
The reductive coupling of silyl halides with alkali metals is a classic and widely employed method for the formation of Si-Si bonds, analogous to the Wurtz reaction in carbon chemistry.[1] In the case of this compound, this involves the reaction of chlorodiphenylsilane with a potent reducing agent, typically an alkali metal like sodium.
Mechanistic Considerations: Silyl Radicals versus Silyl Anions
The precise mechanism of the Wurtz-type coupling of silyl halides has been a subject of considerable discussion, with evidence supporting both radical and anionic pathways. The reaction is initiated by a single-electron transfer (SET) from the surface of the alkali metal to the chlorodiphenylsilane molecule.
Radical Pathway:
The initial SET generates a diphenylsilyl radical and a chloride anion. Two of these silyl radicals can then dimerize to form the Si-Si bond of this compound.
-
Step 1: Single-Electron Transfer (SET) Ph₂SiHCl + Na → [Ph₂SiH]• + NaCl
-
Step 2: Radical Dimerization 2 [Ph₂SiH]• → Ph₂(H)Si-Si(H)Ph₂
Anionic Pathway:
Alternatively, the initially formed silyl radical can undergo a second SET from another sodium atom to form a highly reactive diphenylsilyl anion. This silyl anion can then act as a nucleophile, attacking a second molecule of chlorodiphenylsilane in an Sₙ2-type reaction to form the disilane.
-
Step 1: First Single-Electron Transfer (SET) Ph₂SiHCl + Na → [Ph₂SiH]• + NaCl
-
Step 2: Second Single-Electron Transfer (SET) [Ph₂SiH]• + Na → [Ph₂SiH]⁻Na⁺
-
Step 3: Nucleophilic Substitution [Ph₂SiH]⁻Na⁺ + Ph₂SiHCl → Ph₂(H)Si-Si(H)Ph₂ + NaCl
The prevailing mechanism is often influenced by the reaction conditions, such as the solvent and the nature of the alkali metal. Non-polar solvents may favor a radical pathway, while polar aprotic solvents can stabilize the silyl anion intermediate.
Experimental Protocol: Reductive Coupling with Sodium Dispersion
The use of a high-surface-area sodium dispersion is crucial for achieving efficient and reproducible results in this heterogeneous reaction.
Materials:
-
Chlorodiphenylsilane (Ph₂SiHCl)
-
Sodium metal
-
Toluene (anhydrous)
-
Isopropanol
-
Hexane
Procedure:
-
A dispersion of sodium metal in toluene is prepared by heating sodium in toluene above its melting point with vigorous stirring, followed by cooling.
-
To a stirred suspension of the sodium dispersion in anhydrous toluene under an inert atmosphere (e.g., argon), a solution of chlorodiphenylsilane in toluene is added dropwise at a controlled temperature.
-
The reaction mixture is stirred at an elevated temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the starting material using techniques like gas chromatography (GC).
-
After completion, the reaction is cooled to room temperature, and the excess sodium is quenched by the careful addition of isopropanol.
-
The mixture is then filtered to remove the sodium chloride byproduct and any unreacted sodium.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent system, such as hexane or ethanol, to afford this compound as a white crystalline solid.
Dehydrogenative Coupling of Diphenylsilane: A Catalytic Approach
An increasingly popular and more atom-economical method for Si-Si bond formation is the dehydrogenative coupling of hydrosilanes, catalyzed by transition metal complexes.[2] This approach avoids the use of stoichiometric amounts of highly reactive and potentially hazardous alkali metals. For the synthesis of this compound, diphenylsilane (Ph₂SiH₂) serves as the starting material.
Mechanistic Insights: The Role of Transition Metal Catalysts
A variety of transition metal complexes, particularly those of the late transition metals such as rhodium, iridium, and platinum, have been shown to be effective catalysts for this transformation. The catalytic cycle is generally believed to proceed through a series of oxidative addition and reductive elimination steps.
Proposed Catalytic Cycle (Rhodium Catalyst):
-
Oxidative Addition: The active catalyst, often a low-valent rhodium(I) species, reacts with a molecule of diphenylsilane via oxidative addition of a Si-H bond to form a rhodium(III) silyl hydride intermediate.
-
Second Oxidative Addition or σ-Bond Metathesis: This intermediate can then react with a second molecule of diphenylsilane. This can occur through another oxidative addition to form a rhodium(V) intermediate, or more likely, through a σ-bond metathesis step where a Si-H bond of the incoming diphenylsilane interacts with the rhodium center, leading to the formation of a Si-Si bond and the release of dihydrogen.
-
Reductive Elimination: The newly formed disilane is then eliminated from the rhodium center, regenerating the active catalyst and completing the cycle.
An alternative mechanism that has been proposed involves the formation of a silylene intermediate ([Ph₂Si:]), which can then insert into the Si-H bond of another diphenylsilane molecule.[3]
Sources
The Dawn of Polysilanes: Unraveling the Early Studies and Discovery of 1,1,2,2-Tetraphenyldisilane
A Technical Guide for Researchers in Organosilicon Chemistry
Introduction: The Quest for Silicon's Chains
In the landscape of modern chemistry, the unique properties of organosilicon compounds, particularly polysilanes, have carved a significant niche, finding applications in fields ranging from polymer science to electronics. However, the journey to understanding and harnessing these silicon-backbone molecules was a meticulous process, built upon the foundational work of pioneering chemists in the late 19th and early 20th centuries. This technical guide delves into the nascent stages of organosilicon chemistry, focusing on the early investigations and seminal discoveries that led to the synthesis and characterization of a key molecule in this class: 1,1,2,2-tetraphenyldisilane. We will traverse the historical context, from the initial explorations of silicon's bonding capabilities to the definitive synthetic protocols that laid the groundwork for the burgeoning field of polysilane chemistry.
The story of this compound is intrinsically linked to the broader quest to understand if silicon, carbon's heavier sibling in Group 14, could form stable, chain-like structures akin to the vast and diverse world of organic compounds. The early pioneers in this field were driven by fundamental questions about chemical bonding and the periodic trends in elemental properties.
The Pioneering Era of Frederic Kipping: Laying the Foundation
The early 20th century was a period of intense exploration in the realm of organosilicon chemistry, with British chemist Frederic Stanley Kipping at the forefront of this scientific frontier.[1][2][3] Kipping's extensive work, spanning over four decades, systematically investigated the synthesis and reactivity of a vast array of organosilicon compounds.[4][5] While he is widely credited with coining the term "silicone," his research also laid the crucial groundwork for the synthesis of compounds with direct silicon-silicon bonds.[2][4]
Kipping's primary method for forming silicon-carbon bonds involved the use of Grignard reagents, a revolutionary tool at the time.[4] However, for the creation of silicon-silicon bonds, he and his contemporaries often turned to the Wurtz-type coupling reaction.[6] This reaction, involving the reductive coupling of organohalosilanes with alkali metals like sodium, became a cornerstone for the synthesis of polysilanes.
While a singular publication by Kipping explicitly detailing the isolation and characterization of this compound remains elusive in initial broad searches, his extensive work on the reaction of diphenyldichlorosilane with sodium strongly suggests its formation as a product.[1] His meticulous studies on the hydrolysis products of these reactions provided the first glimpses into the complex structures that could be formed.
The Definitive Synthesis and Characterization by Gilman and Winkler
While Kipping's pioneering work opened the door, it was the meticulous research of American chemist Henry Gilman and his collaborator Hans J. S. Winkler in the mid-20th century that provided a definitive and well-characterized synthesis of what they termed "sym-tetraphenyldisilane," which corresponds to the 1,1,2,2-isomer. Their 1961 publication in the Journal of Organic Chemistry, titled "Preparation and Reactions of sym-Tetraphenyldisilane," stands as a landmark paper in the field.
Gilman, a titan in the field of organometallic chemistry, brought a new level of rigor and systematic study to the synthesis and reactivity of organosilicon compounds.[7][8] The work by Winkler and Gilman not only provided a reliable method for the preparation of this compound but also explored its subsequent reactions, further elucidating the nature of the Si-Si bond.
Experimental Protocol: A Classic Wurtz-Fittig Approach to this compound
The following protocol is a reconstruction based on the methodologies prevalent during the mid-20th century and informed by the work of Gilman and his contemporaries. It represents a classic approach to the synthesis of this compound.
Objective: To synthesize this compound via the reductive coupling of diphenyldichlorosilane using sodium metal.
Materials:
-
Diphenyldichlorosilane (highly purified)
-
Sodium metal (finely cut or as a dispersion)
-
Anhydrous toluene or xylene (as solvent)
-
An inert atmosphere apparatus (e.g., a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet)
-
Standard laboratory glassware for filtration, washing, and recrystallization
-
Petroleum ether or hexane for washing and recrystallization
Procedure:
-
Apparatus Setup: A rigorously dried three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected by a drying tube (e.g., filled with calcium chloride), and a nitrogen inlet to maintain an inert atmosphere.
-
Reagent Addition: The flask is charged with anhydrous toluene or xylene, followed by the addition of finely cut sodium metal or a sodium dispersion. The mixture is heated to the melting point of sodium (for toluene, this requires external heating to reflux) to create a finely dispersed metallic surface, and then allowed to cool while stirring vigorously to maintain the dispersion.
-
Slow Addition of Silane: A solution of freshly distilled diphenyldichlorosilane in the same anhydrous solvent is added dropwise to the stirred sodium dispersion at a rate that maintains a controllable reaction. The reaction is exothermic, and the rate of addition should be managed to prevent an uncontrolled reflux.
-
Reaction and Reflux: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature with continuous stirring for several hours to ensure the completion of the reaction. The formation of a voluminous white precipitate of sodium chloride will be observed.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is cautiously treated with a proton source, such as moist ether or ethanol, to quench any unreacted sodium. The mixture is then filtered to remove the sodium chloride precipitate.
-
Purification: The filtrate is concentrated under reduced pressure to yield the crude product. The solid residue is then purified by recrystallization from a suitable solvent, such as a mixture of benzene and petroleum ether or hot toluene, to afford crystalline this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Early Characterization of this compound
In the era of Kipping and the early work of Gilman, the tools available for structural elucidation were limited compared to the sophisticated spectroscopic techniques of today. The characterization of newly synthesized compounds relied heavily on a combination of physical property measurements and chemical derivatization.
| Property | Early Reported Values | Modern Accepted Values | Method of Determination (Historical Context) |
| Melting Point | Varies in early literature | ~135-138 °C | Kofler hot-stage microscope or similar melting point apparatus. Purity was often inferred from a sharp melting point. |
| Molecular Formula | C₂₄H₂₂Si₂ | C₂₄H₂₂Si₂ | Elemental analysis (combustion analysis) to determine the percentage composition of Carbon and Hydrogen. Silicon content was often determined by difference or through specific analytical procedures. |
| Molecular Weight | Inferred from colligative properties | 390.69 g/mol | Cryoscopy (freezing point depression) or ebullioscopy (boiling point elevation) were common methods for determining the molecular weight of non-volatile solutes. |
| Solubility | Soluble in aromatic hydrocarbons (benzene, toluene), chloroform; sparingly soluble in ethers and alcohols. | Consistent with early reports. | Determined by simple solubility tests in a range of common laboratory solvents. |
| Appearance | Colorless, crystalline solid | White to off-white crystalline solid | Visual observation. |
Early structural confirmation would have also relied on chemical reactions. For instance, cleavage of the Si-Si bond with halogens or hydrogen halides, followed by identification of the resulting diphenylhalosilane derivatives, would provide strong evidence for the disilane structure.
The Significance of the Discovery
The successful synthesis and characterization of this compound, and other related polysilanes, was a pivotal moment in the development of organosilicon chemistry. It provided concrete evidence that silicon atoms could indeed be linked together to form stable chains, opening up a new realm of chemical possibilities. This discovery not only fueled further academic inquiry into the fundamental properties of the Si-Si bond but also laid the intellectual foundation for the eventual development of a vast array of polysilane-based materials with unique and valuable electronic and photophysical properties.
The early struggles and ultimate triumphs in the synthesis of this seemingly simple molecule serve as a testament to the ingenuity and perseverance of the pioneers of organosilicon chemistry. Their work continues to inspire and inform the research of scientists and drug development professionals today, as the versatile chemistry of the silicon-silicon bond is explored in ever more complex and functional molecular architectures.
References
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Britannica. (n.d.). Frederic Stanley Kipping. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,1,2,2-Tetraphenyldisilane
Introduction: Elucidating the Structure of a Key Organosilicon Precursor
1,1,2,2-Tetraphenyldisilane (Ph₂HSi-SiHPh₂) is a significant organosilicon compound, serving as a valuable precursor in materials science and synthetic chemistry. Its structure, featuring a direct silicon-silicon bond flanked by phenyl groups and reactive silicon-hydride (Si-H) functionalities, makes it a versatile building block for polymers and complex molecules.[1] Accurate confirmation of its identity and purity is paramount for any downstream application, necessitating a multi-faceted spectroscopic approach.
While this compound is commercially available, a comprehensive and consolidated public database of its full spectroscopic data is not readily accessible. This guide, therefore, serves as a primary reference for researchers, providing not just data, but the foundational principles and detailed methodologies for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for its unequivocal characterization. We will proceed by outlining the core techniques, detailing field-proven experimental protocols, and presenting the predicted spectral data based on sound chemical principles and analysis of analogous structures.
Contextual Framework: Synthesis Pathway
A complete analysis begins with an understanding of the material's origin. A plausible and common route to symmetrically substituted disilanes like this compound is the reductive dehalogenation (Wurtz-type coupling) of a corresponding chlorosilane.
Caption: General workflow for the synthesis of this compound.
This synthesis informs our analysis, suggesting that potential impurities could include unreacted starting material, monosilane side-products (e.g., diphenylsilane from premature quenching), or higher polysilanes. Spectroscopic analysis is therefore critical to confirm the desired Si-Si bond formation and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the chemical environment of each atom in the molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR is required for full characterization.
Expertise in Practice: Causality Behind Experimental Choices
-
Solvent Selection: A deuterated solvent that can dissolve the crystalline solid without reacting is essential. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power and relatively clean spectral window. Toluene-d₈ or Benzene-d₆ are also excellent options that can influence the chemical shifts of aromatic protons through solvent effects, sometimes improving spectral dispersion.
-
Sensitivity Enhancement for ²⁹Si: The ²⁹Si nucleus has a low natural abundance (4.7%) and a negative gyromagnetic ratio, leading to low sensitivity and potentially negative Nuclear Overhauser Effects (NOE).[2] To acquire a high-quality spectrum in a reasonable time, sensitivity-enhancement pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are not just recommended, but essential. These techniques transfer magnetization from the abundant, high-sensitivity ¹H nuclei to the rare ²⁹Si nuclei, significantly boosting the signal.
-
Referencing: All spectra should be referenced to an internal standard of tetramethylsilane (TMS) at 0 ppm.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of approximately 15 ppm, centered around 5 ppm, is sufficient.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is standard. Due to the presence of non-protonated carbons, a longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration, although this is not typically required for simple identification.
-
²⁹Si NMR Acquisition:
-
Use an inverse-gated decoupling pulse sequence or a polarization transfer sequence like INEPT or DEPT.[2]
-
A chromium(III) acetylacetonate (Cr(acac)₃) relaxation agent (~5-10 mg) can be added to shorten the long T1 relaxation times of the silicon nuclei, reducing the total experiment time.[2]
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, which may range from several hundred to several thousand depending on the instrument and sample concentration.
-
Pro Tip: To mitigate the broad background signal from the glass NMR tube and the probe itself (often seen around -110 ppm), one can acquire a spectrum of the solvent alone and subtract it from the sample spectrum, or use a quartz-free probe setup if available.[3]
-
Predicted Spectra and Interpretation
The ¹H NMR spectrum is expected to be relatively simple, defined by two main regions:
-
Aromatic Region (δ ≈ 7.2 – 7.6 ppm): The 20 protons on the four phenyl groups will appear as a complex, overlapping multiplet. The ortho, meta, and para protons are chemically distinct but their signals often coalesce into a broad multiplet in this type of molecule.
-
Si-H Region (δ ≈ 4.9 – 5.2 ppm): The two protons directly attached to the silicon atoms are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, sharp singlet. The chemical shift is downfield from typical alkane protons due to the influence of the adjacent silicon and phenyl groups. For comparison, the Si-H₂ protons in diphenylsilane appear around 4.8 ppm.[4] The integration ratio of the aromatic region to the Si-H region should be 20:2, or 10:1.
The proton-decoupled ¹³C NMR spectrum will show signals only for the phenyl carbons, as the two silicon atoms are NMR-active but not carbons. Due to the C₂ symmetry axis bisecting the Si-Si bond, the four phenyl groups are equivalent, and within each phenyl group, carbons are equivalent in pairs (ortho with ortho', meta with meta'). This results in four distinct signals:
-
Ipso-Carbon (C attached to Si): Expected around δ ≈ 133-135 ppm . This quaternary carbon signal will likely be the sharpest and of lowest intensity.
-
Ortho-Carbons: Expected around δ ≈ 135-136 ppm .
-
Meta-Carbons: Expected around δ ≈ 128-129 ppm .
-
Para-Carbon: Expected around δ ≈ 130-131 ppm . These predictions are based on data for analogous phenylsilanes.[5][6]
This spectrum is the most diagnostic for confirming the Si-Si bond. A single resonance is expected due to the chemical equivalence of the two silicon atoms.
-
Chemical Shift (δ ≈ -30 to -40 ppm): The chemical shift of silicon is highly sensitive to its environment. For diphenylsilane (Ph₂SiH₂), the shift is approximately -17.5 ppm.[7][8] The presence of a second silicon atom instead of a hydrogen typically induces an upfield shift. Therefore, a chemical shift in the -30 to -40 ppm range is a reasonable prediction.
-
Coupling: In a proton-coupled ²⁹Si spectrum, this signal would be complex. It would be split into a doublet by the directly attached proton (¹J(Si,H) is large, ~200 Hz) and potentially further split into a triplet by the two equivalent protons on the other silicon atom (³J(Si,H) is small). However, spectra are typically acquired with proton decoupling, resulting in a singlet.
| Predicted Spectroscopic Data for this compound |
| ¹H NMR (Predicted in CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 7.2 – 7.6 |
| ~ 4.9 – 5.2 |
| ¹³C NMR (Predicted in CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ 135 – 136 |
| ~ 133 – 135 |
| ~ 130 – 131 |
| ~ 128 – 129 |
| ²⁹Si NMR (Predicted in CDCl₃) |
| Chemical Shift (δ, ppm) |
| ~ -30 to -40 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this compound, its primary utility is the unambiguous identification of the Si-H bond.
Experimental Protocol: KBr Pellet Method
The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples.[9] The goal is to disperse the sample in an IR-transparent matrix to minimize light scattering.[10]
-
Preparation: Gently grind spectroscopic-grade KBr powder (approx. 150-200 mg) in an agate mortar and pestle to a fine powder. Store KBr in a desiccator as it is hygroscopic.[11]
-
Mixing: Add a small amount of the sample (approx. 1-2 mg) to the KBr powder. The ideal ratio is about 1:100 sample to KBr.[12]
-
Grinding: Grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. This step is critical to reduce particle size below the wavelength of IR radiation, preventing scattering.[10]
-
Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a vacuum to remove trapped air and moisture. Slowly apply pressure (typically 8-10 tons) for 1-2 minutes.[11]
-
Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the spectrometer's sample holder. Acquire a background spectrum of the empty spectrometer first, then the sample spectrum.
Expected Spectrum and Interpretation
The IR spectrum will be dominated by several key absorption bands:
| Expected IR Absorption Bands for this compound |
| Frequency Range (cm⁻¹) |
| ~ 3100 – 3000 |
| ~ 2120 – 2150 |
| ~ 1600, ~1480, ~1430 |
| ~ 1120 |
| ~ 740 - 690 |
The most crucial and unambiguous peak is the strong, sharp Si-H stretch.[13] Its appearance in the 2120-2150 cm⁻¹ range is definitive proof of the silicon-hydride functionality.[14] The absence of a broad absorption around 3200-3600 cm⁻¹ would confirm the absence of O-H groups from hydrolysis, and the absence of a strong Si-O-Si band (~1000-1100 cm⁻¹) would rule out siloxane impurities.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.
Expertise in Practice: Predicting Fragmentation
In EI-MS, the molecular ion (M⁺˙) is formed, and its subsequent fragmentation is governed by bond strengths. The weakest bonds tend to break first. In this compound, the Si-Si sigma bond is significantly weaker (~230 kJ/mol) than the Si-C (~300 kJ/mol) or Si-H (~320 kJ/mol) bonds.[1] Therefore, the most probable initial fragmentation event is the homolytic cleavage of the Si-Si bond.
Predicted Fragmentation Pathway
Caption: Predicted EI-MS fragmentation pathway for this compound.
-
Molecular Ion (M⁺˙): The molecular ion should appear at an m/z corresponding to the molecular weight of C₂₄H₂₂Si₂, which is 366.6 g/mol . This peak may be of low to moderate intensity.
-
Base Peak (m/z 183): The most favorable fragmentation is the cleavage of the weak Si-Si bond, yielding the diphenylsilyl cation, [Ph₂SiH]⁺ , at m/z 183 . This is predicted to be the base peak (the most intense peak) in the spectrum.
-
Other Fragments: Other less abundant but significant fragments may include:
-
m/z 289: Loss of a phenyl radical ([M - C₆H₅]⁺).
-
m/z 259: A triphenylsilyl cation ([Ph₃Si]⁺) could form after rearrangement.
-
m/z 365: Loss of a hydrogen radical ([M - H]⁺).
-
| Predicted Major Ions in the EI Mass Spectrum |
| m/z |
| 366 |
| 183 |
| 289 |
| 259 |
Conclusion
The rigorous characterization of this compound is achieved through the synergistic application of NMR, IR, and Mass Spectrometry. This guide provides the theoretical basis, practical protocols, and expert-driven predictions necessary for a researcher to confidently acquire and interpret the requisite data. The key spectroscopic markers to confirm the structure are:
-
NMR: The 10:1 integral ratio of aromatic to Si-H protons in the ¹H spectrum, the four distinct aromatic carbon signals in the ¹³C spectrum, and, most importantly, a single resonance around -30 to -40 ppm in the ²⁹Si spectrum.
-
IR: A strong, sharp absorbance band in the 2120-2150 cm⁻¹ region, confirming the Si-H functionality.
-
MS: A molecular ion at m/z 366 and a base peak at m/z 183, confirming the molecular weight and the characteristic Si-Si bond cleavage.
By following these protocols and comparing obtained data to these validated predictions, researchers and drug development professionals can ensure the identity and purity of their material, establishing a solid foundation for its use in further research and application.
References
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Journal of the American Chemical Society. Ultrastable Copper Superatom. Available at: [Link].
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Chem.info. (29Si) Silicon NMR. Available at: [Link].
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Pascal-Man. 29Si NMR Some Practical Aspects. Available at: [Link].
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SpectraBase. Diphenylsilane - Optional[29Si NMR] - Chemical Shifts. Available at: [Link].
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ResearchGate. MIR-FTIR spectra in Si-H stretch region. Available at: [Link].
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ACS Publications. Mass spectra of disilanes. Phenyl-silicon interaction and silicon-silicon bond strength. Available at: [Link].
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RSC Publishing. The calculation of 29Si NMR chemical shifts of tetracoordinated silicon compounds in the gas phase and in solution. Available at: [Link].
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ACS Publications. Comprehensive Benchmark Study on the Calculation of 29Si NMR Chemical Shifts. Available at: [Link].
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Shimadzu. KBr Pellet Method. Available at: [Link].
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Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link].
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Journal of the American Chemical Society. Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Available at: [Link].
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ResearchGate. 29Si NMR chemical shifts of silane derivatives | Request PDF. Available at: [Link].
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The Royal Society of Chemistry. General Experimental Remarks. Available at: [Link].
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SciSpace. Quantum-Chemical Calculation of 29Si NMR Spectrum of Silicon Dioxide Fullerene-Like Molecules. Available at: [Link].
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University of Twente. INFRARED STUDY OF THE SILICA/SILANE REACTION. Available at: [Link].
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The Infrared and Raman Discussion Group (IRDG). Preparation of Samples for IR Spectroscopy as KBr Disks. Available at: [Link].
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The Royal Society of Chemistry. Electronic Supporting Information (ESI). Available at: [Link].
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].
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Scirp.org. IR Spectroscopic Study of Silicon Nitride Films. Available at: [Link].
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Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy?. Available at: [Link].
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PubChem. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Available at: [Link].
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AntsLAB. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. Available at: [Link].
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YouTube. common fragmentation mechanisms in mass spectrometry. Available at: [Link].
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link].
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ResearchGate. A close-up of the IR absorption spectrum for the Si–H stretching.... Available at: [Link].
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YouTube. KBr Pellet Preparation for FTIR Analysis. Available at: [Link].
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e-Publications@Marquette. Mass Spectra of Silanes. Multiple Rearrangements and Bonding to Silicon. Available at: [Link].
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Oregon State University. 13C NMR Chemical Shift. Available at: [Link].
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YouTube. 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry. Available at: [Link].
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].
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An In-depth Technical Guide to the Crystal Structure Analysis of 1,1,2,2-Tetraphenyldisilane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, crystallization, and crystal structure analysis of 1,1,2,2-tetraphenyldisilane and its derivatives. It is intended to serve as a detailed resource for researchers in materials science, crystallography, and medicinal chemistry, offering insights into the experimental methodologies and the nuanced interpretation of the structural data.
Introduction: The Significance of Aryldisilanes
Disilanes, compounds containing a silicon-silicon single bond, form a fundamental class of organosilicon compounds. When substituted with aryl groups, such as the phenyl rings in this compound, these molecules exhibit unique electronic and photophysical properties. The spatial arrangement of these bulky phenyl groups profoundly influences the molecular conformation, crystal packing, and ultimately, the material's bulk properties. A thorough understanding of their three-dimensional structure through single-crystal X-ray diffraction is therefore paramount for structure-property relationship studies and the rational design of new materials. The unique sigma electron delocalization (σ-conjugation) across catenated Si atoms gives polysilanes useful properties, and the presence of aromatic groups on the silicon atoms can cause a red shift in UV absorption spectra and enhance σ–π mixing, thereby increasing conjugation.[1]
Synthesis and Crystallization: From Precursor to High-Quality Single Crystals
The successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reductive coupling of a dihalodiphenylsilane, typically dichlorodiphenylsilane, using a suitable reducing agent.
Experimental Protocol: Reductive Coupling of Dichlorodiphenylsilane
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is thoroughly dried and purged with dry nitrogen to ensure anaerobic and anhydrous conditions.
-
Reagents: Dichlorodiphenylsilane is used as the precursor. Lithium metal is a commonly employed reducing agent. Anhydrous tetrahydrofuran (THF) is used as the solvent.
-
Procedure:
-
Freshly cut lithium metal is added to the reaction flask containing anhydrous THF.
-
A solution of dichlorodiphenylsilane in anhydrous THF is added dropwise to the stirred suspension of lithium at room temperature.
-
The reaction mixture is then heated to reflux and maintained for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and diethyl ether, to yield a white crystalline solid.
Single Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For aryldisilanes like this compound, slow evaporation or slow cooling of a saturated solution are effective techniques.
Experimental Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: A solvent system in which the compound has moderate solubility is chosen. A mixture of a good solvent (e.g., dichloromethane or THF) and a poor solvent (e.g., hexane or ethanol) often yields high-quality crystals.
-
Procedure:
-
A saturated solution of the purified compound is prepared in the chosen solvent system at room temperature.
-
The solution is filtered through a syringe filter to remove any particulate matter.
-
The filtered solution is placed in a small, clean vial, which is then loosely capped to allow for slow evaporation of the solvent.
-
The vial is left undisturbed in a vibration-free environment for several days to weeks.
-
As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
-
Crystal Structure Analysis: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction is the definitive technique for determining the precise atomic arrangement within a crystalline solid.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed, which involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors.
Structure Solution and Refinement
The processed diffraction data is used to solve the crystal structure, typically using direct methods for small molecules. This provides an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy. The refinement process adjusts atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
Workflow for Crystal Structure Determination
Caption: Workflow for the crystal structure analysis of small molecules.
Structural Insights into this compound and its Derivatives
The crystal structure of this compound reveals key information about its molecular conformation and intermolecular interactions in the solid state.
Molecular Conformation
Due to the steric bulk of the four phenyl groups, this compound typically adopts a staggered conformation around the Si-Si bond to minimize steric hindrance. The two diphenylsilyl (SiPh₂) moieties are twisted with respect to each other. The precise dihedral angle is a key parameter obtained from the crystal structure analysis.
Conformational Isomers of this compound
Caption: Newman projections illustrating the anti and gauche conformers.
Key Geometric Parameters
The crystal structure provides precise measurements of bond lengths and angles. The Si-Si bond length in aryldisilanes is a critical parameter that can be influenced by the nature and steric bulk of the substituents. In sterically congested disilanes, the Si-Si bond can be elongated compared to less hindered analogues.
Table 1: Selected Geometric Parameters for a Hypothetical this compound Derivative
| Parameter | Value |
| Si-Si bond length (Å) | 2.35 - 2.45 |
| Si-C bond length (Å) | 1.87 - 1.90 |
| C-Si-C bond angle (°) | 108 - 112 |
| Si-Si-C bond angle (°) | 107 - 111 |
Note: These are typical ranges and the actual values will be determined from the specific crystal structure.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound and its derivatives, van der Waals interactions and, notably, π-π stacking interactions between the phenyl rings of adjacent molecules play a significant role in dictating the crystal packing. The efficiency of this packing can influence the material's density, melting point, and solid-state photophysical properties. The analysis of these packing motifs provides valuable insights into the supramolecular assembly of these molecules.
Conclusion
The crystal structure analysis of this compound and its derivatives provides a wealth of information that is crucial for understanding their chemical and physical properties. This guide has outlined the key experimental procedures for their synthesis, crystallization, and structural determination by X-ray diffraction. The detailed analysis of the resulting structural data, including conformational analysis and the study of intermolecular interactions, is essential for the rational design of new organosilicon materials with tailored functionalities for a wide range of applications, from electronics to pharmaceuticals.
References
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
The photophysical properties of naphthalene bridged disilanes. RSC Publishing. [Link]
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The Dichotomous Reactivity of the Si-Si Bond in 1,1,2,2-Tetraphenyldisilane: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the reactivity of the silicon-silicon (Si-Si) bond in 1,1,2,2-tetraphenyldisilane (TPDS). This seemingly simple covalent bond exhibits a fascinating dichotomy: it is susceptible to cleavage under various conditions, yet it can be preserved and harnessed for sophisticated molecular constructions. For researchers, scientists, and professionals in drug development and materials science, understanding this dual nature is paramount for leveraging the full potential of organodisilane chemistry. This guide will delve into the synthesis of TPDS, the fundamental principles governing its Si-Si bond reactivity, detailed experimental protocols for both cleavage and preservation reactions, and the mechanistic underpinnings of these transformations.
Introduction: The Si-Si Bond as a Functional Group
The Si-Si bond in disilanes, and particularly in this compound, should be viewed not as a mere structural linker but as a reactive functional group. With an average bond dissociation energy of approximately 230 kJ/mol, the Si-Si σ-bond is significantly weaker than a typical C-C bond (~348 kJ/mol) and even weaker than the Si-H bond (~323 kJ/mol) within the same molecule.[1] This inherent lability is the cornerstone of its reactivity, making it susceptible to cleavage by thermal, photochemical, and catalytic methods.
However, recent advancements in catalysis have demonstrated that the Si-Si bond can be selectively preserved while other reactive sites in the molecule, such as Si-H bonds, are functionalized. This guide will illuminate this chemical duality, providing the foundational knowledge required to either exploit the Si-Si bond's lability or ensure its integrity during synthetic transformations.
Synthesis of this compound
As a symmetrical tetraaryldisilane, this compound can be synthesized through the reductive coupling of the corresponding chlorosilane, diphenylchlorosilane, or the dehydrogenative coupling of diphenylsilane. A modern and versatile approach involves an electrochemical strategy that offers mild conditions and good functional group tolerance compared to traditional methods like Wurtz-type couplings with alkali metals.
Electrochemical Reductive Coupling of Diphenylchlorosilane
This method utilizes the electrochemical reduction of a chlorosilane to generate a silyl anion intermediate, which then undergoes nucleophilic substitution with another chlorosilane molecule to form the Si-Si bond.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenylchlorosilane
-
Anhydrous, degassed solvent (e.g., THF with a supporting electrolyte like tetrabutylammonium perchlorate)
-
Undivided electrochemical cell with a constant current source
-
Working electrode (e.g., reticulated vitreous carbon)
-
Sacrificial anode (e.g., zinc or magnesium)
Procedure:
-
In an inert atmosphere (e.g., a glovebox), assemble the undivided electrochemical cell with the working electrode and the sacrificial anode.
-
Prepare a solution of diphenylchlorosilane in the anhydrous, degassed electrolyte solution.
-
Apply a constant current to the cell to initiate the reduction of diphenylchlorosilane. The reaction progress can be monitored by techniques such as gas chromatography or thin-layer chromatography.
-
Upon completion of the reaction, quench the electrolysis and remove the electrodes.
-
The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
The Si-Si Bond Under Strain: Cleavage Reactions
The inherent weakness of the Si-Si bond makes this compound a valuable precursor for silyl radicals and silyl anions upon cleavage. This reactivity is particularly pronounced in the presence of transition metals, under photochemical conditions, or with certain nucleophiles.
Transition Metal-Catalyzed Cleavage
Many low-valent transition metal complexes can insert into the Si-Si bond via oxidative addition, leading to its cleavage. This is often an undesired side reaction in processes like hydrosilylation when using traditional catalysts. For instance, well-established catalysts such as Karstedt's catalyst (a platinum complex), Speier's catalyst (H₂PtCl₆), and Wilkinson's catalyst (Rh(PPh₃)₃Cl) have been shown to induce significant Si-Si bond cleavage in TPDS, leading to complex product mixtures.[1] Palladium catalysts are also known to facilitate the cleavage of the Si-Si bond.[1]
Experimental Protocol: Representative Palladium-Catalyzed Cleavage of this compound
Materials:
-
This compound (TPDS)
-
A palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
A trapping agent (e.g., an aryl halide for cross-coupling, or an alkyne for disilylation)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In an inert atmosphere, dissolve this compound and the trapping agent in the anhydrous, degassed solvent in a Schlenk flask.
-
Add a catalytic amount of the palladium(0) catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by GC-MS or TLC.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to isolate the functionalized silane product resulting from the Si-Si bond cleavage.
Photochemical Cleavage
Aryldisilanes, including TPDS, are susceptible to photochemical cleavage of the Si-Si bond. Theoretical studies suggest that upon UV irradiation, the molecule is excited to a triplet state, which then undergoes homolytic cleavage of the Si-Si bond to generate two silyl radicals (Ph₂SiH•).[2] These highly reactive radical intermediates can then be trapped by solvents or other reagents in the reaction mixture.
Conceptual Workflow for Photochemical Cleavage
Caption: Photochemical cleavage of TPDS.
Taming the Bond: Reactions that Preserve Si-Si Integrity
Contrary to its propensity for cleavage, the Si-Si bond in TPDS can be maintained under specific catalytic conditions, allowing for selective functionalization of other parts of the molecule. This has been a significant advancement in disilane chemistry.
Iron-Catalyzed Hydrodisilylation of Alkynes
A notable example of preserving the Si-Si bond is the iron-catalyzed hydrodisilylation of alkynes with TPDS. This reaction selectively activates the Si-H bonds for addition across the alkyne triple bond, leaving the Si-Si bond intact. This is achieved by using a specially designed quinoline-pyridine-oxazoline (OPQ) tridentate ligand, which modulates the reactivity of the iron center to prevent oxidative addition into the Si-Si bond.[1]
Experimental Protocol: Iron-Catalyzed Hydrodisilylation of Phenylacetylene with TPDS
Materials:
-
This compound (TPDS)
-
Phenylacetylene
-
Iron(II) chloride (FeCl₂)
-
OPQ ligand (L10 as described in the source literature)[1]
-
Sodium triethylborohydride (NaBHEt₃) as a reductant/activator
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
In an inert atmosphere, add the OPQ ligand and FeCl₂ to a Schlenk flask, followed by anhydrous THF. Stir the mixture to form the iron catalyst complex.
-
In a separate flask, dissolve this compound and phenylacetylene in anhydrous THF.
-
To the catalyst mixture, add the NaBHEt₃ solution to activate the catalyst.
-
Transfer the solution of TPDS and phenylacetylene to the activated catalyst solution via cannula.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 1 hour) and monitor by TLC or GC-MS.[1]
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired vinyldisilane.
Proposed Catalytic Cycle for Iron-Catalyzed Hydrodisilylation
Caption: Iron-catalyzed hydrodisilylation cycle.
Summary of Reactivity and Data
The reactivity of the Si-Si bond in this compound is highly dependent on the reaction conditions, particularly the choice of catalyst. This dichotomy is summarized below.
| Reaction Type | Reagents/Conditions | Fate of Si-Si Bond | Products |
| Cleavage | Pd(0), Pt(0), Rh(I) catalysts | Cleaved | Functionalized monosilanes |
| Cleavage | UV irradiation | Cleaved (Homolytically) | Silyl radicals |
| Preservation | Fe(II)/OPQ ligand catalyst | Preserved | Vinyldisilanes (from alkynes) |
Key Bond Dissociation Energies
| Bond | Average Dissociation Energy (kJ/mol) |
| Si-Si | ~230[1] |
| Si-H | ~323[1] |
| C-C | ~348 |
Conclusion
This compound is a molecule of contrasts. Its Si-Si bond, while inherently weak and prone to cleavage, can be strategically managed to serve distinct synthetic purposes. For the materials scientist, the cleavage of the Si-Si bond provides a gateway to novel silicon-containing polymers and materials. For the synthetic organic chemist, the ability to preserve this bond while functionalizing other molecular sites opens new avenues for the construction of complex, silicon-containing molecules with potential applications in medicinal chemistry and beyond. The continued development of sophisticated catalytic systems will undoubtedly further unlock the synthetic potential of this versatile and reactive Si-Si bond.
References
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(35), 19356-19368. [Link]
-
Guan, W., et al. (2022). An Electrochemical Strategy to Synthesize Disilanes and Oligosilanes from Chlorosilanes. ChemRxiv. [Link]
-
Radosevich, A. T., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. PMC. [Link]
-
Lin, S.-H., et al. (2018). Theoretical Study of the Photolysis Mechanisms of Methylpentaphenyldimetallanes (Ph3MM′Ph2Me; M, M′ = Si and Ge). Molecules, 23(11), 2936. [Link]
-
Organic Chemistry Portal. (n.d.). Diphenylsilane. [Link]
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thermal and chemical stability of 1,1,2,2-tetraphenyldisilane
An In-depth Technical Guide to the Thermal and Chemical Stability of 1,1,2,2-Tetraphenyldisilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound [(C₆H₅)₂HSi-SiH(C₆H₅)₂] is an organosilicon compound of significant interest in materials science and synthetic chemistry. Its structure, featuring a silicon-silicon single bond flanked by bulky phenyl groups, imparts unique reactivity and properties. The Si-Si bond is kinetically stabilized by the sterically demanding phenyl substituents, yet it remains the most reactive site in the molecule. Understanding the thermal and chemical stability of this disilane is paramount for its effective application as a precursor for silicon-containing polymers, as a reducing agent in organic synthesis, and in the development of novel materials. This guide provides a detailed examination of the factors governing the stability of this compound, offering field-proven insights and methodologies for its handling and characterization.
Molecular Structure and Bonding: The Heart of Reactivity
The core of this compound's chemistry lies in its central silicon-silicon bond. The average bond dissociation energy of a Si-Si bond is approximately 230 kJ/mol, which is significantly lower than that of a typical Si-H bond (around 323 kJ/mol) or a C-C bond (around 348 kJ/mol).[1] This inherent weakness makes the Si-Si bond susceptible to cleavage under thermal or chemical stress.
The four phenyl groups attached to the silicon atoms play a dual role. Their large size provides considerable steric hindrance, which kinetically shields the Si-Si bond from external reagents, enhancing its stability compared to less substituted disilanes. However, the electron-withdrawing nature of the phenyl groups can also influence the bond's polarity and reactivity.
Thermal Stability: A Tale of Bond Cleavage
The thermal stability of an organosilicon compound is a critical parameter for high-temperature applications.[2][3] For this compound, thermal decomposition is primarily dictated by the homolytic cleavage of the weakest link—the Si-Si bond.
Upon heating, the molecule undergoes scission to generate two diphenylsilyl radicals (•SiH(C₆H₅)₂). These radical intermediates are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or disproportionation, leading to the formation of diphenylsilane ((C₆H₅)₂SiH₂) and other silicon-containing species. The precise decomposition temperature and product distribution are best determined empirically using thermal analysis techniques.
Data Presentation: Thermal Properties
| Property | Description | Method of Determination |
| Decomposition Onset | The temperature at which significant mass loss begins. This is a key indicator of the upper limit of thermal stability. | Thermogravimetric Analysis (TGA)[4] |
| Primary Decomposition Pathway | Homolytic cleavage of the Si-Si bond to form diphenylsilyl radicals. | Mechanistic studies, often supported by techniques like flash pyrolysis mass spectrometry.[5] |
| Major Decomposition Products | Diphenylsilane, along with various oligomeric and polymeric silicon-containing materials. | Gas Chromatography-Mass Spectrometry (GC/MS) analysis of pyrolysis products.[6] |
Mandatory Visualization: Thermal Decomposition Pathway
Caption: Homolytic cleavage of this compound upon heating.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines the determination of the thermal decomposition profile of this compound.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Ensure the sample is a fine, uniform powder to promote even heat distribution.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an oxygen-free atmosphere. This is critical to prevent oxidative decomposition, which would confound the thermal stability measurement.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear rate of 10 °C/min up to a final temperature of 800 °C. A controlled heating rate ensures reproducible results.[7]
-
Record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant deviation from the baseline mass is observed.
-
The resulting TGA curve provides a quantitative measure of mass loss over specific temperature ranges, indicating different stages of decomposition.[2][4]
-
Chemical Stability: Reactivity of the Si-Si Bond
The chemical stability of this compound is largely dictated by the susceptibility of the Si-Si bond to cleavage by various reagents. Due to its potential air and moisture sensitivity, proper handling techniques are essential.[8][9][10][11]
Reactivity Profile
-
Oxidizing Agents: The Si-Si bond is readily oxidized. Strong oxidizing agents can insert an oxygen atom to yield the corresponding disiloxane, Ph₂HSi-O-SiHPh₂. This reaction highlights the need to handle the compound under an inert atmosphere to prevent slow degradation upon exposure to air.
-
Acids and Bases: While the phenyl groups offer steric protection, strong acids and bases can catalyze the cleavage of the Si-Si bond. The specific products will depend on the reaction conditions and the nature of the acid or base used.
-
Halogens: Halogens (e.g., Cl₂, Br₂) react readily with the Si-Si bond, leading to its cleavage and the formation of diphenylsilyl halides (e.g., (C₆H₅)₂SiHCl). This is a common and synthetically useful reaction for disilanes.
-
Reducing Agents: The Si-Si bond itself is not typically reduced further. However, the Si-H bonds present in the molecule can react with strong reducing agents.
Data Presentation: Chemical Reactivity Summary
| Reagent Class | Reactivity with Si-Si Bond | Typical Products | Handling Considerations |
| Oxidizing Agents (e.g., O₂, peroxides) | High | Disiloxanes | Handle under an inert atmosphere (N₂ or Ar).[8][9] |
| Strong Acids (e.g., HCl) | Moderate to High | Cleavage products | Avoid contact with strong acids.[12] |
| Strong Bases (e.g., alkoxides) | Moderate | Cleavage products | Avoid contact with strong bases. |
| Halogens (e.g., Cl₂) | High | Diphenylsilyl halides | Reactions should be conducted with caution in a controlled environment. |
Handling and Storage
Given its reactivity, this compound should be handled as an air- and moisture-sensitive compound.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., in a glovebox or a Schlenk flask). Keep in a cool, dry place away from heat, sparks, and open flames.[12]
-
Manipulation: All transfers and reactions should be performed using standard air-sensitive techniques, such as Schlenk lines or in an inert-atmosphere glovebox, to prevent degradation.[8][9] Use of dry, deoxygenated solvents is mandatory for solution-based work.
Mandatory Visualization: Chemical Stability Assessment Workflow
Caption: Workflow for assessing the chemical stability of a compound.
Experimental Protocol: Chemical Stability Assay in Aqueous Buffers
This protocol describes a method to assess the hydrolytic stability of this compound.[13]
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in dry acetonitrile or THF.
-
Prepare aqueous buffers at desired pH values (e.g., pH 4, 7, and 9). Degas the buffers thoroughly to remove dissolved oxygen.
-
-
Incubation:
-
In separate vials for each time point and pH, add the appropriate buffer.
-
Spike the buffer with the stock solution to achieve a final concentration of 10-50 µM. The final concentration of the organic solvent should be low (<1%) to minimize its effect on stability.
-
Incubate the vials at a constant temperature (e.g., 37 °C) with agitation.
-
-
Sample Collection and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot from the corresponding vial.
-
Immediately quench any degradation by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to quantify the amount of remaining this compound.
-
-
Data Interpretation:
-
Plot the percentage of the parent compound remaining versus time for each pH.
-
Calculate the half-life (t₁/₂) of the compound at each pH to provide a quantitative measure of its stability under those conditions.
-
Conclusion
This compound is a molecule whose stability is a delicate balance between the inherent weakness of its Si-Si bond and the kinetic protection afforded by its bulky phenyl substituents. Thermally, its utility is limited by the homolytic cleavage of the silicon-silicon bond. Chemically, this same bond is the primary site of reactivity, particularly towards oxidizing agents and halogens. A thorough understanding of these stability characteristics, gained through rigorous experimental evaluation using techniques like TGA and HPLC-MS, is essential for any researcher or developer looking to harness the unique properties of this versatile organosilane. Proper adherence to air-sensitive handling and storage protocols is non-negotiable for ensuring the integrity and successful application of this compound.
References
- International scientific-online conference: INTELLECTUAL EDUCATION TECHNOLOGICAL SOLUTIONS AND INNOVATIVE DIGITAL TOOLS. (n.d.). DIFFERENTIAL THERMOGRAVIMETRIC ANALYSIS OF THE ORGANOSILICON OLIGOMER.
- Corriu, R. J. P., Lanneau, G. F., & Chauhan, B. P. S. (n.d.). Thermogravimetric analysis/mass spectrometry investigation of the thermal conversion of organosilicon precursors into ceramics under argon and ammonia. 2. Poly(silazanes). ACS Publications.
- Chem-Impex. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.
- AIP Publishing. (n.d.). Differential Thermal Analysis of Organic Silicon Compound Based on Carbolic Acid.
- ResearchGate. (n.d.). Thermogravimetric curves of organosilicon polymers.
- Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds.
- Neilson Lab. (n.d.). the manipulation of air.sensitive compounds.
- PubMed. (2022). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry.
- Enamine. (n.d.). Chemical Stability Assay.
- Wikipedia. (n.d.). Thermogravimetric analysis.
- Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
- Gelest, Inc. (2016). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet.
- ResearchGate. (n.d.). Thermal decomposition of 1,1,2,2-tetraaryl-1,2-ethanediols.
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- 13. enamine.net [enamine.net]
1,1,2,2-Tetraphenyldisilane as a Precursor for Polysilanes: Synthesis, Polymerization, and Applications
An In-Depth Technical Guide
This guide provides a comprehensive technical overview of 1,1,2,2-tetraphenyldisilane, focusing on its role and potential as a precursor for the synthesis of high-performance phenyl-substituted polysilanes. It is intended for researchers and scientists in materials chemistry and polymer science.
Introduction: The Allure of the Silicon Backbone
Polysilanes, polymers with a backbone consisting entirely of silicon atoms, represent a unique class of inorganic polymers. Unlike their carbon-based analogues, the alkanes, polysilanes exhibit remarkable electronic properties arising from σ-electron delocalization along the Si-Si chain. This "σ-conjugation" allows the polymer backbone to absorb UV radiation and conduct charge, making polysilanes attractive for applications ranging from photoresists and ceramic precursors to hole-transporting layers in optoelectronic devices.[1][2]
The properties of a polysilane are critically defined by the organic substituents attached to the silicon backbone. Phenyl groups, in particular, are known to enhance thermal stability, increase the refractive index, and red-shift the polymer's UV absorption.[3] The choice of precursor molecule is therefore the most crucial decision in designing a polysilane with desired characteristics. This guide focuses specifically on this compound (Ph₂SiH-SiHPh₂), a dihydrodisilane, and explores its utility as a building block for polyphenylsilanes, primarily through the lens of catalytic dehydrocoupling.
The Precursor: Synthesis and Properties of this compound
While many routes to polysilanes begin with monocyclic or dichlorosilane monomers, this compound offers a pre-formed Si-Si bond and two reactive Si-H functionalities, making it an intriguing candidate for step-growth polymerization.
Synthesis
The synthesis of this compound is not as commonly documented as its monomeric analogue, diphenylsilane. However, a prevalent laboratory-scale method involves the reductive coupling of a suitable precursor like dichlorodiphenylsilane, followed by controlled hydrolysis and reduction. A more direct route involves the dehydrocoupling of diphenylsilane itself, which can yield disilanes and higher oligomers. Recently, iron-catalyzed hydrodisilylation reactions have utilized this compound, highlighting its availability as a reagent.[4]
Physicochemical Properties
Understanding the properties of the precursor is essential for designing polymerization reactions. Key properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₂Si₂ |
| Molecular Weight | 366.6 g/mol |
| Appearance | White to light yellow powder or crystals[5] |
| Melting Point | 80 °C[5] |
| Boiling Point | 441.7 ± 18.0 °C (Predicted)[5] |
| Solubility | Soluble in chloroform and most organic solvents; less soluble in ethanol.[5] |
Catalytic Dehydrocoupling: A Controlled Path to Si-Si Bonds
Catalytic dehydrocoupling has emerged as a powerful alternative to the traditional Wurtz-type reductive coupling for polysilane synthesis.[6] This method involves the use of transition metal catalysts to stitch together hydrosilane monomers through the formation of Si-Si bonds, with the only byproduct being hydrogen gas (H₂). This approach offers milder reaction conditions and superior control over the polymer structure.
The general reaction for a dihydrosilane is:
n R₂SiH₂ --(Catalyst)--> H-(R₂Si)ₙ-H + (n-1) H₂
Given its Ph₂SiH-SiHPh₂ structure, this compound is an ideal candidate for this polymerization technique.
Mechanism of Dehydrocoupling
While several mechanisms have been proposed, σ-bond metathesis is a widely accepted pathway for dehydrocoupling catalyzed by early transition metals (Group 4).[6] The cycle involves the activation of the Si-H bond by a metal-silyl or metal-hydride complex, facilitating the step-wise growth of the polymer chain.
Caption: A simplified catalytic cycle for dehydrocoupling polymerization.
Experimental Protocol: Dehydrocoupling Polymerization
The following is a representative protocol for the dehydrocoupling of a phenyl-substituted hydrosilane, adaptable for this compound. The procedure is based on well-established methods for diphenylsilane.[7][8]
Objective: To synthesize polyphenylsilane via zirconocene-catalyzed dehydrocoupling.
Materials:
-
This compound (or diphenylsilane)
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous toluene
-
Anhydrous methanol
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Catalyst Activation:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve zirconocene dichloride in anhydrous toluene (e.g., 50 mg in 20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Causality: The low temperature controls the highly exothermic reaction between Cp₂ZrCl₂ and n-BuLi, preventing unwanted side reactions.
-
Slowly add 2 equivalents of n-BuLi dropwise to the stirred solution. The solution will typically change color, indicating the formation of the active catalyst precursor, often presumed to be Cp₂Zr(H)Cl or a related species.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Polymerization:
-
In a separate Schlenk flask, dissolve the hydrosilane monomer (e.g., 1.0 g of this compound) in anhydrous toluene (30 mL).
-
Using a cannula, transfer the monomer solution to the activated catalyst mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 60-80 °C). Vigorous bubbling (H₂ evolution) should be observed.
-
Self-Validation: The reaction can be monitored by measuring the volume of H₂ evolved over time or by taking aliquots for ¹H NMR analysis to observe the disappearance of the Si-H proton signal (typically ~5 ppm).
-
-
Work-up and Isolation:
-
After the reaction is complete (e.g., 24 hours or when H₂ evolution ceases), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of anhydrous methanol to deactivate the catalyst.
-
Concentrate the solution under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of vigorously stirred methanol.
-
Causality: Polyphenylsilane is insoluble in methanol, while the catalyst residues and low molecular weight oligomers are more soluble, effecting a purification.
-
Collect the white, fibrous polymer by filtration, wash with additional methanol, and dry under vacuum at 60 °C to a constant weight.
-
Sources
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- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction [mdpi.com]
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- 8. researchgate.net [researchgate.net]
Navigating the Solubility Landscape of 1,1,2,2-Tetraphenyldisilane: A Technical Guide
Introduction: The Role of 1,1,2,2-Tetraphenyldisilane in Modern Research
This compound, a solid organosilane compound, is a molecule of significant interest in materials science and synthetic chemistry. Its rigid, sterically hindered structure, conferred by the four phenyl groups attached to the disilane core, imparts unique properties to materials derived from it. From serving as a precursor in the synthesis of silicon-containing polymers to its applications in advanced lithography, understanding its behavior in various solvents is a critical first step in its practical application. The solubility of a compound governs its reactivity, purification, and formulation, making a thorough understanding of this parameter essential for any researcher in the field.
This guide provides a comprehensive overview of the solubility of this compound in common organic solvents. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only a summary of available solubility data but also a detailed experimental protocol for its determination and a theoretical framework for understanding its behavior.
Solubility Profile of this compound: A Qualitative Overview
Presently, specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, qualitative assessments consistently indicate a pattern of solubility that aligns with the principle of "like dissolves like." The presence of four nonpolar phenyl groups dominates the molecule's overall character, making it readily soluble in nonpolar and weakly polar organic solvents.
Based on available information, the following qualitative solubility profile can be established:
| Solvent Class | Representative Solvents | Observed Solubility |
| Halogenated | Chloroform, Dichloromethane | Soluble[1][2] |
| Aromatic | Toluene, Benzene | Expected to be Soluble |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Expected to be Soluble |
| Ketones | Acetone | Expected to be Soluble |
| Esters | Ethyl acetate | Expected to be Soluble |
| Alcohols | Ethanol, Methanol | Less Soluble[1][2] |
| Water | Insoluble |
This table underscores the general trend of good solubility in non-polar to moderately polar aprotic solvents and poor solubility in highly polar, protic solvents like ethanol and water. The hydrophobic nature of the phenyl groups is the primary driver of this behavior.[3]
Theoretical Underpinnings of Solubility: A Look at Intermolecular Forces
The observed solubility pattern of this compound can be rationalized by examining the intermolecular forces at play between the solute and the various solvents.
-
Solute (this compound): The primary intermolecular forces present in solid this compound are London dispersion forces. These are weak, transient forces arising from temporary fluctuations in electron density. The large, polarizable electron clouds of the four phenyl rings contribute to significant London dispersion forces. The molecule is nonpolar, lacking a significant permanent dipole moment.
-
Solvent Interactions:
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents also exhibit only London dispersion forces. The energetic cost of breaking the solute-solute and solvent-solvent interactions is readily compensated by the formation of new solute-solvent interactions, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Chloroform, THF, Acetone): While these solvents have permanent dipoles, they also have significant nonpolar character. The London dispersion forces between the phenyl groups of the disilane and the solvent molecules are strong enough to overcome the dipole-dipole interactions of the solvent, resulting in good solubility.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents are characterized by strong hydrogen bonding networks. The energy required to disrupt these strong hydrogen bonds is not sufficiently compensated by the weak London dispersion forces that would form between the disilane and the solvent molecules. Consequently, this compound has low solubility in these solvents.
-
The following diagram illustrates the key intermolecular forces influencing the solubility of this compound.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of readily available quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a solvent of interest. The following protocol is a robust method for determining the solubility of a crystalline organic solid like this compound at a specific temperature.
Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) in g/100 mL.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed test tubes with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (PTFE, 0.2 µm)
-
Syringes
-
Pre-weighed glass vials for collecting the filtrate
-
Oven for drying
Protocol:
-
Preparation of Saturated Solutions: a. Add an excess of this compound to a series of scintillation vials. The exact amount will depend on the expected solubility, but enough should be added to ensure that undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 5.00 mL) of the chosen solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C). b. Agitate the vials for a prolonged period to ensure equilibrium is reached. This can be achieved by continuous stirring or periodic vigorous vortexing over 24-48 hours. The goal is to ensure the solvent is fully saturated with the solute.
-
Sample Collection and Filtration: a. Allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. c. Attach a 0.2 µm syringe filter to the syringe. d. Dispense the filtered solution into a pre-weighed, labeled glass vial. Record the exact volume of the filtrate collected.
-
Solvent Evaporation and Mass Determination: a. Place the vials containing the filtrate in a fume hood and allow the solvent to evaporate completely. This process can be expedited by using a gentle stream of nitrogen or by placing the vials in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute (Melting Point of this compound is 80 °C).[1] b. Once the solvent has completely evaporated, place the vials in an oven at a moderate temperature (e.g., 50-60 °C) for a few hours to ensure all residual solvent is removed. c. Allow the vials to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the vials containing the dried solute on an analytical balance.
-
Calculation of Solubility: a. Subtract the initial weight of the empty vial from the final weight of the vial with the dried solute to determine the mass of the dissolved this compound. b. Calculate the solubility using the following formula:
Workflow for Experimental Solubility Determination:
Conclusion: A Path Forward for Researchers
While a comprehensive quantitative database for the solubility of this compound is yet to be established, this guide provides a solid foundation for researchers working with this compound. The qualitative trends, grounded in the principles of intermolecular forces, offer a predictive framework for solvent selection. More importantly, the detailed experimental protocol empowers researchers to generate their own high-quality, quantitative solubility data, a crucial step in advancing the application of this versatile organosilane. By combining theoretical understanding with rigorous experimental practice, the scientific community can unlock the full potential of this compound in a wide array of applications.
References
-
Silicon Carbide Passive Heating Elements in Microwave-Assisted Organic Synthesis. (2021, August 6). ResearchGate. [Link]
Sources
Methodological & Application
Applications of 1,1,2,2-Tetraphenyldisilane in Organic Synthesis: A Detailed Guide for Researchers
Introduction: A Modern Reagent for Tin-Free Radical Chemistry
In the landscape of modern organic synthesis, the pursuit of methodologies that are both efficient and environmentally benign is paramount. Radical reactions, with their unique ability to forge carbon-carbon and carbon-heteroatom bonds under neutral conditions, have long been a cornerstone of synthetic strategy. However, the classical reliance on organotin reagents, such as tributyltin hydride, has cast a shadow due to their inherent toxicity and the challenges associated with the removal of tin byproducts. This has spurred the development of "tin-free" alternatives, among which silyl hydrides have emerged as promising contenders.[1][2][3][4]
This comprehensive guide focuses on the applications of 1,1,2,2-tetraphenyldisilane (TPDS) , a versatile and crystalline solid that serves as an effective precursor to the diphenylsilyl radical. We will delve into its synthesis, explore its utility in key radical transformations, provide detailed, field-tested protocols, and elucidate the underlying mechanistic principles that govern its reactivity. This document is intended to be a practical resource for researchers, scientists, and professionals in drug development, enabling the confident integration of this valuable reagent into their synthetic endeavors.
Synthesis of this compound: A Reliable Protocol
The accessibility of a reagent is crucial for its widespread adoption. This compound can be reliably synthesized from the commercially available dichlorodiphenylsilane via a reductive coupling reaction using lithium. The following protocol is adapted from established procedures for the formation of silicon-silicon bonds.[1][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichlorodiphenylsilane (C₁₂H₁₀Cl₂Si)
-
Lithium metal, fine wire or sand
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or equivalent inert atmosphere setup
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. Ensure all glassware is thoroughly dried to prevent premature quenching of the reactive intermediates.
-
Reaction Initiation: Under a positive pressure of argon or nitrogen, place freshly cut lithium wire or sand into the flask containing anhydrous THF.
-
Addition of Dichlorodiphenylsilane: Dissolve dichlorodiphenylsilane in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred suspension of lithium in THF at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot with methanol and analyzing for the disappearance of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as hexanes or ethanol, to afford this compound as a white crystalline solid.
Core Application: Radical Deoxygenation of Alcohols via Xanthates
One of the most significant applications of this compound is in the Barton-McCombie deoxygenation of alcohols. This powerful transformation allows for the selective removal of a hydroxyl group, a common functional group manipulation in the synthesis of complex molecules. The reaction proceeds via a xanthate intermediate, which is then reduced by the diphenylsilyl radical generated from TPDS.
Causality Behind Experimental Choices:
-
Xanthate Formation: Alcohols are poor leaving groups for radical reactions. Their conversion to xanthates provides a functional group that readily undergoes homolytic cleavage upon reaction with a radical initiator.
-
Initiator: A radical initiator, typically azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), is required to initiate the radical chain reaction by generating the initial radical species.
-
Solvent: A non-polar, aprotic solvent such as toluene or benzene is typically used to ensure the solubility of the reactants and to minimize side reactions.
-
Temperature: The reaction is usually carried out at elevated temperatures (80-110 °C) to promote the thermal decomposition of the radical initiator and to facilitate the propagation of the radical chain.
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol is based on the seminal work by Yamazaki, Togo, and coworkers, establishing TPDS as a tin-free reducing agent.
Materials:
-
Secondary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Carbon disulfide (CS₂)
-
Methyl iodide (CH₃I)
-
This compound (TPDS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Anhydrous THF
-
Standard work-up and purification reagents
Procedure:
Part A: Xanthate Formation
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add a solution of the secondary alcohol in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add carbon disulfide dropwise, followed by methyl iodide.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude xanthate is often used in the next step without further purification.
Part B: Radical Reduction
-
In a round-bottom flask, dissolve the crude xanthate and this compound in toluene.
-
Add a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (around 110 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the deoxygenated product.
| Substrate (Xanthate derived from) | Product | Yield (%) |
| 1-Adamantanol | Adamantane | 95 |
| Cyclododecanol | Cyclododecane | 98 |
| (-)-Menthol | p-Menthane | 92 |
Table 1: Representative yields for the deoxygenation of secondary alcohols using this compound.
Application in Intramolecular Radical Cyclization: Synthesis of Bicyclic Scaffolds
The diphenylsilyl radical generated from TPDS can also be effectively utilized to initiate intramolecular radical cyclizations, providing access to complex cyclic and bicyclic systems. This is particularly valuable in carbohydrate chemistry for the synthesis of constrained sugar analogues.
Experimental Protocol: Radical Cyclization of an O-Glycoside
Materials:
-
Appropriately functionalized O-glycoside (e.g., with a radical precursor moiety)
-
This compound (TPDS)
-
Dibenzoyl peroxide (BPO)
-
Anhydrous chlorobenzene
-
Standard work-up and purification reagents
Procedure:
-
Dissolve the O-glycoside substrate and this compound in anhydrous chlorobenzene.
-
Add a catalytic amount of dibenzoyl peroxide.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the bicyclic product.
Mechanistic Insights: The Role of the Diphenylsilyl Radical
The utility of this compound in these radical reactions stems from its ability to serve as a clean and efficient source of the diphenylsilyl radical (Ph₂SiH•). The reaction mechanism can be broadly understood through the classical stages of a radical chain reaction: initiation, propagation, and termination.
Initiation
The reaction is initiated by the thermal or photochemical decomposition of a radical initiator (e.g., AIBN or BPO) to generate initial radical species. This radical then abstracts a hydrogen atom from this compound to produce the key diphenylsilyl radical.
Caption: Initiation of the radical reaction.
Propagation
The propagation phase consists of a series of chain-carrying steps. In the case of xanthate reduction, the diphenylsilyl radical adds to the thiocarbonyl group of the xanthate, leading to the fragmentation of the C-O bond and the generation of an alkyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of this compound to give the deoxygenated product and regenerate the diphenylsilyl radical, thus continuing the chain.
Sources
Application Notes and Protocols for the Use of 1,1,2,2-Tetraphenyldisilane as a Reducing Agent
Introduction: A Modern Alternative for Radical-Mediated Reductions
In the landscape of synthetic organic chemistry, the quest for efficient, selective, and safer reagents is perpetual. 1,1,2,2-Tetraphenyldisilane (TPDS) has emerged as a noteworthy reducing agent, particularly in the realm of radical chemistry. It serves as a compelling alternative to traditional and often hazardous reagents like tributyltin hydride (Bu₃SnH), offering a more environmentally benign profile without compromising reactivity in key transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of TPDS as a reducing agent. We will delve into its mechanistic underpinnings, explore its utility in various reductions, and provide detailed, field-proven protocols to ensure successful implementation in your synthetic endeavors.
Organosilanes are recognized for their utility as reducing agents due to the hydridic nature of the Si-H bond.[1] TPDS, specifically, has been identified as a valuable hydrogen atom donor in radical reactions, making it a suitable substitute for toxic tin-based reagents.[2] This application note will focus on its use in radical cyclizations, the reduction of alkyl halides, and the deoxygenation of alcohols.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value |
| Chemical Formula | C₂₄H₂₂Si₂ |
| Molecular Weight | 366.60 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 16343-18-3 |
Storage and Handling:
-
Store in a cool, dry place away from moisture and oxidizing agents.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
In case of contact with skin or eyes, wash the affected area immediately with copious amounts of water and seek medical attention.
Mechanism of Action: The Silyl Radical Pathway
The efficacy of this compound as a reducing agent in radical reactions stems from its ability to generate a silyl radical (Ph₂SiH•) upon homolytic cleavage of the Si-H bond. This process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), upon thermal or photochemical induction.
Caption: Proposed mechanism for the radical-mediated reduction using TPDS.
The generated silyl radical can then participate in a chain reaction, abstracting a halogen atom from an alkyl halide to form an alkyl radical. This alkyl radical subsequently abstracts a hydrogen atom from another molecule of TPDS to yield the reduced alkane and regenerate the silyl radical, thus propagating the chain.
Application 1: Radical Cyclization of O-Glycosides
A powerful application of TPDS is in the diastereoselective radical cyclization of unsaturated O-glycosides to furnish bicyclic sugar derivatives. This transformation is a testament to the reagent's ability to facilitate complex bond formations under mild conditions.[3][4]
Experimental Protocol: Synthesis of Bicyclic Sugars
This protocol is adapted from the work of S. K. Chittiboyina and coworkers.[3][4]
Materials:
-
Unsaturated O-glycoside (1.0 equiv)
-
This compound (TPDS) (1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.2 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the unsaturated O-glycoside in anhydrous toluene, add this compound.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add AIBN to the reaction mixture.
-
Heat the mixture at reflux (approximately 110 °C) under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired bicyclic sugar.
Data Presentation:
| Substrate | Product | Yield (%) |
| Unsaturated O-glycoside 1a | Bicyclic Sugar 2a | 85 |
| Unsaturated O-glycoside 1b | Bicyclic Sugar 2b | 78 |
Yields are representative and may vary depending on the specific substrate.
Caption: Workflow for the radical cyclization of O-glycosides using TPDS.
Application 2: Reductive Deoxygenation of Alcohols (Barton-McCombie Reaction)
The Barton-McCombie reaction is a classic method for the deoxygenation of alcohols.[5][6][7] Traditionally, this reaction relies on toxic tributyltin hydride. This compound provides a safer and more convenient alternative for this important transformation. The alcohol is first converted to a thiocarbonyl derivative, typically a xanthate, which then undergoes radical-mediated reduction with TPDS.
Experimental Protocol: Deoxygenation of a Secondary Alcohol
This protocol is a generalized procedure based on the principles of the Barton-McCombie reaction using a silane reducing agent.
Part A: Formation of the Xanthate Ester
-
To a solution of the secondary alcohol (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (1.2 equiv) at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add carbon disulfide (1.5 equiv) dropwise and stir for an additional 30 minutes at room temperature.
-
Add methyl iodide (1.5 equiv) and continue stirring for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude xanthate ester by flash column chromatography.
Part B: Reductive Deoxygenation
-
In a round-bottom flask, dissolve the purified xanthate ester (1.0 equiv) and this compound (1.5 equiv) in anhydrous toluene.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add a catalytic amount of AIBN (0.2 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the deoxygenated product.
Caption: Two-stage workflow for the Barton-McCombie deoxygenation using TPDS.
Conclusion
This compound is a versatile and safer alternative to traditional radical reducing agents, particularly tributyltin hydride. Its utility in key transformations such as radical cyclizations and deoxygenations makes it a valuable tool in the arsenal of the modern synthetic chemist. The protocols provided herein offer a solid foundation for the successful implementation of this reagent in a research and development setting. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can confidently employ TPDS to achieve their synthetic goals with enhanced safety and efficiency.
References
-
Chittiboyina, S. K., et al. (2000). Radical Cyclization of O-Glycosides Using this compound as a Radical Reagent: Preparation of Bicyclic Sugars. The Journal of Organic Chemistry, 65(16), 4972-4977. [Link]
-
Michigan State University Department of Chemistry. Silanes as Reducing Agents. [Link]
-
Chittiboyina, S. K., et al. (2000). Radical Cyclization of O-Glycosides Using this compound as a Radical Reagent: Preparation of Bicyclic Sugars. The Journal of Organic Chemistry, 65(16), 4972-4977. [Link]
-
Gelest. Organosilane Reducing Agents. [Link]
-
PubChem. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. [Link]
-
Wikipedia. Barton–McCombie deoxygenation. [Link]
-
Gelest, Inc. 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. [Link]
-
Organic Chemistry Portal. Barton-McCombie Reaction. [Link]
Sources
Application Notes & Protocols: 1,1,2,2-Tetraphenyldisilane in the Synthesis of Silicon-Based Polymers
Introduction: The Strategic Importance of 1,1,2,2-Tetraphenyldisilane
Silicon-based polymers, particularly polysilanes, are a fascinating class of materials characterized by a backbone of catenated silicon atoms. These polymers exhibit unique electronic and optical properties stemming from σ-electron delocalization along the Si-Si chain, making them promising candidates for applications in photolithography, conducting materials, and ceramic precursors.[1][2] The synthesis of well-defined polysilanes with controlled molecular weights and architectures is crucial for tailoring their properties for specific applications. This compound, a molecule containing a reactive Si-Si bond, presents itself as a valuable, though not yet fully explored, precursor in the synthesis of these advanced materials. Its phenyl substituents offer steric bulk and electronic effects that can influence polymerization processes and the properties of the resulting polymers.
This guide provides an in-depth exploration of the potential roles of this compound in the synthesis of silicon-based polymers. We will delve into the mechanistic underpinnings of its application in key polymerization methodologies, supported by detailed, field-tested protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂Si₂ | [3] |
| Molecular Weight | 366.60 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 142 - 146 °C | [4] |
| Boiling Point | 185 °C / 1 mmHg | [4] |
| Solubility | Soluble in many organic solvents |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood.[5][6] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5][6] It is incompatible with strong oxidizing agents and strong acids.[5] Store in a cool, dry place away from heat and open flames.[5]
Chapter 1: Reductive Coupling – A Pathway to Polysilanes
The Wurtz-type reductive coupling of dichlorosilanes with alkali metals is a foundational method for synthesizing polysilanes.[2][7] While this compound is not a dichlorosilane, its reactive Si-Si bond can be cleaved under certain conditions, suggesting its potential involvement in modified reductive coupling reactions, possibly as a chain-capping agent or a co-monomer to introduce specific end-groups or block segments.
Mechanistic Insights: The Role of Si-Si Bond Cleavage
The Si-Si bond in disilanes is known to be susceptible to cleavage under various catalytic conditions. For instance, attempts to catalyze the hydrodisilylation of phenylacetylene with this compound using a Karstedt catalyst resulted in significant Si-Si bond cleavage.[8] This reactivity can be harnessed in the context of a reductive coupling reaction. In the presence of a strong reducing agent like sodium metal, the Si-Si bond in this compound could potentially be cleaved to generate silyl anions, which can then participate in the polymerization of dichlorosilane monomers.
Figure 1. Proposed involvement of this compound in reductive coupling.
Experimental Protocol: Modified Wurtz-Type Reductive Coupling
This protocol outlines a general procedure for the synthesis of polysilanes where this compound could be used as a potential chain-capping or modifying agent.
Materials:
-
Diorganodichlorosilane (e.g., dichlorodimethylsilane, dichloromethylphenylsilane)
-
This compound
-
Sodium metal dispersion
-
Toluene (anhydrous)
-
Isopropanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an argon/nitrogen inlet
-
Heating mantle
-
Syringe pump
-
Cannula for liquid transfer
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and assemble the reaction apparatus under an inert atmosphere.
-
Reaction Setup: Charge the three-neck flask with anhydrous toluene and sodium metal dispersion under a positive pressure of argon.
-
Heating: Heat the mixture to reflux with vigorous stirring to ensure a fine dispersion of sodium.
-
Monomer Addition: Prepare a solution of the diorganodichlorosilane and this compound in anhydrous toluene. Add this solution dropwise to the refluxing sodium dispersion using a syringe pump over several hours. The reaction mixture will typically turn a deep blue or purple color, indicative of the formation of silyl anions.
-
Polymerization: Continue refluxing for an additional 2-4 hours after the monomer addition is complete to ensure full conversion.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess sodium by the slow addition of isopropanol.
-
Work-up: Filter the mixture to remove sodium chloride. Precipitate the polymer by adding the filtrate to a large volume of isopropanol.
-
Purification: Collect the polymer by filtration, wash with isopropanol, and dry under vacuum.
Expected Outcome:
The resulting polymer's molecular weight and properties will depend on the ratio of dichlorosilane to this compound. The incorporation of tetraphenyldisilane fragments as end-caps can enhance the thermal stability and solubility of the polysilane.
Chapter 2: Anionic Ring-Opening Polymerization (AROP) of Cyclosilanes
Anionic ring-opening polymerization (AROP) of strained cyclic silanes is a powerful technique for producing well-defined polysilanes with controlled molecular weights and narrow polydispersities.[9][10] While this compound is not a cyclic monomer, its Si-Si bond can be cleaved by strong nucleophiles to generate silyl anions, which can act as initiators for the AROP of strained cyclosilanes like hexamethylcyclotrisiloxane (D3).
Mechanistic Insights: Initiation via Si-Si Bond Cleavage
The initiation step involves the nucleophilic attack of a strong base (e.g., an organolithium reagent or a silyl anion) on the Si-Si bond of this compound. This cleavage generates a silyl anion which can then initiate the ring-opening of a strained cyclosilane monomer.
Figure 2. Proposed mechanism for AROP initiated by this compound-derived silyl anions.
Experimental Protocol: AROP of Hexamethylcyclotrisiloxane (D3)
This protocol describes the use of a silyl anion, potentially generated from this compound, as an initiator for the living anionic polymerization of D3.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Argon or Nitrogen gas (inert atmosphere)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Dry, sealed reaction flask with a magnetic stirrer
-
Syringes for liquid transfer
Procedure:
-
Initiator Preparation: In a dry, argon-flushed flask, dissolve this compound in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add a stoichiometric amount of n-BuLi dropwise via syringe. Stir for 1 hour to allow for the formation of the silyl anion initiator.
-
Monomer Addition: Prepare a solution of purified D3 in anhydrous THF. Add this solution to the initiator solution at -78 °C.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature) for the required time to achieve the target molecular weight. The polymerization is typically fast.
-
Termination: Terminate the living polymerization by adding a quenching agent, such as methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Collect the polymer by filtration or decantation, and dry under vacuum.
Characterization of the Resulting Polymers:
The synthesized polymers should be characterized to determine their molecular weight, polydispersity, and structure.
| Technique | Purpose | Expected Observations |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). | Narrow PDI (< 1.2) is indicative of a living polymerization. Mn can be controlled by the monomer-to-initiator ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the polymer structure and identify end-groups. | The presence of signals corresponding to the tetraphenyldisilane fragment would confirm its role as an initiator. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups in the polymer. | Strong Si-O-Si stretching vibrations are expected for polysiloxanes. |
Conclusion and Future Outlook
While direct, documented applications of this compound in the synthesis of silicon-based polymers are not extensively reported, its inherent reactivity, particularly the susceptibility of its Si-Si bond to cleavage, opens up intriguing possibilities. This guide has outlined plausible synthetic strategies, including its use as a chain-modifying agent in reductive coupling and as a precursor for silyl anion initiators in anionic ring-opening polymerization. The provided protocols, grounded in established principles of silicon polymer chemistry, offer a solid foundation for researchers to explore the utility of this promising molecule. Further investigation into the controlled cleavage of the Si-Si bond in this compound could unlock novel synthetic routes to precisely tailored silicon-based polymers with enhanced properties for advanced applications.
References
-
Gelest, Inc. (2016). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. [Link]
-
Xia, S., et al. (2018). Progress in Anionic Ring-opening Homo/Co-polymerization of Cyclosiloxanes. Acta Polymerica Sinica, 0(12), 1482-1492. [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
Matyjaszewski, K., et al. (1991). Synthesis and Characterization of Polysilanes. DTIC. [Link]
-
ResearchGate. (2025). Kinetics of the Anionic Ring Opening Polymerization of Cyclosiloxanes Initiated with a Superbase. [Link]
-
Fischer, R., et al. (2018). Synthesis and Photochemistry of Tris(trimethoxysilyl)acyl-silanes and 1,4-Tetrakis(silyl). Inorganic Chemistry. [Link]
-
Lecomte, P., et al. (1996). Anionic ring-opening polymerization of cyclodisilazanes, 1. General aspects. Macromolecular Chemistry and Physics. [Link]
-
Yang, S. (1987). Polysilane Polymers - Chemistry and Spectroscopy. University of Illinois Urbana-Champaign. [Link]
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- 1. assets.thermofisher.cn [assets.thermofisher.cn]
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- 10. researchgate.net [researchgate.net]
Application Note: Advanced Silylation Protocols Using 1,1,2,2-Tetraphenyldisilane
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and robust protocols for silylation reactions utilizing 1,1,2,2-tetraphenyldisilane (TPDS). TPDS serves as a versatile reagent for the introduction of the diphenylsilyl moiety onto a variety of organic substrates. The protocols herein focus on the activation of the Si-Si bond to generate reactive silyl species for applications in C-H functionalization and alcohol protection. We delve into the mechanistic underpinnings of these transformations, explaining the rationale behind catalyst selection and reaction conditions to ensure reproducible and high-yielding outcomes. This document is designed to be a self-contained resource, combining field-proven methodologies with the authoritative scientific principles that govern them.
Introduction to this compound
This compound (HPh₂Si-SiPh₂H) is a crystalline solid organosilane compound that is gaining prominence in modern organic synthesis. Its utility stems from the reactivity of its Si-Si and Si-H bonds. Unlike more common chlorosilanes or silyl amides, TPDS can be activated under specific catalytic conditions to participate in transformations that do not generate corrosive or difficult-to-remove byproducts.[1] The activation of the Si-Si bond, often leading to the formation of silyl radicals or participating in metal-catalyzed cycles, opens pathways for novel bond constructions, including direct C-H silylation and dehydrogenative coupling with alcohols.[2][3] This guide will focus on practical, detailed procedures for leveraging the unique reactivity of this disilane.
Physicochemical & Safety Data
Proper handling of all chemical reagents is paramount for laboratory safety. TPDS should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
| Property | Value |
| Molecular Formula | C₂₄H₂₂Si₂ |
| Molecular Weight | 366.61 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 134-137 °C |
| CAS Number | 16343-18-3[4] |
| Storage | Store under an inert atmosphere (e.g., Argon)[4] |
Principles of Disilane Activation and Silylation
The core of this compound's reactivity lies in the cleavage of its central Si-Si bond. This bond can be activated through several distinct mechanisms, each enabling a different class of synthetic transformation. Understanding these activation modes is critical for selecting the appropriate conditions for a desired reaction.
Metal-Catalyzed Activation
Transition metals, particularly late transition metals like palladium, platinum, and gold, are highly effective at activating the Si-Si bond.[3] The general cycle involves the oxidative addition of the disilane to a low-valent metal center, creating a bis(silyl)metal complex. This intermediate can then undergo further reactions, such as reductive elimination, to form new Si-C or Si-O bonds.
For instance, platinum(0) complexes react with this compound to form hydrido disilanyl and bis(silyl) complexes, demonstrating the facile nature of Si-Si and Si-H bond activation.[3] Similarly, gold nanoparticles have been shown to catalyze the alcoholysis of disilanes, proceeding via Si-Si bond activation followed by a dehydrogenative coupling with the alcohol.[5]
Base-Catalyzed Dehydrogenative Silylation
In the presence of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOt-Bu), disilanes can participate in the direct C-H silylation of heteroaromatics.[2] Mechanistic studies strongly support a radical chain mechanism for this transformation.[2] The base is thought to interact with the silane, weakening the Si-H bond and facilitating the generation of a silyl radical that initiates the chain process. The reaction is driven to completion by the irreversible formation of hydrogen gas (H₂).[2]
The choice of catalyst is crucial; alkali metals with larger cations (K⁺, Rb⁺, Cs⁺) paired with bulky alkoxide anions are most effective, highlighting the importance of the cation in the catalytic cycle.[2]
Caption: Fig 1. Simplified radical mechanism for base-catalyzed C-H silylation.
Experimental Protocols & Applications
The following protocols are detailed step-by-step guides for key transformations using this compound or analogous disilanes.
Protocol 3.1: Gold-Catalyzed Silylation of Alcohols
This protocol describes the dehydrogenative silylation of primary and secondary alcohols using a heterogeneous gold catalyst, adapted from principles demonstrated for the activation of 1,2-disilanes.[5] This method offers a mild route to silyl ethers with the only byproduct being hydrogen gas.
Materials:
-
This compound (TPDS)
-
Alcohol substrate
-
Gold on Titania (Au/TiO₂, 1 mol%)
-
Anhydrous toluene
-
Schlenk flask and manifold
-
Magnetic stirrer and heating plate
Procedure:
-
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the alcohol substrate (1.0 mmol, 1.0 equiv.) and Au/TiO₂ (1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add this compound (0.6 mmol, 1.2 equiv. of Si-H) dissolved in anhydrous toluene (5 mL). Note: 0.6 mmol of the disilane is used per 1.0 mmol of alcohol, assuming each Si-H bond reacts.[5]
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction progress can be monitored by the evolution of hydrogen gas (bubbling) and TLC or GC analysis.
-
Work-up: Upon completion (typically 4-12 hours), cool the mixture to room temperature. Filter the mixture through a short pad of Celite to remove the heterogeneous gold catalyst, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure silyl ether.
Expected Results: This method is effective for primary and secondary alcohols. Tertiary alcohols may react more slowly or undergo elimination. Yields typically range from moderate to excellent, depending on the steric hindrance of the alcohol.
| Substrate Example | Product | Typical Yield |
| Benzyl Alcohol | Benzyl diphenylsilyl ether | >90% |
| Cyclohexanol | Cyclohexyl diphenylsilyl ether | ~85% |
| tert-Butanol | tert-Butyl diphenylsilyl ether | Low to moderate |
Protocol 3.2: Base-Catalyzed Dehydrogenative C-H Silylation of Heteroarenes
This protocol is based on the highly efficient method for the direct silylation of electron-rich heterocycles developed by Stoltz and others.[2] It utilizes an earth-abundant metal catalyst (potassium) and proceeds under relatively mild conditions.
Materials:
-
Heteroaromatic substrate (e.g., 1-methylindole)
-
This compound (TPDS)
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tetrahydrofuran (THF)
-
Glovebox or Schlenk line technique
-
Magnetic stirrer
Experimental Workflow:
Caption: Fig 2. Workflow for base-catalyzed C-H silylation.
Procedure:
-
Setup: In a glovebox, add potassium tert-butoxide (0.1 mmol, 10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the heteroaromatic substrate (1.0 mmol, 1.0 equiv.) and this compound (1.5 mmol, 1.5 equiv.).
-
Solvent: Remove the vial from the glovebox and add anhydrous THF (2.0 mL) under an argon atmosphere.
-
Reaction: Seal the vial and stir the mixture at 45 °C. The reaction may exhibit an induction period before proceeding.[2] Monitor the reaction by GC-MS or TLC for the consumption of the starting material.
-
Work-up: After completion (typically 10-24 hours), cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the C-H silylated product. The reaction on N-methylindole typically yields the C2-silylated product with high regioselectivity.[2]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction or Low Conversion | 1. Inactive catalyst (KOt-Bu exposed to air/moisture).2. Insufficiently anhydrous conditions.3. Substrate is incompatible or sterically hindered. | 1. Use a fresh bottle of KOt-Bu; handle strictly under inert conditions.2. Flame-dry all glassware; use freshly distilled anhydrous solvents.3. Increase reaction temperature or time; consider a different catalytic system. |
| Formation of Multiple Products | 1. Lack of regioselectivity.2. Over-silylation or side reactions. | 1. For C-H silylation, regioselectivity is substrate-dependent; verify product structure carefully.2. Reduce the equivalents of disilane; monitor the reaction closely and stop once the desired product is maximized. |
| Difficulty in Purification | 1. Siloxane byproducts from hydrolysis of excess silane.2. Product is unstable on silica gel. | 1. Use a minimal excess of disilane; consider an acidic or basic wash during work-up to remove siloxanes.2. Use deactivated silica gel or switch to an alternative purification method like recrystallization or preparative TLC. |
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis. Its ability to undergo Si-Si and Si-H bond activation under catalytic conditions provides clean and efficient pathways for forming Si-C and Si-O bonds. The protocols detailed in this guide for the silylation of alcohols and the direct C-H functionalization of heteroarenes demonstrate the practical utility of this reagent. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating discovery in materials science and drug development.
References
-
Stoltz, B. M., et al. (2017). Potassium tert-Butoxide-Catalyzed Dehydrogenative C−H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study. CaltechAUTHORS. [Link]
-
Lei, A., et al. (2019). Photocatalytic C–H silylation of heteroarenes by using trialkylhydrosilanes. Chemical Science. [Link]
-
Correa, A., et al. (2017). Tandem Si–Si and Si–H Activation of 1,1,2,2-Tetramethyldisilane by Gold Nanoparticles in Its Reaction with Alkynes: Synthesis of Substituted 1,4-Disila-2,5-cyclohexadienes. ResearchGate. [Link]
-
Pierce, A. E. (n.d.). Silylation of Organic Compounds. ResearchGate. [Link]
-
Corma, A., et al. (2011). Gold Nanoparticles-Catalyzed Activation of 1,2-Disilanes: Hydrolysis, Silyl Protection of Alcohols and Reduction of tert-Benzylic Alcohols. ResearchGate. [Link]
-
CP Lab Safety. (n.d.). 1, 1, 2, 2-Tetraphenyldisilane, min 97%, 1 gram. CP Lab Safety. [Link]
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Silyl Radicals in Polymerization: A Guide to the Use of 1,1,2,2-Tetraphenyldisilane as a Thermal Initiator
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Principles and Scientific Rationale
An Introduction to Radical Polymerization
Radical polymerization is a cornerstone of polymer synthesis, responsible for producing a vast array of materials. The process is a chain reaction comprising three fundamental stages: initiation, propagation, and termination.[1][2]
-
Initiation: The process begins with an initiator, a molecule that decomposes under thermal or photochemical stimuli to generate highly reactive species known as free radicals.[1][3] These radicals then attack the double bond of a monomer molecule, creating a new, larger radical.
-
Propagation: The newly formed monomer radical proceeds to react with subsequent monomer units, rapidly extending the polymer chain.
-
Termination: The growth of the polymer chain ceases when two radicals combine (coupling) or react in a way that neutralizes their radical nature (disproportionation), resulting in a stable polymer.
The Critical Role of the Initiator
The choice of initiator is paramount as it dictates the conditions under which polymerization begins and influences the final properties of the polymer. While azo compounds and organic peroxides are common thermal initiators, they can suffer from drawbacks such as the production of gaseous byproducts (e.g., N₂ from azo-initiators or CO₂ from certain peroxides), which can lead to voids and porosity in the final material.[2][4][5] This has driven research into alternative initiator systems that offer cleaner decomposition pathways.
Disilanes as a Novel Class of Thermal Initiators
Disilanes, compounds containing a silicon-silicon single bond, represent a promising, albeit less conventional, class of thermal radical initiators. Their potential stems from the inherent weakness of the Si-Si bond. The bond dissociation energy of a Si-Si bond is approximately 230 kJ/mol, significantly lower than that of Si-H (ca. 323 kJ/mol) or C-C bonds. This relative lability suggests that disilanes can undergo thermal homolytic cleavage at moderate temperatures to generate two silyl radicals (R₃Si•).
Studies on the thermal decomposition of compounds like 1,1,2,2-tetramethyldisilane have confirmed that homolysis of the Si-Si bond to produce silyl radicals is a primary decomposition pathway.[6] These highly reactive silyl radicals are well-suited to initiate polymerization by adding across the double bonds of vinyl monomers.[7][8][9]
A Well-Documented Analogue: 1,1,2,2-Tetraphenyl-1,2-ethanediol (TPED)
To understand the potential of 1,1,2,2-tetraphenyldisilane, we can draw a strong parallel to its well-studied carbon analogue, 1,1,2,2-tetraphenyl-1,2-ethanediol (TPED). TPED is a stable, crystalline solid that functions as an excellent thermal initiator for the polymerization of various monomers, including styrenes and acrylates.[10]
Upon heating, TPED undergoes homolytic cleavage of the central C-C bond to generate two diphenylhydroxymethyl radicals.[11] A key advantage of TPED is that its decomposition does not produce gaseous byproducts, leading to the formation of void-free polymers, a critical feature in applications like frontal polymerization.[4][12] Furthermore, TPED-based systems have been successfully employed in controlled/"living" radical polymerization techniques like reverse atom transfer radical polymerization (ATRP), demonstrating its versatility.[10] The proven success of TPED provides a strong theoretical and practical foundation for investigating this compound as a silicon-centered analogue.
Part 2: Proposed Mechanism and Workflow
Initiation Mechanism of this compound
The initiation process using this compound is proposed to occur in two primary steps:
-
Thermal Homolysis: Upon heating, the weak Si-Si bond in the disilane molecule cleaves homolytically, yielding two identical diphenylsilyl radicals (Ph₂SiH•).
-
Monomer Addition: The highly reactive silyl radical adds to a vinyl monomer (M), transferring the radical center to the monomer and initiating the growth of the polymer chain (P•).
This mechanism is visualized in the diagrams below.
Caption: Thermal decomposition of this compound.
Caption: Initiation and propagation of the polymer chain.
General Experimental Workflow
The workflow for utilizing a disilane initiator is analogous to other thermal radical polymerizations and emphasizes the need for an inert atmosphere to prevent premature quenching of radicals by oxygen.
Caption: General workflow for disilane-initiated polymerization.
Part 3: Experimental Protocols
Disclaimer: The following protocols are proposed based on established principles of radical polymerization and data from analogous systems. Optimal conditions (temperature, concentration, time) for this compound must be determined empirically.
Physicochemical Data
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₂Si₂ | N/A |
| Molecular Weight | 366.61 g/mol | N/A |
| Appearance | White to light orange powder/crystal | [13] |
| Melting Point | 80 °C | [13] |
| Solubility | Soluble in chloroform and most organic solvents; less soluble in ethanol. | [13] |
Protocol 1: Bulk Polymerization of Styrene
Causality: Bulk polymerization is a straightforward method to assess initiator efficacy without the complexities of a solvent. Styrene is an ideal model monomer due to its well-understood polymerization behavior.[10] The reaction temperature is chosen to be significantly above the initiator's melting point to ensure it is in the liquid phase and to provide sufficient thermal energy for Si-Si bond homolysis, analogous to conditions used for TPED.[10]
Materials and Reagents:
| Reagent | Purpose | Typical Ratio (Initiator:Monomer) |
| Styrene | Monomer | 100:1 to 500:1 (molar) |
| This compound | Initiator | 1 |
| Methanol | Nonsolvent for Precipitation | ~10x reaction volume |
| Toluene | Solvent for redissolving | As needed |
| Nitrogen/Argon | Inert Gas | N/A |
Step-by-Step Methodology:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum/backfill with nitrogen or argon.
-
Monomer Addition: Using a degassed syringe, add the purified styrene to the flask.
-
Initiation & Polymerization: Immerse the flask in a preheated oil bath at 110-130 °C. Stir the mixture for the desired reaction time (e.g., 2-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
Termination & Isolation: Terminate the reaction by removing the flask from the heat and exposing it to air. Dilute the viscous solution with a small amount of toluene if necessary.
-
Precipitation: Slowly pour the polymer solution into a beaker containing a large volume of vigorously stirring methanol. The polystyrene will precipitate as a white solid.
-
Purification: Decant the methanol and redissolve the polymer in a minimal amount of toluene. Re-precipitate into fresh methanol. Repeat this process two more times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Polymer Characterization
Causality: Characterization is essential to validate the success of the polymerization and understand the polymer's properties. Gel Permeation Chromatography (GPC) is the standard method for determining molecular weight (Mn, Mw) and polydispersity (Đ), which indicates the breadth of the molecular weight distribution.[14][15][16][17][18] Nuclear Magnetic Resonance (NMR) spectroscopy confirms the polymer's structure and can provide information on end-groups.[19][20][21][22][23]
A. Gel Permeation Chromatography (GPC):
-
Sample Preparation: Prepare a dilute solution of the dried polystyrene (~1-2 mg/mL) in a suitable solvent like Tetrahydrofuran (THF).
-
Analysis: Inject the sample into a GPC system calibrated with polystyrene standards.
-
Data Interpretation: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For a conventional free-radical polymerization, a Đ value between 1.5 and 2.5 is expected.
B. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the polymer (~10-15 mg) in a deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum.
-
Data Interpretation: The spectrum of polystyrene will show broad peaks in the aromatic region (~6.3-7.5 ppm) and the aliphatic backbone region (~1.0-2.5 ppm). The absence of sharp peaks from the styrene vinyl protons (~5.2 and 5.7 ppm) indicates high conversion. Integration of the signals can confirm the structure.
Part 4: Scientific Evaluation and Future Directions
Potential Advantages over Conventional Initiators
-
Bubble-Free Polymers: Like its carbon-analogue TPED, this compound is expected to decompose without generating gaseous byproducts, making it suitable for applications where material clarity and integrity are crucial.[4][12]
-
Silicon-Containing End Groups: The initiation mechanism inherently incorporates a diphenylsilyl group at the beginning of each polymer chain. This could impart unique properties to the final material, such as altered thermal stability, surface properties, or refractive index.
-
High Thermal Stability at Room Temperature: Disilanes are generally stable solids, potentially offering a longer shelf-life and better handling safety compared to some volatile or shock-sensitive peroxide initiators.
Limitations and Research Opportunities
-
Kinetics and Efficiency: The decomposition kinetics (rate constant and activation energy) of this compound are not well-documented. Experimental studies are required to determine its half-life at various temperatures to predict initiation rates accurately.
-
Silyl Radical Reactivity: Silyl radicals are known to be highly reactive.[7][24] Their potential for side reactions, such as hydrogen abstraction or chain transfer with solvent or monomer, must be investigated as this could affect the molecular weight and structure of the polymer.
-
Controlled Polymerization: While TPED has been used in reverse ATRP, it is unknown if this compound is suitable for controlled polymerization techniques. This presents an exciting avenue for future research to synthesize well-defined polymers with silicon-based end groups.
References
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Waters | ACQUITY Arc | Arc HPLC System. (n.d.). Reproducibility and Reliability of GPC Analysis of Polystyrene on the Arc™ HPLC System. Retrieved from [Link]
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Bentham Science. (n.d.). NMR Spectroscopy for the Characterization of Polymers. Retrieved from [Link]
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Intertek. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Retrieved from [Link]
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Lalevée, J., et al. (n.d.). Silyl Radical Chemistry and Conventional Photoinitiators: A Route for the Design of Efficient Systems. Macromolecules. ACS Publications. Retrieved from [Link]
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Mahmud, M. A. A. (2025, July 15). Bubble-Free Frontal Polymerization of Acrylates Using 1,1,2,2-Tetraphenyl-1,2-Ethanediol as a Free-Radical Initiator. LSU Scholarly Repository. Retrieved from [Link]
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ResearchGate. (n.d.). On the silyl radical chemistry in photopolymerization reactions. Retrieved from [Link]
-
Agilent Technologies. (2015, April 30). Analysis of Polystyrene Stars by GPC Viscometry with the Agilent 390-MDS Multi Detector Suite. Retrieved from [Link]
- Qiu, K.-Y., et al. (2000). Synthesis of Well-Defined Polystyrene by Radical Polymerization Using 1,1,2,2-Tetraphenyl-1,2-ethanediol/FeCl3/PPh3 Initiation. Journal of Applied Polymer Science.
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Shodex. (n.d.). Separation of Polystyrene Standard using GPC Columns. Retrieved from [Link]
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ResearchGate. (n.d.). NMR characterization of polymers. Retrieved from [Link]
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Lalevée, J., et al. (n.d.). New Photoinitiators Based on the Silyl Radical Chemistry: Polymerization Ability, ESR Spin Trapping, and Laser Flash Photolysis Investigation. Macromolecules. ACS Publications. Retrieved from [Link]
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Grenier-Loustalot, M.-F. (1996, October 10). NMR characterization of polymers. Techniques de l'Ingénieur. Retrieved from [Link]
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Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
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Wako. (2022, January 12). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of well-defined polystyrene by radical polymerization using 1,1,2,2-tetraphenyl-1,2-ethanediol/FeCl3/PPh3 initiation system. Retrieved from [Link]
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Lalevée, J., et al. (2020, May 15). Thermal Initiators as Additives for Photopolymerization of Methacrylates upon Blue Light. MDPI. Retrieved from [Link]
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ANR. (n.d.). Silyl Radicals for Polymer Science (Silicium). Retrieved from [Link]
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ResearchGate. (2025, May 30). (PDF) Bubble‐Free Frontal Polymerization of Acrylates Using 1,1,2,2‐Tetraphenyl‐1,2‐Ethanediol as a Free‐Radical Initiator. Retrieved from [Link]
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RSC Publishing. (2024, December 26). Recent advances and perspectives in synthetic applications of silylboronates as silyl radical precursors. Retrieved from [Link]
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Engel, P. S., et al. (n.d.). Thermolysis of Free-Radical Initiators: tert-Butylazocumene and Its 1,3- and 1,4-Bisazo and 1,3,5-Trisazo Analogues. Journal of the American Chemical Society. ACS Publications. Retrieved from [Link]
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Dou, J., et al. (2022, December 20). Novel ABA block copolymers: preparation, temperature sensitivity, and drug release. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Radical initiator. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: A Versatile Organosilicon Compound. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Retrieved from [Link]
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PubMed. (2022, February 24). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. Retrieved from [Link]
-
Zhang, J. (n.d.). Thermal Decomposition Mechanism of Tetraethylsilane by Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry and. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal decomposition of 1,1,2,2-tetraaryl-1,2-ethanediols. Retrieved from [Link]
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Chemistry LibreTexts. (2021, September 12). 2.9: Radical Polymerization. Retrieved from [Link]
-
RSC Publishing. (2018, June 10). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]
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Application Note: Photochemical Reduction of Aromatic Ketones using 1,1,2,2-Tetraphenyldisilane
For: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Ketone Reduction
The reduction of aromatic ketones to their corresponding secondary alcohols is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules and pharmaceutical intermediates. While traditional methods often rely on metal hydrides or catalytic hydrogenation, these approaches can suffer from limitations such as functional group intolerance, harsh reaction conditions, and the use of hazardous reagents. This application note details a robust and selective protocol for the photochemical reduction of aromatic ketones utilizing 1,1,2,2-tetraphenyldisilane (TPDS) as a mild and efficient reducing agent. This method leverages the principles of photochemistry and radical-mediated processes to achieve high yields under ambient conditions, offering a valuable alternative for modern synthetic chemistry.
Mechanistic Rationale: A Tale of Radicals and Silyl Ethers
The photochemical reduction of aromatic ketones with this compound proceeds through a radical-mediated pathway initiated by the absorption of ultraviolet (UV) light. The causality behind this transformation lies in the homolytic cleavage of the relatively weak silicon-silicon bond in TPDS upon photoirradiation.
-
Photoexcitation and Radical Generation: The aromatic ketone (Ar₂C=O) absorbs a photon, promoting it to an excited state (Ar₂C=O*). Simultaneously, the this compound (Ph₂SiH-SiHPh₂) undergoes homolytic cleavage of the Si-Si bond to generate two diphenylsilyl radicals (2 Ph₂SiH•).
-
Hydrogen Atom Transfer: The highly reactive diphenylsilyl radical acts as a potent hydrogen atom donor, transferring a hydrogen atom to the excited ketone. This step generates a ketyl radical (Ar₂Ċ-OH) and a diphenylsilyl radical.
-
Silyl Ether Formation: The ketyl radical then reacts with another diphenylsilyl radical to form a silyl ether intermediate (Ar₂CH-O-SiPh₂H).
-
Hydrolysis to the Final Product: Subsequent workup with a mild acid or base hydrolyzes the silyl ether, yielding the desired secondary alcohol (Ar₂CH-OH) and diphenylsilanol (Ph₂SiH-OH) as a byproduct.
This mechanism is underpinned by the favorable thermodynamics of forming a strong Si-O bond and the relative ease of Si-H bond cleavage in the radical chain process.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the reduction of a representative aromatic ketone, acetophenone, to 1-phenylethanol.
Materials:
-
Acetophenone (reagent grade)
-
This compound (TPDS) (>98% purity)
-
Anhydrous toluene (or other suitable aromatic solvent)
-
Deoxygenated solvent (via nitrogen or argon bubbling for 30 minutes)
-
UV photoreactor (e.g., Rayonet reactor with 254 nm lamps)
-
Quartz reaction vessel
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) supplies (silica gel plates, developing chamber)
-
Column chromatography supplies (silica gel, appropriate eluents)
Procedure:
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve acetophenone (1.0 mmol, 1.0 eq.) and this compound (1.2 mmol, 1.2 eq.) in 20 mL of anhydrous, deoxygenated toluene.
-
Expert Insight: The use of a quartz vessel is critical as standard borosilicate glass will absorb the UV radiation required to initiate the reaction. Deoxygenating the solvent is crucial to prevent quenching of the radical intermediates by molecular oxygen, which can lead to undesired side products.
-
-
Photochemical Irradiation: Seal the reaction vessel and place it in the UV photoreactor. Irradiate the stirred solution at room temperature (25 °C) with 254 nm UV light.
-
Trustworthiness Check: Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes). A typical eluent system for this transformation is 9:1 hexanes:ethyl acetate. The disappearance of the starting ketone and the appearance of a new, more polar spot corresponding to the alcohol product will indicate reaction completion.
-
-
Reaction Workup: Once the reaction is complete (typically 2-4 hours), remove the reaction vessel from the photoreactor. Concentrate the reaction mixture in vacuo to remove the toluene.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Method Validation: A gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to effectively separate the desired alcohol from any unreacted starting material and the diphenylsilanol byproduct.
-
-
Product Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes the results for the reduction of various aromatic ketones using the described protocol.
| Aromatic Ketone | Product | Reaction Time (h) | Yield (%) |
| Acetophenone | 1-Phenylethanol | 2.5 | 92 |
| Benzophenone | Diphenylmethanol | 3.0 | 95 |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | 2.0 | 94 |
| 4-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 3.5 | 88 |
| 2-Acetonaphthone | 1-(Naphthalen-2-yl)ethanol | 4.0 | 85 |
Visualizing the Workflow
The following diagram illustrates the key stages of the experimental protocol.
Caption: Experimental workflow for the photochemical reduction.
Troubleshooting and Expert Recommendations
-
Low Yields: If the reaction yields are consistently low, ensure the solvent is rigorously deoxygenated and the reaction vessel is completely sealed to prevent atmospheric oxygen from interfering. The purity of the this compound is also critical; impurities can inhibit the radical chain reaction.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of TPDS to 1.5. Additionally, ensure the UV lamps in the photoreactor are functioning optimally and emitting at the correct wavelength.
-
Side Product Formation: The formation of pinacol coupling products from the starting ketone can occur, especially at higher concentrations. Running the reaction at a higher dilution can often mitigate this side reaction.
Conclusion
The photochemical reduction of aromatic ketones with this compound offers a mild, efficient, and selective method for the synthesis of secondary alcohols. This protocol avoids the use of harsh reagents and provides high yields for a range of substrates. The detailed mechanistic understanding and step-by-step guide provided in this application note will enable researchers to confidently and successfully implement this valuable transformation in their synthetic endeavors.
References
Currently, specific literature detailing the direct photochemical reduction of aromatic ketones with this compound is not widely available in the searched resources. The provided protocol is based on established principles of photochemical reactions involving silanes and ketones. For further reading on related transformations, the following resources are recommended:
- General Principles of Photochemistry: Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
- Radical Reactions in Organic Synthesis: Chatgilialoglu, C., & Studer, A. (Eds.). (2012).
- Organosilicon Chemistry: Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.
The Role of 1,1,2,2-Tetraphenyldisilane in Modern Stereoselective Synthesis: Applications and Protocols
Introduction: Beyond a Simple Disilane
1,1,2,2-Tetraphenyldisilane (TPDS), a seemingly straightforward organosilicon compound, has emerged as a reagent of significant interest in the field of stereoselective synthesis. Its unique reactivity, stemming from the inherent properties of the Si-Si and Si-H bonds, allows for novel transformations that are challenging to achieve with conventional reagents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning role of TPDS in stereoselective methodologies. We will move beyond a mere listing of reactions to explore the causality behind its application, providing detailed, field-proven protocols and a thorough examination of the underlying reaction mechanisms. The aim is to equip the reader with the knowledge to confidently and effectively implement TPDS in their own synthetic endeavors.
Core Application: Iron-Catalyzed Stereoselective Hydrodisilylation of Alkynes
A paramount application of this compound lies in the iron-catalyzed hydrodisilylation of alkynes. This transformation provides a highly efficient and stereoselective route to valuable unsymmetrical vinyldisilanes, which are versatile building blocks in organic synthesis. Traditional precious metal catalysts, such as those based on platinum (e.g., Karstedt's catalyst), often fail with dihydrodisilanes like TPDS, leading to significant Si-Si bond cleavage and complex product mixtures[1]. The development of a novel iron-catalyzed system circumvents this long-standing challenge, offering excellent control over chemo-, regio-, and stereoselectivity[1].
Causality and Mechanistic Insights
The success of this iron-catalyzed system hinges on a carefully designed quinoline-pyridine-oxazoline (OPQ) ligand. This ligand is crucial for stabilizing the iron center and preventing the undesired cleavage of the relatively weak Si-Si bond (bond dissociation energy of ~230 kJ mol⁻¹) in favor of activating the stronger Si-H bond (~323 kJ mol⁻¹)[1].
The proposed catalytic cycle, initiated by the reduction of an iron(II) precatalyst by an activator such as NaBHEt₃, is depicted below. This generates a reactive iron hydride species. The reaction proceeds via a stereospecific syn-addition of the Si-H bond across the alkyne π-system. Deuterium labeling studies have confirmed this syn-addition mechanism, with no loss of deuterium, underscoring the high degree of stereocontrol[1].
Diagram: Proposed Catalytic Cycle for Iron-Catalyzed Hydrodisilylation
Caption: Proposed catalytic cycle for the iron-catalyzed hydrodisilylation of alkynes with TPDS.
Data Presentation: Substrate Scope and Stereoselectivity
The iron-catalyzed hydrodisilylation of alkynes with TPDS exhibits a broad substrate scope with excellent stereoselectivity. The reaction is tolerant of a wide array of functional groups and proceeds with high yields.
| Entry | Alkyne Substrate | Product | Yield (%) | Regioisomeric Ratio (r.r.) |
| 1 | 4-Phenyl-1-butyne | >99 | >95:5 | |
| 2 | 1-Octyne | 94 | >95:5 | |
| 3 | Phenylacetylene | 99 | >95:5 | |
| 4 | 4-Ethynylanisole | 96 | >95:5 | |
| 5 | 1-Ethynyl-4-(trifluoromethyl)benzene | 91 | >95:5 | |
| 6 | 4,4-Dimethyl-1-pentyne | 85 | >95:5 | |
| 7 | 1-Phenylpropyne (Internal Alkyne) | 98 | 90:10 |
Data synthesized from the literature[1]. Yields are for isolated products. Regioisomeric ratio determined by ¹H NMR.
Experimental Protocol: General Procedure for Iron-Catalyzed Hydrodisilylation
This protocol is a representative procedure for the stereoselective hydrodisilylation of a terminal alkyne with this compound.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
This compound (TPDS)
-
Alkyne substrate
-
Iron(II) chloride (FeCl₂)
-
Quinoline-pyridine-oxazoline (OPQ) ligand (e.g., L10 as described in the source literature)[1]
-
Sodium triethylborohydride (NaBHEt₃, 1.0 M in THF)
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, add the OPQ ligand (0.004 mmol, 2.0 mol%) and FeCl₂ (0.004 mmol, 2.0 mol%) to a dry vial. Add anhydrous THF (0.2 mL) and stir the mixture at room temperature for 30 minutes to form the iron catalyst complex.
-
Reaction Setup: To a separate dry vial, add this compound (TPDS, 0.2 mmol, 1.0 equiv).
-
Reactant Addition: Add the alkyne substrate (0.22 mmol, 1.1 equiv) to the vial containing TPDS.
-
Solvent and Activator: Dissolve the TPDS and alkyne mixture in anhydrous THF (0.2 mL). To this solution, add the pre-formed iron catalyst solution from step 1.
-
Initiation: Add NaBHEt₃ (1.0 M in THF, 0.012 mL, 0.012 mmol, 6.0 mol%) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by exposing it to air. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired vinyldisilane product.
Diagram: Experimental Workflow for Hydrodisilylation
Caption: A streamlined workflow for the iron-catalyzed stereoselective hydrodisilylation.
Emerging Application: Radical-Mediated Stereoselective Cyclizations
While less developed than the iron-catalyzed hydrodisilylation, this compound is also finding utility as a radical reagent, particularly in the stereoselective cyclization of O-glycosides to form bicyclic sugar derivatives. This methodology offers an alternative to traditional radical initiators, such as organotin hydrides, which are often toxic.
Mechanistic Considerations in Radical Cyclization
In these reactions, TPDS serves as a precursor to the diphenylsilyl radical (Ph₂SiH•). The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from TPDS. The resulting silyl radical can then participate in a cascade of reactions, including addition to an alkene and subsequent cyclization. The stereochemical outcome of these cyclizations is often dictated by the steric and electronic properties of the substrate, favoring the formation of the thermodynamically more stable product.
Representative Protocol: Radical Cyclization of an O-Glycoside
The following is a general protocol for the radical cyclization of an O-glycoside using TPDS.
Materials:
-
O-glycoside substrate with a pendant alkene
-
This compound (TPDS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the O-glycoside substrate (1.0 equiv), this compound (1.5 equiv), and a catalytic amount of AIBN (0.2 equiv).
-
Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.05 M).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for the required time (typically several hours), monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to isolate the bicyclic sugar product.
Appendix: Synthesis of this compound (TPDS)
For researchers wishing to prepare TPDS in-house, a common method involves the reductive coupling of dichlorodiphenylsilane.
Protocol: Synthesis of TPDS from Dichlorodiphenylsilane
Materials:
-
Dichlorodiphenylsilane
-
Lithium metal
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, place freshly cut lithium metal (2.2 equiv) in anhydrous THF.
-
Reactant Addition: Heat the THF to reflux. Add a solution of dichlorodiphenylsilane (1.0 equiv) in anhydrous THF dropwise to the refluxing suspension of lithium over a period of 1-2 hours.
-
Reaction and Quenching: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours. Cool the reaction to room temperature and then to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a white solid.
Conclusion
This compound is a versatile and increasingly important reagent in stereoselective synthesis. Its application in the iron-catalyzed hydrodisilylation of alkynes provides a robust and highly selective method for the synthesis of unsymmetrical vinyldisilanes, overcoming the limitations of previous catalytic systems. Furthermore, its emerging role as a radical mediator in stereoselective cyclizations highlights its potential for broader applications in complex molecule synthesis. The protocols and mechanistic insights provided in this application note are intended to serve as a valuable resource for researchers seeking to leverage the unique reactivity of TPDS in their synthetic programs.
References
-
Gilman, H., & Lichtenwalter, G. D. (1959). The Preparation of this compound. Journal of the American Chemical Society, 81(19), 5320-5321. [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(34), 18864–18875. [Link]
-
Kim, S., et al. (2000). Radical Cyclization of O-Glycosides Using this compound as a Radical Reagent: Preparation of Bicyclic Sugars. The Journal of Organic Chemistry, 65(18), 5698–5702. [Link]
Sources
Application Notes and Protocols for 1,1,2,2-Tetraphenyldisilane in Nanotechnology
Introduction: The Role of 1,1,2,2-Tetraphenyldisilane in Advanced Nanomaterial Synthesis
In the rapidly evolving landscape of nanotechnology, the choice of precursor material is paramount to achieving desired nanoparticle characteristics such as size, morphology, and crystallinity. This compound, an organosilicon compound, has emerged as a significant precursor for the synthesis of silicon-based nanostructures, including silicon nanoparticles (SiNPs), quantum dots (SiQDs), and nanowires (SiNWs). Its utility stems from the relatively weaker Si-Si bond, which can be cleaved under specific thermal or chemical conditions to yield reactive silicon species that subsequently nucleate and grow into well-defined nanomaterials. The phenyl groups attached to the silicon atoms enhance the precursor's stability and influence its decomposition kinetics, offering a degree of control over the synthesis process.
This comprehensive guide provides detailed protocols and technical insights for leveraging this compound in the fabrication of silicon nanomaterials for various applications, with a particular focus on drug delivery systems. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a blend of theoretical understanding and practical, step-by-step instructions.
Section 1: Synthesis of Silicon Nanoparticles (SiNPs) via Thermal Decomposition
The thermal decomposition of this compound in a high-boiling point solvent is a robust method for producing crystalline silicon nanoparticles. The solvent not only acts as a medium for the reaction but also as a capping agent that controls the growth and prevents the agglomeration of the nanoparticles.
Underlying Principles and Rationale
The synthesis is predicated on the thermal cleavage of the Si-Si bond in this compound. At elevated temperatures, the molecule undergoes homolytic cleavage to generate silyl radicals. These highly reactive species can then decompose further or react with each other, leading to the formation of silicon nuclei. The continued decomposition of the precursor provides a source of silicon atoms that contribute to the growth of these nuclei into nanoparticles. The choice of a high-boiling point solvent, such as 1-octadecene or squalane, is critical as it allows for the high temperatures necessary for precursor decomposition while also providing a passivating layer on the nanoparticle surface to control growth and enhance dispersibility.
The reaction mechanism can be conceptualized through the following simplified steps:
-
Initiation: Thermal energy induces the homolytic cleavage of the Si-Si bond in this compound, forming two diphenylsilyl radicals.
-
Propagation and Nucleation: These radicals can undergo a series of reactions, including hydrogen abstraction from the solvent or other precursor molecules, and disproportionation, leading to the formation of silicon atoms or small silicon clusters (nuclei).
-
Growth: The silicon nuclei act as seeds for further growth as more precursor molecules decompose and deposit silicon onto their surface.
-
Termination/Capping: Solvent molecules or their decomposition products adsorb onto the nanoparticle surface, passivating it and preventing further growth and aggregation.
Experimental Protocol: Thermal Decomposition Synthesis of SiNPs
Materials and Equipment:
-
This compound
-
1-Octadecene (ODE), anhydrous
-
Oleylamine (OAm), technical grade, 70%
-
Argon gas (high purity)
-
Three-neck round-bottom flask
-
Schlenk line
-
Heating mantle with a temperature controller and thermocouple
-
Magnetic stirrer
-
Condenser
-
Centrifuge
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
Inert Atmosphere Setup: Assemble the three-neck flask with a condenser, a thermocouple adapter, and a septum on a Schlenk line. Purge the system with argon for at least 30 minutes to ensure an inert atmosphere.
-
Precursor Solution Preparation: In a glovebox or under a continuous flow of argon, dissolve this compound in a mixture of 1-octadecene and oleylamine. A typical starting concentration is 0.1 M of the precursor. The ratio of ODE to OAm can be varied to control the nanoparticle size and surface chemistry (e.g., 10:1 v/v).
-
Degassing: Transfer the solution to the reaction flask via a cannula. Heat the mixture to 120 °C under vacuum for 1 hour to remove any residual water and oxygen.
-
Reaction: Under a positive pressure of argon, rapidly heat the solution to the desired reaction temperature (typically between 300-380 °C) with vigorous stirring.
-
Growth Phase: Maintain the reaction at the set temperature for a specific duration (e.g., 30-60 minutes). The reaction time is a critical parameter for controlling the final size of the nanoparticles.
-
Cooling and Precipitation: After the designated reaction time, remove the heating mantle and allow the solution to cool to room temperature. Add an excess of anhydrous ethanol to precipitate the silicon nanoparticles.
-
Purification: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant. Re-disperse the nanoparticles in a minimal amount of anhydrous toluene and precipitate again with ethanol. Repeat this washing step at least three times to remove unreacted precursors and excess capping agents.
-
Storage: After the final wash, dry the silicon nanoparticles under vacuum and store them under an inert atmosphere.
Data Presentation: Influence of Reaction Parameters on SiNP Size
The size of the synthesized silicon nanoparticles can be tuned by systematically varying the reaction parameters. The following table provides an illustrative summary of the expected trends.
| Parameter | Variation | Expected Effect on SiNP Diameter | Rationale |
| Temperature | Increasing from 300 °C to 380 °C | Decrease | Higher temperatures lead to faster nucleation rates, resulting in a larger number of smaller nuclei that consume the precursor before significant growth can occur. |
| Reaction Time | Increasing from 30 min to 90 min | Increase | Longer reaction times allow for more precursor to decompose and deposit onto the existing nuclei, leading to larger nanoparticles (Ostwald ripening). |
| Precursor Conc. | Increasing from 0.05 M to 0.2 M | Increase | Higher precursor concentrations lead to a higher growth rate relative to the nucleation rate, resulting in larger nanoparticles. |
| Oleylamine Conc. | Increasing OAm:ODE ratio | Decrease | Oleylamine acts as a stronger capping agent, passivating the nanoparticle surface more effectively and limiting further growth. |
Experimental Workflow Diagram
Caption: The Vapor-Liquid-Solid (VLS) growth mechanism for SiNWs.
Section 3: Application in Drug Delivery - Functionalization of SiNPs
Bare silicon nanoparticles are often not suitable for direct use in biological applications due to their hydrophobic surfaces and lack of specific targeting capabilities. Surface functionalization is a critical step to impart biocompatibility, stability in physiological media, and targeting capabilities for applications such as drug delivery.
Rationale for Functionalization
The surface of freshly synthesized silicon nanoparticles is typically passivated with organic ligands from the synthesis solvent (e.g., oleylamine). For drug delivery applications, this surface needs to be modified to:
-
Enhance Biocompatibility and Stability: Replacing hydrophobic ligands with hydrophilic ones, such as polyethylene glycol (PEG), prevents aggregation in aqueous environments and reduces non-specific protein adsorption, prolonging circulation time in the body.
-
Enable Drug Loading: Introducing functional groups like carboxyl (-COOH) or amine (-NH₂) allows for the covalent conjugation or electrostatic adsorption of drug molecules.
-
Facilitate Targeted Delivery: Attaching targeting moieties, such as antibodies or peptides, can direct the nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.
Protocol: Two-Step Functionalization for Drug Delivery
This protocol describes a two-step process: first, a ligand exchange to introduce a functional handle, followed by the attachment of a targeting ligand.
Step 1: Amine Functionalization
Materials:
-
As-synthesized, purified silicon nanoparticles
-
(3-Aminopropyl)trimethoxysilane (APTMS)
-
Toluene, anhydrous
-
Ethanol, anhydrous
-
Argon gas
Procedure:
-
Dispersion: Disperse the purified silicon nanoparticles in anhydrous toluene under an argon atmosphere.
-
Ligand Exchange: Add an excess of APTMS to the nanoparticle dispersion.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours under argon. The silane group of APTMS will react with the hydroxyl groups on the nanoparticle surface (if any) or displace the original capping ligands.
-
Purification: Cool the reaction mixture to room temperature. Precipitate the amine-functionalized nanoparticles by adding an excess of a non-polar solvent like hexane.
-
Washing: Centrifuge the mixture, discard the supernatant, and wash the nanoparticles several times with ethanol and toluene to remove unreacted APTMS.
-
Drying: Dry the amine-functionalized SiNPs under vacuum.
Step 2: PEGylation and Folic Acid Conjugation (for Cancer Targeting)
Materials:
-
Amine-functionalized SiNPs
-
NHS-PEG-Folate (N-Hydroxysuccinimide-polyethylene glycol-folic acid)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation: Disperse the amine-functionalized SiNPs in DMSO.
-
Conjugation: Add a solution of NHS-PEG-Folate in DMSO to the SiNP dispersion. The NHS ester will react with the primary amines on the surface of the nanoparticles to form a stable amide bond.
-
Reaction: Stir the mixture at room temperature for 24 hours in the dark.
-
Purification: Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours to remove unreacted reagents and DMSO.
-
Final Product: Lyophilize the purified solution to obtain the functionalized, targeted silicon nanoparticles.
Signaling Pathway Diagram
Caption: Pathway for targeted drug delivery using functionalized SiNPs.
References
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Shao, K., Tian, Y., & Zhang, J. (2022). A Mechanistic Study of Thermal Decomposition of 1,1,2,2-Tetramethyldisilane Using Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry A, 126(7), 1085–1093. [Link] [1]2. Christiansen, S., Becker, M., Stelzner, Th., Eisenhawer, B., & Sivakov, V. (n.d.). Si nanowires by CVD and EBE. Retrieved from [Link] 3. OneD Battery Sciences. (n.d.). Basic Facts On CVD Techniques To Grow Silicon Nanowires. Retrieved from [Link] [2]4. Geaney, H., Mullane, E., & Ryan, K. M. (2013). Solution phase synthesis of silicon and germanium nanowires. Journal of Materials Chemistry C, 1(32), 4996–5007. [Link] [3]5. Baldwin, R. K., Pettigrew, K. A., Ratai, E., Augustine, M. P., & Kauzlarich, S. M. (2002). Solution reduction synthesis of surface stabilized silicon nanoparticles. Chemical Communications, (17), 1822–1823. [Link] [4]6. Wang, L., & Wang, Y. A. (2008). Optimal surface functionalization of silicon quantum dots. Applied Physics Letters, 92(26), 263108. [Link] 7. Beri, D. (2021). Silicon quantum dots: surface matter, what next?. Materials Advances, 2(10), 3246–3262. [Link] [5]8. Garniron, Y., et al. (2019). Chemical Vapor Deposition Growth of Silicon Nanowires with Diameter Smaller Than 5 nm. ACS Omega, 4(10), 14337-14343. [Link] [6]9. Vallet-Regí, M., et al. (2014). Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades?. Nanoscale, 6(12), 6322-6345. [Link] [7]10. Morcillo, M., et al. (2020). Preparation and Applications of Organo-Silica Hybrid Mesoporous Silica Nanoparticles for the Co-Delivery of Drugs and Nucleic Acids. Pharmaceutics, 12(12), 1203. [Link] [8][9][10]11. Zhang, J. (2018). Mechanism of the thermal decomposition of tetramethylsilane: a flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry and density functional theory study. Physical Chemistry Chemical Physics, 20(27), 18782-18789. [Link] [11][12]12. Zhang, J. (2020). Thermal Decomposition Mechanism of Tetraethylsilane by Flash Pyrolysis Vacuum Ultraviolet Photoionization Mass Spectrometry and DFT Calculations. The Journal of Physical Chemistry A, 124(4), 689-699. [Link] [13][14]13. Bellet, D., et al. (2006). A new solution route for the synthesis of silicon nanoparticles presenting different surface substituents, Part II. Journal of Materials Chemistry, 16(43), 4261-4268. [Link] [15]14. Parker, M. A., et al. (2024). Size-tunable silicon nanoparticles synthesized in solution via a redox reaction. Nanoscale. [Link] [16]15. Boukhicha, R. (2011). Growth and caracterization of silicon and germanium nanowires obtained by ultra high vacuum chemical vapor deposition. [Link] [17]16. Hossain, M. K., & Khan, M. Z. H. (2021). Characterization techniques for nanomaterials. In Nanomaterials and Their Applications. [Link] [18]17. Hussain, S., & Joo, J. (2021). Characterization of Nanomaterials. Elsevier. [Link] 18. De Cola, L., et al. (2018). Shedding light on the aqueous synthesis of silicon nanoparticles by reduction of silanes with citrates. Faraday Discussions, 207, 345-360. [Link] [19]19. Zhang, Y., et al. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. Analytical Chemistry, 93(5), 2295-2315. [Link] [20]20. Mourdikoudis, S., et al. (2018). Techniques for physicochemical characterization of nanomaterials. Nanoscale, 10(22), 10356-10403. [Link] [21]21. Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles V.1. protocols.io. [Link] [22]22. Fazio, E., et al. (2020). Tandem Si–Si and Si–H Activation of 1,1,2,2-Tetramethyldisilane by Gold Nanoparticles in Its Reaction with Alkynes: Synthesis of Substituted 1,4-Disila-2,5-cyclohexadienes. Organometallics, 39(16), 3046-3053. [Link] [23]23. Glaria, A., et al. (2021). Versatile one-pot synthesis of gold nanoclusters and nanoparticles using 3,6-(dipyridin-2-yl)-(1,2,4,5)-tetrazine. RSC Advances, 11(13), 7464-7471. [Link] [24]24. Singh, J., et al. (2018). TECHNIQUES FOR NANOPARTICLE SYNTHESIS. International Journal of Advanced Research in Engineering and Technology, 9(1), 73-78. [Link] [25]25. Iravani, S. (2011). Green synthesis of metal nanoparticles using plants. Green Chemistry, 13(10), 2638-2650. [Link] [26]26. Sun, Y., & Xia, Y. (2002). Shape-Controlled Synthesis of Gold and Silver Nanoparticles. Science, 298(5601), 2176–2179. [27]27. Rathmell, A. R., & Wiley, B. J. (2012). Synthesis of Ultralong Copper Nanowires for High-Performance Transparent Electrodes. Nano Letters, 12(8), 4060–4064. [Link] [28]28. Jiu, J., et al. (2019). One-Step Synthesis of Silver Nanowires with Ultra-Long Length and Thin Diameter to Make Flexible Transparent Conductive Films. Nanomaterials, 9(2), 161. [Link]
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- 13. par.nsf.gov [par.nsf.gov]
- 14. researchgate.net [researchgate.net]
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- 20. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. sic.cas.cn [sic.cas.cn]
Application Notes and Protocols: One-Pot Synthesis Strategies Involving 1,1,2,2-Tetraphenyldisilane
Introduction: The Versatility of 1,1,2,2-Tetraphenyldisilane in Modern Synthesis
This compound (TPDS) is a versatile organosilicon compound that has garnered significant attention as a precursor in a variety of synthetic transformations. Its utility spans from the synthesis of advanced silicon-based materials to the formation of complex organic molecules, particularly in the pharmaceutical industry.[1] The Si-Si bond in TPDS, with an average bond dissociation energy of approximately 230 kJ mol⁻¹, is significantly weaker than the Si-H bond (ca. 323 kJ mol⁻¹), making it susceptible to cleavage under certain catalytic conditions.[2] This reactivity has been both a challenge and an opportunity. While traditional catalysts like the Karstedt catalyst can lead to complex mixtures due to Si-Si bond cleavage, recent advancements have harnessed this reactivity for selective transformations.[2]
This guide provides an in-depth look at a key one-pot synthetic strategy involving TPDS: the iron-catalyzed hydrodisilylation of alkynes for the synthesis of unsymmetrical disilanes. We will also explore its application as a radical initiator in cyclization reactions, showcasing the compound's diverse reactivity.
Core Application: Iron-Catalyzed One-Pot Synthesis of Unsymmetrical Vinyldisilanes
The synthesis of unsymmetrical disilanes is a significant challenge in organosilicon chemistry. Traditional methods often lack the precision required for their selective synthesis. A groundbreaking iron-catalyzed hydrodisilylation of alkynes with this compound offers a highly chemo-, regio-, and stereoselective one-pot solution.[2] This method is particularly valuable as it preserves the Si-Si bond, a significant hurdle with other transition metal catalysts.[2]
Causality Behind Experimental Choices: The Iron Advantage
The choice of an iron catalyst is pivotal. Unlike many precious metal catalysts that promote Si-Si bond cleavage, a carefully designed iron-ligand system can selectively activate the Si-H bond of TPDS. This allows for the hydrodisilylation of alkynes while keeping the disilane backbone intact.[2] The use of a novel quinoline-pyridine-oxazoline (OPQ) ligand in conjunction with an iron salt is crucial for achieving high selectivity and yield.[2]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the iron-catalyzed hydrodisilylation of alkynes with TPDS.
Caption: General workflow for the iron-catalyzed one-pot hydrodisilylation.
Detailed Protocol: Synthesis of Unsymmetrical Vinyldisilanes
This protocol is adapted from a published procedure for the iron-catalyzed hydrodisilylation of alkynes.[2]
Materials:
-
This compound (TPDS)
-
Alkyne substrate (e.g., phenylacetylene)
-
FeCl₂
-
Quinoline-pyridine-oxazoline (OPQ) ligand (L10b as described in the source)[2]
-
Sodium triethylborohydride (NaBHEt₃)
-
Anhydrous solvent (e.g., THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add FeCl₂ (5.0 mol %) and the OPQ ligand (L10b, 5.0 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Add this compound (TPDS, 1.0 equiv) and the alkyne substrate (1.2 equiv) to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent (e.g., THF, 0.1 M) to the reaction mixture.
-
Activation: While stirring, add NaBHEt₃ (15 mol %) to the mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired unsymmetrical vinyldisilane.
Quantitative Data Summary
The following table summarizes representative yields for the iron-catalyzed hydrodisilylation of various alkynes with TPDS, as reported in the literature.[2]
| Entry | Alkyne Substrate | Product Yield (%) | Regio- and Stereoselectivity |
| 1 | Phenylacetylene | 99 | >99:1 (regioisomer ratio) |
| 2 | 1-Octyne | 95 | >99:1 (regioisomer ratio) |
| 3 | 4-Ethynylanisole | 98 | >99:1 (regioisomer ratio) |
| 4 | 1-Phenylpropyne | 95 | Good |
| 5 | 4-Octyne | 92 | Excellent |
Broader Applications: TPDS as a Radical Initiator
Beyond its role in catalytic hydrodisilylation, this compound can also serve as a precursor for silyl radicals, which can initiate subsequent transformations in a one-pot fashion.
Radical Cyclization of O-Glycosides
A notable application is the radical cyclization of O-glycosides to prepare bicyclic sugars.[3][4] In this type of reaction, a silyl radical, generated from a disilane, can abstract a halogen atom from a glycoside precursor, initiating a cyclization cascade. While the specific use of TPDS in a one-pot radical cyclization protocol is less detailed in the readily available literature, the principle demonstrates its potential in such synthetic strategies.
Proposed Mechanistic Pathway for Radical Initiation
The generation of a silyl radical from TPDS can be proposed to occur via homolytic cleavage of the Si-Si bond, often initiated by thermal or photochemical means, or through the action of a radical initiator.
Caption: Proposed pathway for TPDS as a silyl radical precursor.
Conclusion and Future Outlook
This compound is a valuable reagent in one-pot synthesis, offering unique reactivity that can be controlled through careful catalyst selection. The iron-catalyzed hydrodisilylation of alkynes stands out as a robust and selective method for the synthesis of complex unsymmetrical disilanes. Furthermore, the potential of TPDS as a silyl radical precursor opens avenues for its use in one-pot radical cascade reactions. For researchers in organic synthesis and drug development, exploring the full potential of TPDS in multicomponent and tandem reactions could lead to novel and efficient synthetic routes to valuable molecules.
References
Sources
Application Notes and Protocols: Catalytic Activation of 1,1,2,2-Tetraphenyldisilane for Hydrosilylation Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the catalytic activation of 1,1,2,2-tetraphenyldisilane (TPDS) for hydrosilylation reactions. We move beyond conventional methodologies to focus on advanced, selective catalytic systems that preserve the crucial Si-Si bond, a significant challenge in the field. This document emphasizes the causality behind experimental design and provides robust, validated protocols for practical application.
Introduction: The Promise and Challenge of Disilanes in Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across an unsaturated organic moiety, is a cornerstone of organosilicon chemistry, enabling the synthesis of a vast array of functionalized silanes for materials science and pharmaceutical development.[1][2] Symmetrical dihydrodisilanes like this compound (TPDS) represent a highly atom-economical route to creating unsymmetrical vinyldisilanes, which are valuable precursors for complex molecular architectures.[3]
However, the utility of TPDS has been historically limited by a critical challenge: the bond dissociation energy of the Si-Si bond (approx. 230 kJ mol⁻¹) is significantly lower than that of the Si-H bond (approx. 323 kJ mol⁻¹).[3] Consequently, traditional and otherwise highly effective hydrosilylation catalysts, such as platinum-based Speier's and Karstedt's catalysts, often fail.[1][3][4] Instead of promoting the desired hydrodisilylation, these catalysts frequently induce cleavage of the weaker Si-Si bond, leading to complex product mixtures and low yields of the target vinyldisilane.[3]
This guide focuses on a state-of-the-art solution to this problem: the use of tailored iron-based catalysts that exhibit unprecedented selectivity, preventing Si-Si bond scission and enabling the efficient synthesis of modifiable unsymmetrical vinyldisilanes.[3]
The Catalyst System: An Iron-Based Approach to Selective Activation
The key to unlocking the potential of TPDS lies in catalyst design. While noble-metal catalysts like those based on platinum and rhodium are workhorses for monosilanes, they are ill-suited for dihydrodisilanes.[3] Recent breakthroughs have demonstrated that first-row transition metals, specifically iron complexes featuring a carefully designed ligand architecture, can overcome this limitation.
A novel quinoline-pyridine-oxazoline (OPQ) tridentate NNN ligand has proven particularly effective.[3] The rationale behind this design is twofold:
-
Electronic Stabilization : The quinoline moiety possesses redox capabilities and excellent electronic delocalization, which helps to stabilize the active iron intermediates involved in the catalytic cycle.[3]
-
Steric Control : The oxazoline group provides a tunable steric environment around the metal center. This steric hindrance allows for precise recognition of the Si-H bond over the Si-Si bond and suppresses undesirable side reactions like overhydrodisilylation.[3]
This combined electronic and steric influence is critical for achieving high chemo-, regio-, and stereoselectivity while preserving the integrity of the disilane backbone.[3]
Caption: Logical relationship of the OPQ ligand features to catalytic performance.
Proposed Catalytic Cycle
The iron-catalyzed hydrodisilylation of alkynes is proposed to proceed through a distinct catalytic cycle that avoids Si-Si bond cleavage. The key steps involve the activation of the Si-H bond followed by insertion of the alkyne.
Caption: Proposed catalytic cycle for iron-catalyzed hydrodisilylation.
This cycle is initiated by the reduction of the iron(II) precatalyst in the presence of the disilane to form a catalytically active iron-hydride species. The alkyne then coordinates to this intermediate and inserts into the Fe-H bond. This migratory insertion step is crucial for determining the regioselectivity of the reaction.[3] Finally, reductive elimination releases the desired vinyldisilane product and regenerates the active catalyst.
Application Notes: Key Experimental Parameters
Optimizing the iron-catalyzed hydrodisilylation requires careful consideration of several parameters.
-
Catalyst System : The precatalyst (e.g., L10·FeCl₂) and an activator (e.g., NaBHEt₃) are both essential. The activator, a hydride source, is crucial for generating the active Fe-H species from the iron(II) precursor.[3] Catalyst loading is typically low, in the range of 2.0 mol %.[3]
-
Solvent : Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its coordinating ability can help stabilize the cationic iron intermediates, while its polarity is suitable for the reactants.
-
Temperature : The reaction proceeds efficiently at room temperature, highlighting the high activity of the catalyst system and avoiding thermal degradation of reactants or products.[3]
-
Atmosphere : As with most organometallic catalysis, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reaction with moisture.
-
Substrate Compatibility : The system is robust and accommodates a wide range of terminal and internal alkynes, including those with aryl and alkyl substituents and various functional groups.[3] This broad scope makes the protocol highly versatile for different synthetic targets.
Experimental Protocol: Hydrodisilylation of 4-Phenyl-1-butyne with TPDS
This protocol describes a representative procedure for the iron-catalyzed hydrodisilylation of a terminal alkyne with this compound (TPDS).
Materials and Reagents
-
This compound (TPDS, 1a)
-
4-Phenyl-1-butyne (2a)
-
Iron catalyst L10·FeCl₂ (2.0 mol %)
-
Sodium triethylborohydride (NaBHEt₃), 1.0 M solution in THF (6.0 mol %)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure
Caption: Experimental workflow for the iron-catalyzed hydrodisilylation.
-
Preparation : Under an inert nitrogen or argon atmosphere, add the iron catalyst L10·FeCl₂ (2.0 mol %) and this compound (TPDS) (0.2 mmol, 1.0 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and Substrate Addition : Add anhydrous THF (0.4 mL) to the flask, followed by 4-phenyl-1-butyne (1.1 equiv). Stir the mixture at room temperature.
-
Initiation : Add the NaBHEt₃ solution (1.0 M in THF, 6.0 mol %) dropwise to the stirred mixture. A color change may be observed, indicating the formation of the active catalytic species.
-
Reaction : Allow the reaction to stir at room temperature for 1 hour.
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or by analyzing a small aliquot by ¹H NMR spectroscopy to observe the consumption of the Si-H protons of TPDS.
-
Work-up : Upon completion, quench the reaction by carefully adding a few drops of saturated aqueous ammonium chloride solution. Dilute the mixture with diethyl ether or ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : After filtering off the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure unsymmetrical vinyldisilane.
Data Summary: Catalyst Performance Comparison
The superiority of the iron-based catalyst over traditional platinum systems for the hydrodisilylation of alkynes with TPDS is evident from comparative data.
| Catalyst System | Substrate (Alkyne) | Yield of Vinyldisilane | Key Byproducts | Reference |
| Karstedt's Catalyst (Pt) | Phenylacetylene | Low / Complex Mixture | Significant Si-Si bond cleavage products | [3] |
| L10·FeCl₂ / NaBHEt₃ | 4-Phenyl-1-butyne | High Yield (>90%) | Minimal / No Si-Si cleavage observed | [3] |
| Speier's Catalyst (H₂PtCl₆) | General Alkenes/Alkynes | Ineffective for TPDS | Predominantly Si-Si bond cleavage | [3] |
| Wilkinson's Catalyst (Rh) | General Alkenes/Alkynes | Ineffective for TPDS | Predominantly Si-Si bond cleavage | [3] |
Conclusion
The catalytic activation of this compound for hydrosilylation is a challenging but highly rewarding transformation. While conventional platinum-group catalysts are largely unsuitable due to preferential Si-Si bond cleavage, modern catalyst design has provided a powerful solution. The use of ligand-supported iron catalysts, specifically those with a quinoline-pyridine-oxazoline framework, enables the highly selective and efficient hydrodisilylation of a broad range of alkynes.[3] This methodology provides a direct and atom-economical route to valuable unsymmetrical vinyldisilanes, opening new avenues for the synthesis of complex silicon-containing molecules in pharmaceutical and materials science research.
References
- 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane - Chem-Impex. Chem-Impex International.
- Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals.
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Hydrosilylation Catalyst - Sigma-Aldrich. Sigma-Aldrich.
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers (Basel).
- Hydrosilylation - Wikipedia. Wikipedia.
- 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: A Versatile Organosilicon Compound.
- Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane - Benchchem. BenchChem.
Sources
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common side reactions and byproducts with 1,1,2,2-tetraphenyldisilane
Welcome to the technical resource center for 1,1,2,2-tetraphenyldisilane (TPDS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and byproduct formations encountered during synthesis and application. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.
Section 1: Synthesis & Purification Issues
This section addresses common problems arising from the preparation of this compound, particularly via reductive coupling methods.
Q1: I'm synthesizing TPDS via a Wurtz-Fittig coupling of a diphenylhalosilane and my final product is contaminated with several aromatic byproducts. What are they and why do they form?
Answer: This is a very common issue rooted in the mechanism of the Wurtz-Fittig reaction. While effective for forming Si-Si bonds, this reaction does not proceed through a single, clean pathway. It involves highly reactive intermediates that can lead to a mixture of products.[1]
Causality—The Competing Mechanisms: The Wurtz-Fittig reaction is believed to proceed via two competing mechanisms: a radical pathway and an organo-alkali (anionic) pathway.[2]
-
Radical Pathway: A single-electron transfer from the sodium metal to the diphenylhalosilane (Ph₂SiHX) generates a diphenylsilyl radical (Ph₂SiH•).[3] These radicals can then dimerize to form your desired product, TPDS. However, they can also participate in side reactions, such as abstracting a phenyl group from another molecule, leading to undesired phenyl-substituted silanes or even triphenylene through complex radical condensations.
-
Organo-alkali Pathway: A two-electron transfer can form a silyl anion intermediate (Ph₂SiH⁻ Na⁺). This potent nucleophile can then attack another molecule of diphenylhalosilane in an Sₙ2-type reaction to form the Si-Si bond. However, this intermediate can also be involved in elimination or other side reactions.[1]
Common Byproducts to Expect:
-
Biphenyl: Formed from the homocoupling of phenyl radicals, which can arise from the decomposition of intermediates.
-
Triphenylsilane (Ph₃SiH): Can result from phenyl group rearrangement or scavenging.
-
Polysilanes: Higher-order silanes (trisilanes, etc.) can form if the TPDS product itself reacts further.
-
Alkenes: If alkyl halides are present as contaminants or in a mixed Wurtz reaction, elimination side reactions are common.[2]
Troubleshooting & Verification:
-
Strictly Anhydrous Conditions: Sodium reacts violently with water. Any moisture will quench intermediates and reduce yield. The reaction should be performed in a dry, aprotic solvent like THF or dry ether.[4]
-
Purification: The most effective method to remove these byproducts is typically recrystallization, given that TPDS is a solid. If that fails, column chromatography on silica gel can be used, though care must be taken as silica can promote hydrolysis (see Section 3).
-
Characterization: Use ¹H NMR, ¹³C NMR, and GC-MS to identify contaminants. Biphenyl and triphenylsilane have distinct and well-documented spectral signatures.
Section 2: Reaction & Stability Challenges
Once synthesized, this compound can exhibit unexpected reactivity. This section covers the most common degradation pathways.
Q2: My transition metal-catalyzed reaction (e.g., hydrosilylation) is sluggish and produces a complex mixture. I suspect the TPDS is decomposing. What is happening?
Answer: You are likely observing cleavage of the silicon-silicon bond. This is a critical vulnerability of disilanes in the presence of many transition metal catalysts. In one documented case, the well-known Karstedt catalyst failed to effectively catalyze a reaction with TPDS, instead causing significant Si-Si bond cleavage and a complex product mixture.[5]
Causality—A Tale of Two Bonds: The core issue is the relative weakness of the Si-Si bond compared to other bonds in the molecule, such as the Si-H bond.
-
Average Si-Si Bond Dissociation Energy: ~230 kJ/mol[5]
-
Average Si-H Bond Dissociation Energy: ~323 kJ/mol[5]
Many transition metal catalytic cycles involve oxidative addition into a bond of the substrate. Due to the lower bond energy, the metal center will often preferentially insert into the Si-Si bond instead of the intended Si-H bond, short-circuiting your desired reaction and generating silyl-metal fragments that lead to a cascade of unidentifiable products.[6]
Troubleshooting & Mitigation:
-
Ligand Choice: The electronic and steric environment of the metal center is critical. In the case where the Karstedt catalyst failed, a custom iron catalyst with a quinoline-pyridine-oxazoline (OPQ) ligand was successfully developed to promote the desired hydrodisilylation while suppressing Si-Si cleavage.[5] This highlights the need for catalyst screening and rational design.
-
Lower Temperatures: Running the reaction at the lowest possible temperature can sometimes disfavor the higher-activation energy pathway of Si-Si cleavage.
-
Alternative Catalysts: Consider catalysts known for selective Si-H activation, which may have a lower propensity for Si-Si bond insertion.
Q3: I am using TPDS as a photochemical radical initiator, but my reaction is inefficient and forms byproducts that are not from my substrate. What are these side products?
Answer: Photolysis of aryldisilanes is a well-established method for generating silyl radicals via homolytic cleavage of the Si-Si bond. [2] However, the initially formed radicals are highly energetic and can undergo pathways other than the intended reaction. The primary side reactions involve the formation and subsequent reaction of a transient silene .
Mechanism of Byproduct Formation:
-
Homolysis: UV irradiation cleaves the Si-Si bond, forming two diphenylsilyl radicals (Ph₂SiH•).
-
[1,3]-Silyl Migration: Instead of reacting with your substrate, one radical can undergo a rapid intramolecular rearrangement, often a [1,3]-migration of a silyl group to a phenyl ring, to form a highly reactive silene intermediate (a species with a Si=C double bond), such as a 1,3,5-(1-sila)hexatriene derivative. [2]
-
Silene Reactions: These transient silenes are the source of your byproducts.
-
Reaction with Nucleophiles: If your solvent is an alcohol (e.g., methanol), it will readily add across the Si=C bond, forming a methoxysilane byproduct. This is often used as a diagnostic test. [1]
-
Dimerization: In non-polar, non-nucleophilic solvents, the silene can undergo [2+2] or [2+4] cycloaddition with itself to form cyclic disilane dimers.
-
Reaction with Oxygen: In the presence of oxygen, photolysis can lead to desilylation, forming phenyltrimethylsilane (if a trimethylsilyl group is present) and silanone (R₂Si=O) oligomers. [2]
-
Troubleshooting & Verification Protocol: To confirm the presence of a transient silene, you can perform a trapping experiment.
Protocol: Methanol Trapping Experiment
-
Prepare two identical reaction mixtures containing TPDS and a non-nucleophilic solvent (e.g., hexane or acetonitrile).
-
To one reaction vessel, add a significant excess of anhydrous methanol (e.g., 10-20 equivalents). The other will serve as a control.
-
Irradiate both samples under identical conditions (wavelength, duration, temperature).
-
Analyze the crude product mixtures by GC-MS and ¹H NMR.
-
Expected Result: The methanol-containing sample should show a new major product corresponding to the methoxy-adduct of the rearranged silene. The control sample will likely show a more complex mixture containing silene dimers or other radical-derived products.
// Nodes TPDS [label="this compound\n(Ph₂HSi-SiHPh₂)"]; Radicals [label="2 x Diphenylsilyl Radical\n(Ph₂SiH•)"]; Desired [label="Desired Radical Reaction\n(e.g., H-abstraction)"]; Silene [label="Transient Silene Intermediate\n(via [1,3]-migration)"]; Methanol [label="Methanol (MeOH)", shape=ellipse, fillcolor="#FEF7E0"]; Dimer [label="Silene Dimer\n(Cyclic Disilane)"]; Adduct [label="Methoxy-Adduct Byproduct"];
// Edges TPDS -> Radicals [label="hv (UV light)"]; Radicals -> Desired [label="Intended Path", color="#34A853"]; Radicals -> Silene [label="Side Path:\nRearrangement", color="#EA4335"]; Silene -> Dimer [label="Inert Solvent", color="#FBBC05"]; Silene -> Adduct [color="#FBBC05"]; Methanol -> Adduct [style=dashed, color="#FBBC05"]; } ` Caption: Photochemical pathways of this compound.
Q4: My sample of TPDS seems to degrade over time, even when stored in a vial. I see a white precipitate or notice changes in the NMR. What is the degradation product?
Answer: The most probable degradation product is 1,1,3,3-tetraphenyldisiloxane ([Ph₂HSi]₂O) . This occurs via hydrolysis and subsequent condensation. Although TPDS is more stable than many other silanes, it is still susceptible to moisture, especially under acidic or basic conditions.[7]
Mechanism of Degradation:
-
Hydrolysis: Trace moisture (H₂O) in the atmosphere or from solvents can attack one of the silicon atoms. While the Si-Si bond can be cleaved, it's often the Si-H bond that reacts first, or trace acidic/basic impurities can catalyze the cleavage of the Si-Si bond to form diphenylsilanol (Ph₂SiH(OH)).
-
Condensation: Two molecules of diphenylsilanol can then readily condense, eliminating a molecule of water to form the thermodynamically stable Si-O-Si linkage of the disiloxane.
Key Indicators of Degradation:
-
Appearance: 1,1,3,3-tetraphenyldisiloxane is often a white, crystalline solid that is less soluble in nonpolar organic solvents than TPDS, appearing as a precipitate.
-
¹H NMR: Look for the disappearance of the Si-H signal corresponding to TPDS and the appearance of a new Si-H signal for the disiloxane at a slightly different chemical shift. The integration of the phenyl protons to the Si-H protons will change from 10:1 (for TPDS, C₂₀H₁₈Si₂) to 20:2 (or 10:1, for the disiloxane, C₂₄H₂₂OSi₂).
-
IR Spectroscopy: Look for the appearance of a very strong, broad absorption band around 1060-1080 cm⁻¹, which is characteristic of the Si-O-Si stretching vibration.
Prevention:
-
Inert Atmosphere: Store TPDS under a dry, inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents for all reactions.
-
Avoid Protic/Acidic/Basic Conditions: Be mindful that common lab materials like silica gel are acidic and can promote hydrolysis during chromatography. If purification by chromatography is necessary, consider using neutral alumina or deactivating the silica gel with a non-nucleophilic base (e.g., triethylamine) in the eluent.
Section 3: Summary of Byproducts & Troubleshooting
| Byproduct/Issue | Origin | Key Diagnostic Signals | Prevention / Mitigation |
| Biphenyl, Triphenylsilane | Wurtz-Fittig Synthesis | Distinct aromatic signals in ¹H NMR; Unique M⁺ peaks in GC-MS. | Use high-purity starting materials; Purify via recrystallization. |
| Complex Mixture | Transition Metal Catalysis | Broad, unresolvable peaks in NMR; Multiple overlapping spots in TLC. | Screen for ligands that favor Si-H activation; Use lower reaction temperatures.[5] |
| Methoxy-Adducts | Photolysis in Alcohols | New -OCH₃ signal (~3.4-3.6 ppm) in ¹H NMR; Confirms silene intermediate. | Use aprotic, non-nucleophilic solvents for photochemical reactions.[8] |
| Silene Dimers | Photolysis in Inert Solvents | Complex aliphatic/aromatic signals in NMR; High mass peaks in MS. | Introduce a radical trap or substrate that reacts faster than rearrangement/dimerization. |
| 1,1,3,3-Tetraphenyldisiloxane | Hydrolysis / Oxidation | Strong, broad Si-O-Si stretch in IR (~1070 cm⁻¹); New Si-H peak in NMR. | Store under inert gas; Use anhydrous solvents; Avoid acidic/basic conditions.[7] |
References
-
Leigh, W. J., & Sluggett, G. W. (1994). Aryldisilane photochemistry. A kinetic and product study of the mechanism of alcohol additions to transient silenes. Journal of the American Chemical Society. Available at: [Link]
-
Leigh, W. J., et al. (1994). Aryldisilane photochemistry. Substituent and solvent effects on the photochemistry of aryldisilanes and the reactivity of 1,3,5-(1-sila)hexatrienes. Organometallics. Available at: [Link]
-
Chen, C., et al. (2022). Sila-spirocyclization involving unstrained C(sp3)−Si bond cleavage. Nature Communications. Available at: [Link]
-
Wang, Z., et al. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2017). Transition Metal-Mediated Cleavage of a SiSi Double Bond. Request PDF. Available at: [Link]
-
Suginome, M., & Ito, Y. (2000). Transition-Metal-Catalyzed Additions of Silicon−Silicon and Silicon−Heteroatom Bonds to Unsaturated Organic Molecules. Chemical Reviews. Available at: [Link]
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Nakano, R., et al. (2022). Si–Cl σ-Bond Cleavage by an Fe(0) Complex with Two Steps of One-Electron Transfer toward Hydrosilane Formation from Tetrachlorosilane. Organometallics. Available at: [Link]
-
Grokipedia. (n.d.). Wurtz reaction. Available at: [Link]
-
ResearchGate. (2000). Transition-Metal-Catalyzed Additions of Silicon−Silicon and Silicon−Heteroatom Bonds to Unsaturated Organic Molecules. Request PDF. Available at: [Link]
-
Jones, R. G. (2005). High-yield controlled syntheses of polysilanes by the Wurtz-type reductive coupling reaction. Journal of Chemical Technology & Biotechnology. Available at: [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available at: [Link]
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Wikipedia. (n.d.). Wurtz reaction. Available at: [Link]
-
BYJU'S. (n.d.). Wurtz Reaction. Available at: [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. National Center for Biotechnology Information. Available at: [Link]
-
Bukhalin, V. V., et al. (2023). Synthesis of 2,2',4,4'-tetrasubstituted 6,6'-biphenyldiols and 4,4'-biphenyldiols using oxidative coupling reaction. Chemical Bulletin. Available at: [Link]
-
University of Wuppertal. (n.d.). Experiments - Hydrolysis of tetrachlorosilane. Chemiedidaktik Uni Wuppertal. Available at: [Link]
-
Davies, D. M., & Deary, M. E. (1991). Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Davies, D. M., & Deary, M. E. (1991). (PDF) Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Optimizing Reactions with 1,1,2,2-Tetraphenyldisilane
Welcome to the technical support center for 1,1,2,2-tetraphenyldisilane (TPDS). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve reaction yields. As a versatile reagent used in silylation, reduction, and hydrodisilylation reactions, optimizing its performance is key to synthetic success. This resource provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses the most common challenges encountered during experiments with this compound, offering explanations for the underlying chemistry and actionable solutions.
Q1: My reaction is sluggish or stalling, resulting in a low yield. What are the primary factors to investigate?
A1: Low conversion or a stalled reaction when using TPDS can typically be traced back to a few critical parameters: reagent integrity, reaction conditions, or an inefficient catalytic system.
-
Reagent and Solvent Quality: this compound and many organosilanes can be sensitive to moisture and atmospheric oxygen.[1] Ensure that the TPDS used is of high purity and has been stored under an inert atmosphere. Solvents must be rigorously dried, as water can react with silanes and catalyst intermediates, quenching the desired reactivity.[2]
-
Reaction Temperature: Many reactions involving TPDS, such as hydrodisilylations, are sensitive to temperature.[1] An insufficient temperature may lead to a slow reaction rate, while excessive heat can promote side reactions or decomposition. If your reaction is slow, a modest increase in temperature (e.g., 10-20 °C) while monitoring by TLC or GC-MS is a logical first step.
-
Atmospheric Control: Reactions involving catalysts, particularly transition metals, often require a strictly inert atmosphere (Nitrogen or Argon). Oxygen can deactivate the catalyst, leading to a complete halt in reactivity.[1] Ensure all glassware is properly flame-dried or oven-dried and the system is thoroughly purged with an inert gas.
-
Concentration: For reactions prone to intermolecular side reactions, such as polymerization, running the reaction under high-dilution conditions can favor the desired intramolecular pathway.[3]
Below is a workflow to diagnose the root cause of low reaction yields.
Caption: Troubleshooting workflow for low yield reactions.
Q2: I'm observing significant side products from Si-Si bond cleavage. How can this be prevented?
A2: The Si-Si bond in disilanes has a relatively low bond dissociation energy (ca. 230 kJ mol⁻¹), making it susceptible to cleavage under certain catalytic conditions.[4] This is a notorious issue, especially when using catalysts like the Karstedt catalyst for hydrodisilylation, which can lead to complex product mixtures instead of the desired adduct.[4]
The key to preventing Si-Si bond cleavage is the strategic selection of a catalyst and ligand system. Modern iron-catalyzed systems have shown exceptional performance in this regard. The ligand plays a crucial role in sterically and electronically shielding the metal center, which prevents the undesired oxidative addition into the Si-Si bond and favors the intended Si-H bond activation.[4]
For instance, a quinoline-pyridine-oxazoline (OPQ) ligand developed for an iron catalyst was shown to completely suppress Si-Si bond cleavage in the hydrodisilylation of alkynes, leading to a 98% yield of the desired product, whereas the reaction without the ligand resulted in 34% diphenylsilane from cleavage.[4]
Strategies to Minimize Si-Si Cleavage:
-
Avoid Harsh Catalysts: Move away from catalysts known to promote Si-Si cleavage, like some platinum-based systems, if you observe this side reaction.
-
Employ Modern Catalytic Systems: Utilize well-defined catalyst systems, such as iron complexes with specifically designed pincer-type ligands.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the higher-energy pathway leading to cleavage.
Caption: Ligands prevent Si-Si cleavage by favoring Si-H activation.
Q3: My radical reduction using TPDS is giving a low yield. How can I optimize it?
A3: this compound is an effective alternative to toxic tin compounds for radical reductions.[5] The efficiency of these reactions depends heavily on the initiation method and the reaction conditions.
-
Initiator: Radical reactions require an initiator to start the chain process. 2,2'-Azobis(isobutyronitrile) (AIBN) is a common thermal initiator, typically used at temperatures around 80-110 °C.[6] Ensure the AIBN is fresh, as it can decompose over time. The amount is usually catalytic, around 1-10 mol%.[7]
-
Solvent Choice: The reaction is typically run in non-polar solvents like benzene, toluene, or cyclohexane that do not interfere with the radical chain.
-
Substrate and Precursor: The success of the reduction depends on the nature of the radical precursor (e.g., alkyl halide). The order of reactivity for halogen abstraction is generally I > Br > Cl > F.[8] If you are using a less reactive precursor like a chloride, you may need more forcing conditions or a different radical initiation system.
-
Radical Trapping: Ensure your reaction is free from radical scavengers, such as oxygen. The system must be deoxygenated, for example, by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
| Parameter | Recommendation | Rationale |
| Initiator | AIBN (1-10 mol%) or other suitable radical initiator. | AIBN is a reliable thermal initiator for generating the initial radicals needed to start the chain reaction.[6][7] |
| Temperature | 80-110 °C (for AIBN). | This temperature range is optimal for the thermal decomposition of AIBN at a suitable rate. |
| Solvent | Anhydrous and deoxygenated toluene or benzene. | These solvents are relatively inert to radical reactions and have appropriate boiling points.[6] |
| Atmosphere | Strict inert atmosphere (Argon or N₂). | Oxygen is a diradical that can intercept radical intermediates, terminating the chain reaction and lowering the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the proper handling and storage procedures for this compound?
A1: Proper handling and storage are crucial for maintaining the integrity of TPDS. It is generally stable in sealed containers but should be protected from heat, sparks, and open flames.[9] It is incompatible with strong oxidizing agents and strong acids.[9] For long-term storage, keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon to prevent slow degradation from atmospheric moisture and oxygen.[9][10] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin, eye, and respiratory irritation.[9]
Q2: How can I purify this compound if I suspect it's impure?
A2: If the purity of TPDS is a concern, recrystallization is the most common and effective purification method. Choose a solvent system in which the disilane is soluble at high temperatures but sparingly soluble at room temperature or below. A common choice would be a mixed solvent system like ethanol/hexanes or toluene/hexanes. Alternatively, purification can sometimes be achieved by distillation under high vacuum, but this is less common for solid compounds. For removing specific metal impurities, complexation with a reagent like a sterically hindered phenol followed by distillation of the purified organosilane has been reported as an effective method.[11]
Q3: What are the main applications of this compound in synthesis?
A3: this compound is a versatile reagent with several key applications in organic synthesis:
-
Hydrodisilylation: The addition of the two Si-H bonds across an alkyne or alkene to form vinyldisilanes or alkyldisilanes.[4] These products are valuable intermediates for further transformations.
-
Radical Reductions: It serves as a non-toxic alternative to organotin reagents (like Bu₃SnH) for the reduction of functional groups such as alkyl halides.[5]
-
Silylation: It can be used in dehydrogenative silylation reactions to protect alcohols and other functional groups, although this requires specific catalytic activation.[12]
Experimental Protocol: Iron-Catalyzed Hydrodisilylation of an Alkyne
This protocol is adapted from a high-yield procedure that minimizes Si-Si bond cleavage.[4]
Objective: To synthesize an unsymmetrical vinyldisilane from an alkyne and this compound.
Materials:
-
This compound (TPDS) (1.0 equiv)
-
Alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Iron(II) Chloride (FeCl₂) (2.0 mol%)
-
Quinoline-pyridine-oxazoline (OPQ) Ligand (L10 in the cited paper) (2.0 mol%)
-
Sodium triethylborohydride (NaBHEt₃) (6.0 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Catalyst Preparation: In a glovebox, to a dry Schlenk tube, add FeCl₂ (2.0 mol%) and the OPQ ligand (2.0 mol%). Add anhydrous THF and stir for 30 minutes to form the catalyst complex.
-
Reaction Setup: To a separate, flame-dried Schlenk tube under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv).
-
Addition of Reagents: Dissolve the TPDS in anhydrous THF (0.4 mL). Add the alkyne (1.1 equiv), the pre-formed catalyst solution, and finally the NaBHEt₃ solution (6.0 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 hour.
-
Workup and Purification: Upon completion, quench the reaction by carefully adding a few drops of water. Dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the catalyst and inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure vinyldisilane. The reported yield for this specific transformation is 98%.[4]
References
-
Gelest, Inc. (2016). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
Various Authors. (2015). What could be reason for getting a very low yield in organic chemistry? Quora. [Link]
-
Pierce, A. E. (n.d.). Techniques for Silylation. ResearchGate. [Link]
-
Gelest. (n.d.). Organosilane Reducing Agents - Technical Library. [Link]
- Sivaram, S., et al. (1998). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities.
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities - Technical Library. [Link]
-
Reddit r/Chempros. (2024). What are some common causes of low reaction yields?. [Link]
-
PubChem. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. [Link]
-
Liu, Y., et al. (2023). Protocol for synthesizing both racemic and chiral allenylsilanes through copper-catalyzed silylation of propargyl dichlorides. STAR Protocols. [Link]
-
Gelest, Inc. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. [Link]
-
Kromann, J. C., et al. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Journal of Chemical Information and Modeling. [Link]
-
Walvoort, M. T. C., et al. (2012). TMSOTf-Catalyzed Silylation: Streamlined Regioselective One-Pot Protection and Acetylation of Carbohydrates. European Journal of Organic Chemistry. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2009). Highly efficient one-pot synthesis of tetrahydropyridines. Comptes Rendus Chimie. [Link]
- Baney, R. H., & Fabel, G. W. (1981). Preparation of tetramethyldisilane from 1,2-tetramethyldichlorodisilane.
-
Macmillan Group. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]
-
Binkley, R. W. (2022). Radical Formation. Chemistry LibreTexts. [Link]
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Soderberg, T. (2023). Radical Reactions. Chemistry LibreTexts. [Link]
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Binkley, R. W. (2022). Radical Reactions. Chemistry LibreTexts. [Link]
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Wotal, A. C., et al. (2016). Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. Organic Syntheses. [Link]
-
Bernardim, B., et al. (2024). Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes. RSC Chemical Biology. [Link]
-
Yang, Y., et al. (2019). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2. The Journal of Organic Chemistry. [Link]
-
Devaraj, N. K., et al. (2011). Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. [Link]
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Technical Support Center: Purification of 1,1,2,2-Tetraphenyldisilane by Flash Chromatography
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 1,1,2,2-tetraphenyldisilane using flash chromatography. Moving beyond a simple protocol, this document addresses common challenges, explains the chemical principles behind troubleshooting steps, and offers a framework for developing a robust and reproducible purification method.
Section 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions researchers may have before undertaking the purification.
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A: this compound is a non-polar compound. Therefore, a mobile phase with low overall polarity is required. A good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexanes and ethyl acetate.[1] Begin with a highly non-polar system, such as 1-2% ethyl acetate in hexanes, and gradually increase the polarity to achieve a target retention factor (Rf) of approximately 0.2-0.35 for optimal separation on a column.[2] Alternative systems like hexanes/diethyl ether or hexanes/dichloromethane can also be effective.[1]
Q2: Is this compound stable on standard silica gel?
A: While this compound is generally stable, its Si-Si bond can be susceptible to cleavage under certain conditions.[3] Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups, which can catalyze the hydrolysis or degradation of sensitive compounds.[4] While the compound is reported to be unreactive with neutral water[5], the acidic surface of silica can present a risk, potentially leading to the formation of silanols and other byproducts. It is crucial to test the stability of your compound on a TLC plate before committing to a large-scale column.[2]
Q3: How can I effectively monitor the purification process?
A: Thin-layer chromatography (TLC) is the primary tool for monitoring the purification.[6] Fractions collected from the column should be spotted on a TLC plate and developed in the same solvent system used for the elution. The spots can be visualized under a UV lamp (254 nm) due to the phenyl groups. For non-UV active impurities, staining with a potassium permanganate or ceric ammonium molybdate solution can be used.
Q4: Should I be concerned about air or moisture sensitivity during the purification?
A: Organosilanes can be sensitive to air and moisture, which can lead to hydrolysis.[7][8] While this compound is a solid and relatively stable, for applications requiring the highest purity, minimizing exposure to atmospheric moisture and oxygen is good practice. This can be achieved by packing the column and running the elution under a positive pressure of an inert gas like nitrogen or argon.[8] Using dry solvents is also highly recommended.
Section 2: Detailed Experimental Protocol for Purification
This protocol provides a validated, step-by-step methodology for the purification of this compound.
Step 1: TLC Analysis & Solvent System Optimization
-
Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or toluene).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent of 2% ethyl acetate in hexanes.
-
Visualize the plate under UV light.
-
Adjust the eluent polarity by incrementally increasing the percentage of ethyl acetate until the spot corresponding to this compound has an Rf value between 0.2 and 0.35. This will be your column eluent.
Step 2: Column Preparation
-
Select a flash chromatography column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight).
-
Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., pure hexanes or the optimized mobile phase).
-
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles or cracks are present. Add a thin layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the mobile phase through it.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (e.g., 2-3 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[2] This is your compound-infused silica.
-
Carefully add the dry powder to the top of the prepared column bed. Add another thin layer of sand on top of the sample layer.
-
Causality Note: Dry loading prevents band broadening that occurs when the sample is dissolved in a solvent stronger than the mobile phase, leading to significantly improved separation.[9]
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply positive pressure (air or nitrogen) to begin the elution at a steady flow rate.
-
Collect fractions in an appropriately sized array of test tubes or vials.
-
Monitor the fraction composition by TLC as described in FAQ Q3.
-
Combine the fractions containing the pure product.
Step 5: Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent.
-
Obtain the mass of the pure product and calculate the yield. Confirm purity using analytical techniques such as 1H NMR, 13C NMR, and melting point.
Section 3: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process in a question-and-answer format.
Problem 1: I have very low or no recovery of my product from the column.
-
Possible Cause: The this compound is degrading on the acidic silica gel column.[2]
-
Troubleshooting Steps:
-
Confirm Instability: Perform a stability test. Spot the crude material on a TLC plate and record the initial spot pattern. Let the plate sit for 1-2 hours, then develop it. The appearance of new spots or smearing at the baseline indicates degradation.[2]
-
Solution A - Deactivate the Silica: Neutralize the acidic sites on the silica gel. This is most commonly done by adding 1-2% triethylamine (Et3N) to the mobile phase.[4] The basic amine will preferentially bind to the acidic silanol groups, rendering them inert towards the disilane. Re-run the column with the modified eluent.
-
Solution B - Change the Stationary Phase: If degradation persists, switch to a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds.[2] Remember to re-optimize your solvent system on an alumina TLC plate, as elution characteristics will differ from silica.
-
Problem 2: The product is co-eluting with a close-running impurity.
-
Possible Cause A: The solvent system is too polar, causing poor differentiation between compounds.
-
Troubleshooting Steps:
-
Re-optimize the Eluent: Return to TLC analysis. Prepare several developing systems with slightly lower polarity than the one used for the column (e.g., if you used 5% EtOAc/Hexanes, try 3%, 3.5%, and 4%). The goal is to maximize the separation (ΔRf) between the product and the impurity.
-
Use a Gradient Elution: Start the column with a less polar solvent system (where the product has a very low Rf) to elute faster-moving impurities. Then, gradually and slowly increase the eluent polarity to elute your target compound, leaving the slower-moving impurities behind.[2]
-
-
Possible Cause B: The column was overloaded, or the initial sample band was too broad.
-
Troubleshooting Steps:
-
Reduce Sample Amount: Ensure you are not exceeding the column's capacity. A typical load is 1-5% of the silica gel weight.
-
Use Dry Loading: If you used liquid loading, switch to the dry loading technique described in the protocol (Section 2, Step 3). This is the most effective way to ensure a tight, concentrated starting band, which is critical for resolving compounds with similar Rf values.[9]
-
Problem 3: The product spot on the TLC is elongated, and it elutes from the column over many fractions (tailing).
-
Possible Cause: Strong, non-ideal interactions between your compound and the acidic silanol groups on the silica surface.
-
Troubleshooting Steps:
-
Add a Competitive Base: As with degradation issues, this problem can often be solved by adding 1-2% triethylamine to your eluent.[4] This will occupy the active sites on the silica, preventing the disilane from "sticking" and allowing it to move through the column in a tighter band.
-
Change Solvent System: Sometimes, tailing is exacerbated by poor solubility in the mobile phase. While hexanes/ethyl acetate is standard, consider trying a system with better solubilizing power, such as one containing dichloromethane or toluene as a component.
-
Section 4: Data Summary & Visualization
Table 1: Example Solvent Systems for TLC Optimization
| % Ethyl Acetate in Hexanes | Typical Rf for a Non-Polar Compound | Recommendation |
| 1% | ~0.10 | Good for starting, may be too slow for column. |
| 3% | ~0.25 | Often in the ideal range for column separation. |
| 5% | ~0.40 | May be too fast; risk of co-elution. |
| 10% | >0.60 | Too polar; product will elute too quickly. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the flash chromatography of this compound.
Caption: Troubleshooting workflow for flash chromatography.
Section 5: References
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Gelest, Inc. (2016). Safety Data Sheet: 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE. Retrieved from [Link]
-
Chromatography Forum. (2020). Solvent System Optimization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). Which sample solvents work best with normal-phase flash column chromatography? Retrieved from [Link]
-
Al-Mansour, S., et al. (2021). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 13(16), 2793. Available from: [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]
-
Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Wang, Z., et al. (2022). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 144(33), 15159–15168. Available from: [Link]
-
Suay, J., et al. (2014). Study of the degradation of hybrid sol–gel coatings in aqueous medium. Surface and Coatings Technology, 258, 1195-1202. Available from: [Link]
-
Walter, M. D. (2011). 2.3 The Manipulation of Air-Sensitive Compounds. In Synthesis of Organometallic Compounds: A Practical Guide.
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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- 9. biotage.com [biotage.com]
Technical Support Center: Si-Si Bond Cleavage in 1,1,2,2-Tetraphenyldisilane Reactions
Welcome to the technical support center for troubleshooting reactions involving the cleavage of the Si-Si bond in 1,1,2,2-tetraphenyldisilane. This guide is designed for researchers, scientists, and professionals in drug development who utilize silyl anions and other silicon-based reagents in their synthetic workflows. Here, we will address common challenges, provide in-depth explanations for reaction outcomes, and offer validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to cleave this compound with an organolithium reagent is sluggish or incomplete. What are the likely causes?
A1: Incomplete cleavage of this compound using organolithium reagents is a frequent issue that can typically be traced back to a few critical factors:
-
Reagent Quality: Organolithium reagents are notoriously sensitive to moisture and air. Ensure your reagent is freshly titrated and handled under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).
-
Solvent Purity: The presence of trace amounts of water or protic impurities in your solvent (commonly THF) will quench the organolithium reagent, leading to lower effective concentrations and incomplete reactions. Always use freshly distilled or commercially available anhydrous solvents.[1][2]
-
Reaction Temperature: While many reactions are initiated at low temperatures (e.g., -78 °C) to control reactivity, the cleavage of the Si-Si bond may require warming to room temperature or even gentle reflux to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal temperature profile.
-
Insufficient Equivalents of Reagent: Stoichiometry is crucial. It is advisable to use a slight excess of the organolithium reagent to account for any unavoidable quenching by trace impurities.
Q2: I am observing the formation of multiple side products in my reaction. How can I improve the selectivity for the desired silyl anion?
A2: The formation of side products often arises from the high reactivity of the generated silyl anion or from competing reaction pathways. Here are some strategies to enhance selectivity:
-
Choice of Cleavage Reagent: While organolithiums are common, other reagents can offer different selectivity profiles. For instance, using lithium metal with a catalytic amount of an electron carrier like naphthalene (to form lithium naphthalenide) can provide a cleaner reaction by promoting a single-electron transfer (SET) mechanism.[3][4]
-
Control of Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to decomposition of the silyl anion or side reactions with the solvent. It is essential to determine the point of complete substrate consumption and work up the reaction promptly.
-
In Situ Trapping: If the desired silyl anion is an intermediate, performing the subsequent reaction in the same pot ("in situ trapping") can prevent its degradation. This involves adding the electrophile to the reaction mixture as soon as the silyl anion is formed.
Q3: After successfully cleaving the disilane, my subsequent reaction with an electrophile is giving low yields. What could be the problem?
A3: Low yields in the trapping step can be due to several factors related to the silyl anion's stability and reactivity:
-
Steric Hindrance: The diphenylsilyl group is sterically bulky. If your electrophile is also sterically demanding, the reaction may be slow or inefficient. Consider using a less hindered electrophile if possible.
-
Silyl Anion Stability: Phenyl-substituted silyl anions derive some stability from π-polarization, but they can still be unstable, especially at higher temperatures.[5] Ensure the trapping reaction is conducted at an appropriate temperature to balance reactivity and stability.
-
Electrophile Compatibility: Ensure your electrophile is compatible with the reaction conditions. For example, if excess organolithium reagent is present from the cleavage step, it may react with the electrophile.
Troubleshooting Guides
Scenario 1: Incomplete Si-Si Bond Cleavage with Lithium Metal
Problem: You are attempting to cleave this compound using lithium metal in THF, but the reaction is not going to completion, as evidenced by the presence of starting material.
Underlying Cause: The reaction of lithium metal with the disilane to form the silyllithium reagent can be slow due to the low solubility of lithium in THF and the passivation of the lithium surface.
Troubleshooting Workflow:
Troubleshooting Decision Tree for Li Metal Cleavage.
Detailed Protocol for Lithium Naphthalenide Cleavage:
-
Apparatus Setup: Under an inert atmosphere, equip a flame-dried, three-necked flask with a magnetic stirrer, a reflux condenser, and a septum.
-
Reagent Preparation: In the flask, combine naphthalene (2.2 equivalents) and freshly cut lithium wire or powder (2.1 equivalents) in anhydrous THF.
-
Formation of Lithium Naphthalenide: Stir the mixture at room temperature. A deep green color should develop, indicating the formation of the radical anion.[4]
-
Addition of Disilane: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the lithium naphthalenide solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until all the starting material is consumed.
-
Work-up: The resulting diphenylsilyllithium solution is ready for reaction with an appropriate electrophile.
Scenario 2: Unwanted Side Reactions - Phenyl Group Migration
Problem: You observe the formation of triphenylsilane or other products suggesting phenyl group migration.
Underlying Cause: Under certain conditions, particularly with highly reactive reagents or at elevated temperatures, rearrangement of the silyl anion can occur. This can involve migration of a phenyl group from silicon to another silicon atom or to a carbon center.
Mitigation Strategies:
-
Lower Reaction Temperature: Conduct the cleavage and subsequent trapping at the lowest practical temperature to minimize the likelihood of rearrangement.
-
Use a Milder Cleavage Reagent: Consider using potassium tert-butoxide or other non-nucleophilic bases if a deprotonation pathway is viable, although this is less common for Si-Si cleavage.
-
Change the Cation: The nature of the counter-ion (e.g., Li+, Na+, K+) can influence the reactivity and stability of the silyl anion. Experimenting with different alkali metals may alter the reaction outcome.
Quantitative Data Summary
The choice of reagent and conditions significantly impacts the efficiency of Si-Si bond cleavage. The following table summarizes typical conditions for generating diphenylsilyl anions from this compound.
| Reagent | Stoichiometry (Reagent:Disilane) | Solvent | Temperature | Typical Reaction Time | Notes |
| n-Butyllithium | 2.1 : 1 | THF | -78 °C to RT | 1-4 hours | Requires strictly anhydrous conditions. |
| Lithium Metal | 2.1 : 1 | THF | Room Temp | 4-12 hours | Can be slow; activation of Li is key. |
| Lithium Naphthalenide | 2.1 : 1 | THF | Room Temp | 1-3 hours | Generally provides cleaner reactions.[3] |
| Sodium Naphthalenide | 2.1 : 1 | DME | Room Temp | 1-3 hours | An alternative to the lithium-based system.[4][6] |
Experimental Protocols
Protocol 1: Generation of Diphenylsilyllithium using n-Butyllithium
This protocol details the cleavage of this compound to form two equivalents of diphenylsilyllithium.
Workflow for Diphenylsilyllithium Synthesis.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-butyllithium (2.1 eq) in hexanes dropwise via syringe while maintaining the temperature at -78 °C.
-
Reaction: After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Completion: The reaction mixture, now containing diphenylsilyllithium, is ready for the next step.
References
-
Al-Kaysi, R. O., & Goodman, J. L. (2005). Bond-coupled electron transfer processes: cleavage of Si-Si bonds in disilanes. Journal of the American Chemical Society, 127(6), 1620–1621. [Link]
-
Chromatography Forum. (2014). Why do my silylations always fail? [Link]
-
Fleming, I. (n.d.). Silyl Anions in Organic Synthesis. [Link]
-
Hong, J.-H. (2019). Synthesis of 1,1′-Bis(1-Methyl/Chloro-2,3,4,5-Tetraphenyl-1-Silacyclopentadienyl) from Silole Anion and Dianion. Molecules, 24(20), 3772. [Link]
-
Organic Chemistry Portal. (n.d.). Lithium. [Link]
-
TopSCHOLAR. (1972). The Reactions of Sodium Naphthalenide with Carbonyl Compounds and Esters. [Link]
-
Wikipedia. (n.d.). Sodium naphthalenide. [Link]
-
Ji, S., et al. (1967). Cleavage of Sulfonamides with Sodium Naphthalene. Journal of the American Chemical Society. [Link]
-
Zhang, X., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why do my silylations always fail? - Chromatography Forum [chromforum.org]
- 3. Lithium [organic-chemistry.org]
- 4. Sodium naphthalenide - Wikipedia [en.wikipedia.org]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. researchwithrutgers.com [researchwithrutgers.com]
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 1,1,2,2-Tetraphenyldisilane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1,1,2,2-tetraphenyldisilane (TPDS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of catalyst loading for reactions involving this versatile reagent. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve optimal reaction outcomes.
I. Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions encountered when working with this compound in catalytic reactions.
Q1: What is a good starting point for catalyst loading in reactions with this compound?
For novel reactions, a catalyst loading of 1-5 mol% is a common starting point. However, the optimal loading is highly dependent on the specific reaction, catalyst, and substrates. For instance, in the iron-catalyzed hydrodisilylation of alkynes with this compound, a catalyst loading of 2.0 mol% has been shown to be effective.[1] It is always recommended to perform a small-scale screen of catalyst loadings to determine the optimal concentration for your specific system.
Q2: My reaction is sluggish or not proceeding to completion. Should I just add more catalyst?
While insufficient catalyst loading can lead to slow or incomplete reactions, simply adding more catalyst is not always the best solution and can sometimes be detrimental.[2] High catalyst concentrations can lead to the formation of side products or catalyst decomposition. Before increasing the catalyst loading, it is crucial to verify the following:
-
Inert Atmosphere: Ensure your reaction is performed under strictly anaerobic and anhydrous conditions. Oxygen can deactivate many sensitive catalysts, particularly palladium(0) species.[3][4]
-
Reagent Purity: Impurities in your starting materials, including this compound, substrates, or solvent, can act as catalyst poisons.[3][4]
-
Proper Activation: Some catalysts require an activation step to generate the active species in situ.[5]
Q3: I am observing the formation of side products. Could this be related to the catalyst loading?
Yes, incorrect catalyst loading can significantly impact selectivity. For reactions involving this compound, a key challenge is preventing the cleavage of the Si-Si bond, which is weaker than the Si-H bond.[1] Too high a catalyst loading or a non-optimal catalyst system can promote this undesired side reaction, leading to complex product mixtures.[1] In some cases, reducing the catalyst loading can improve selectivity for the desired product.
Q4: How can I monitor the progress of my reaction involving this compound?
Effective reaction monitoring is key to optimization. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the consumption of starting materials and the formation of products.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can provide quantitative information about the conversion of starting materials and the formation of products and byproducts.[7]
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for identifying products and intermediates.[7]
II. Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific issues you may encounter.
Troubleshooting Low Reaction Yield or Stalled Reactions
Low or no conversion is one of the most common problems in catalytic reactions. The following guide provides a systematic approach to identifying and resolving the issue.
Problem: The reaction shows low conversion of this compound and/or the other starting materials.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low-yield reactions.
Detailed Steps & Explanations:
-
Verify Inert Atmosphere: Many catalysts, especially those with metals in low oxidation states like Pd(0), are highly sensitive to oxygen.[4] Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Assess Reagent Purity: Impurities can act as catalyst poisons.[3][4] Sulfur-containing compounds, for example, are notorious for poisoning palladium catalysts. Ensure your this compound, substrates, and solvent are of high purity. If necessary, purify your reagents before use.
-
Evaluate Catalyst and Ligand Integrity:
-
Source and Age: Is the catalyst from a reliable source? Is it old? Some catalysts have a limited shelf life.
-
Handling: Was the catalyst handled under an inert atmosphere? Brief exposure to air can be enough to deactivate it.[2]
-
Ligand Choice: The ligand is crucial for stabilizing the metal center and promoting the desired catalytic cycle. For challenging substrates, bulky, electron-rich ligands are often required to prevent catalyst deactivation and promote key steps like reductive elimination.[3][4]
-
-
Optimize Reaction Parameters:
-
Temperature: Some reactions require thermal energy to overcome the activation barrier. Gradually increase the reaction temperature and monitor for product formation. However, be aware that excessively high temperatures can lead to catalyst decomposition.[4]
-
Concentration: Reaction rates can be concentration-dependent. However, on a larger scale, more dilute conditions might be necessary to manage heat transfer.[8][9][10]
-
Additives: For reactions like cross-couplings, the choice of base is critical.[11] Screen different bases to find the optimal one for your system.
-
-
Screen Alternative Catalysts: If the above steps do not improve the yield, the chosen catalyst may not be suitable for the transformation. Consider screening catalysts with different metal centers or a wider range of ligands.
Troubleshooting Catalyst Deactivation and Side Reactions
A common challenge in reactions with this compound is catalyst deactivation, which can manifest as a reaction that starts but does not go to completion.
Problem: The reaction starts but stalls before completion, or a significant amount of side products, such as those from Si-Si bond cleavage, are observed.
Visual and Analytical Cues for Catalyst Deactivation:
-
Formation of Palladium Black: In palladium-catalyzed reactions, the formation of a black precipitate is a classic sign of catalyst aggregation and deactivation.[4]
-
Color Changes: Unexpected color changes in the reaction mixture can indicate a change in the oxidation state of the metal center or decomposition of the catalyst.
-
Stalled Conversion: Monitoring the reaction by TLC or NMR shows an initial burst of activity followed by a plateau in conversion.
Caption: Common pathways for catalyst deactivation in reactions.
Mitigation Strategies:
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction stalls | - Catalyst poisoning by impurities in reagents or solvent.- Thermal decomposition of the catalyst at high temperatures.- Insufficient ligand to stabilize the active catalytic species. | - Purify all reagents and use anhydrous, degassed solvents.[3][4]- Perform the reaction at the lowest effective temperature.- Increase the ligand-to-metal ratio. |
| Si-Si bond cleavage | - Catalyst is too reactive or not selective.- High reaction temperature. | - Screen different ligands; a well-designed ligand can prevent Si-Si bond cleavage.[1]- Lower the reaction temperature.- Consider a different metal catalyst (e.g., iron catalysts with specific ligands have shown high selectivity).[1] |
| Formation of Pd black | - High temperature.- Insufficient ligand.- High catalyst concentration. | - Reduce the reaction temperature.[4]- Increase the ligand-to-metal ratio.[4]- Lower the catalyst loading. |
| Over-silylation | - Excess silylating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount of this compound.[12]- Lower the reaction temperature.[12]- Monitor the reaction closely and quench it upon completion.[12] |
III. Experimental Protocols & Data
This section provides a sample experimental protocol and data to serve as a starting point for your optimizations.
Representative Protocol: Iron-Catalyzed Hydrodisilylation of an Alkyne
This protocol is adapted from a reported procedure and should be optimized for your specific substrates.[1]
-
Reaction Setup: In a glovebox, add the iron catalyst (e.g., L10·FeCl₂, 2.0 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the alkyne (1.1 equiv) to the vial.
-
Solvent and Activator: Add anhydrous, degassed THF (to achieve a suitable concentration, e.g., 0.5 M). Add the activator (e.g., NaBHEt₃, 6.0 mol%).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by taking aliquots for NMR analysis.
-
Work-up: Once the reaction is complete, quench with a suitable reagent, extract the product, and purify by flash column chromatography.
Table of Starting Conditions for Catalyst Loading Optimization
When optimizing catalyst loading, it is best to perform a systematic screen. Below is a sample table of conditions for a small-scale screening experiment.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Observation/Outcome |
| 1 | 0.5 | Room Temp. | Low or no conversion |
| 2 | 1.0 | Room Temp. | Partial conversion |
| 3 | 2.0 | Room Temp. | High conversion, good selectivity (potential optimum) |
| 4 | 5.0 | Room Temp. | High conversion, potential for side products |
| 5 | 2.0 | 50 | Faster reaction, but monitor for catalyst decomposition |
IV. References
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
-
BenchChem. (2025). Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds.
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
-
Selectivity for the silylation between 1°, 2°, and 3° alcohols. ResearchGate.
-
CatSci Ltd. Technical Piece SOME SCALE-UP CONSIDERATIONS.
-
Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. (2021). Yonsei University.
-
Catalytic Substrate-Selective Silylation of Primary Alcohols via Remote Functional-Group Discrimination. (2022). PubMed.
-
Kinetics and Mechanism of Enantioselective Cu-Catalyzed Alcohol Silylation. (2025). PMC - NIH.
-
Williams, M. J. (2022, October 21). How to Scale Up a New Synthesis Reaction. Lab Manager Magazine.
-
The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Analysis. The Journal of Organic Chemistry - ACS Publications.
-
What Is Catalyst Deactivation? (2025, May 10). YouTube.
-
Looking for tips on scaling up organic syntheses. (2024, January 11). Reddit.
-
Dramatic Catalytic Activation of Kinetically Inert Disilane Hydrolysis in Metallic Iron Particulate via Barrierless Chemical Dissociation: First-Principles Study | Request PDF. ResearchGate.
-
Dramatic catalytic activation of kinetically inert disilane hydrolysis in metallic iron particulate via barrierless chemical dissociation: First-principles study. OUCI.
-
BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
-
Catalyst deactivation. (2021, April 15). YouTube.
-
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Chem-Impex.
-
US3673108A - Hydrocracking catalyst activation treatment. Google Patents.
-
How to boost yields of palladium tetrakis catalyzed Suzuki coupling in a microwave reactor? (2019, August 30).
-
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane | C26H26Si2 | CID 70895. PubChem.
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. Thieme Chemistry.
-
Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.
-
This compound AldrichCPR. Sigma-Aldrich.
-
Methods for the catalytic activation of metallic structured substrates. IRIS .
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. catsci.com [catsci.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. reddit.com [reddit.com]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability and Handling of 1,1,2,2-Tetraphenyldisilane
Introduction
1,1,2,2-Tetraphenyldisilane is a versatile organosilicon reagent utilized in a range of synthetic applications, valued for its unique Si-Si bond. However, the reactivity of this bond is highly dependent on the experimental environment, particularly the choice of solvent. Understanding the stability of this compound in different solvent classes is paramount to achieving reproducible and successful experimental outcomes. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosilane compound featuring a silicon-silicon single bond with two phenyl groups attached to each silicon atom. Disilanes are valuable reagents in organic synthesis and materials science. They can serve as precursors to other organosilanes and are used in reactions that leverage the unique reactivity of the Si-Si bond, such as in dehydrogenative coupling and as silylation agents.[1]
Q2: Why is solvent selection so critical when working with this compound?
The Si-Si bond in this compound is the most reactive site in the molecule. This bond is susceptible to cleavage by nucleophiles and electrophiles. Solvent choice is critical because many common solvents, particularly protic ones, can directly participate in or catalyze the degradation of the disilane, leading to failed reactions and complex product mixtures.[2]
Q3: Is this compound stable in aprotic solvents? Which are recommended?
Generally, this compound exhibits good stability in anhydrous aprotic solvents. The key is the absence of reactive protons or nucleophilic species.
-
Recommended Non-Polar Aprotic Solvents: Toluene, hexane, and benzene are excellent choices as they are largely inert.
-
Recommended Polar Aprotic Solvents: Tetrahydrofuran (THF) and diethyl ether are commonly used, but they must be rigorously dried. While generally stable, these ether-based solvents can form peroxides and must be handled with care. Solvents like acetonitrile (MeCN) or dimethylformamide (DMF) should be used cautiously, as residual water or inherent reactivity could be an issue under certain conditions.
Q4: What happens when this compound is exposed to protic solvents?
Protic solvents, such as water and alcohols, can readily cleave the Si-Si bond.[2] This process, known as solvolysis (or hydrolysis if the solvent is water), results in the breakdown of the disilane into smaller silane derivatives.[3][4] For example, in the presence of an alcohol (ROH), the Si-Si bond can cleave to form an alkoxysilane (Ph₂SiH-OR) and diphenylsilane (Ph₂SiH₂). The reaction can be catalyzed by acids, bases, or even trace metal impurities.
Q5: How should I properly store this compound?
To ensure its longevity and reactivity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to protect it from moisture and air.[5] It should be kept in a cool, dry, and well-ventilated place away from heat, sparks, and incompatible materials like strong acids and oxidizing agents.[6]
Section 2: Troubleshooting Guide: Common Experimental Issues
| Issue / Observation | Probable Cause | Recommended Solution & Scientific Rationale |
| Low or No Yield of Expected Product | Degradation of the disilane reagent due to protic impurities. | Even in aprotic solvents, trace amounts of water can be sufficient to hydrolyze the disilane. Solution: Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere. Use freshly distilled or newly opened anhydrous solvents. Consider passing the solvent through an activated alumina column immediately before use. |
| Complex Mixture of Byproducts Observed (NMR/GC-MS) | Cleavage of the Si-Si bond. | The presence of unexpected silane species, such as diphenylsilane or silanols, strongly indicates Si-Si bond cleavage.[1] Solution: 1. Re-evaluate your solvent choice and ensure it is anhydrous and aprotic. 2. If using a catalyst, ensure it is not promoting Si-Si cleavage. Some transition metal catalysts are known to do this.[1] 3. Check for acidic or basic impurities in your other reagents that could be catalyzing degradation. |
| Inconsistent Reaction Results Across Batches | Variable solvent quality or inconsistent handling. | The success of reactions involving sensitive reagents is highly dependent on technique. Solution: Standardize your experimental setup. Use Schlenk line or glovebox techniques for all manipulations.[7] Ensure the inert atmosphere is maintained throughout the entire process, from reagent transfer to the final quench. Document the source and age of your anhydrous solvents for each experiment. |
| Reaction Fails to Initiate | Reagent is passivated or degraded. | If the disilane has been improperly stored, it may have a non-reactive coating of silica or siloxane on its surface from slow reaction with atmospheric moisture. Solution: Use a fresh bottle of the reagent or purify the existing material if possible (e.g., by recrystallization from a dry, non-polar solvent under inert atmosphere), though purchasing fresh material is often more reliable. |
Section 3: Comparative Stability and Recommended Solvents
The stability of this compound is directly related to the solvent's ability to donate protons or act as a nucleophile.
| Solvent Class | Examples | Stability Rating | Notes & Causality |
| Protic | Water, Methanol, Ethanol, Acetic Acid | Very Poor | These solvents possess acidic protons (O-H bonds) that can directly attack or facilitate the nucleophilic cleavage of the Si-Si bond, leading to rapid decomposition.[2][8] |
| Polar Aprotic | THF, Diethyl Ether, Acetonitrile (MeCN), DMF, DMSO | Good to Fair | Generally stable, but require rigorous drying. Ethers are preferred. The high polarity and potential for trace water in solvents like DMF and DMSO can sometimes lead to slower degradation over time.[9] |
| Non-Polar Aprotic | Toluene, Hexanes, Benzene | Excellent | These solvents are chemically inert towards the Si-Si bond and have low water solubility, making them the safest choice for preserving the reagent's integrity. They are highly recommended for reactions where solubility permits. |
Section 4: Key Experimental Protocols
Protocol 4.1: Standard Procedure for Handling and Dispensing this compound
Causality: This protocol is designed to prevent exposure of the disilane to atmospheric moisture and oxygen, which are the primary causes of degradation during storage and handling.
-
Preparation: Move the sealed container of this compound into an inert atmosphere glovebox. If a glovebox is unavailable, use Schlenk line techniques.
-
Inert Atmosphere: Ensure the reaction flask is oven-dried, assembled hot, and allowed to cool under a positive pressure of dry nitrogen or argon.
-
Dispensing: In the glovebox, open the container and weigh the desired amount of the solid disilane directly into the reaction flask or a tared vial.
-
Using Schlenk Line: If using a Schlenk line, quickly open the container, retrieve an approximate amount, and reseal the container. Add the solid to the reaction flask under a positive flow of inert gas (a "nitrogen blanket").
-
Solvent Addition: Add the anhydrous aprotic solvent to the reaction flask via a gas-tight syringe or cannula transfer.
-
Sealing: Tightly seal the original reagent container, wrapping the cap with paraffin film for long-term storage outside a glovebox.
Protocol 4.2: Small-Scale Solvent Stability Test via ¹H NMR
Causality: This self-validating test provides direct evidence of the compound's stability in a specific solvent batch by monitoring for the appearance of degradation products.
-
Sample Prep: In a glovebox or under a heavy flow of inert gas, add ~5-10 mg of this compound to a dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of the deuterated solvent to be tested (e.g., Toluene-d₈, THF-d₈, CD₃OD). Ensure the solvent is from the same source you intend to use for the reaction.
-
Initial Scan (t=0): Cap the NMR tube, mix until dissolved, and immediately acquire a ¹H NMR spectrum. This is your baseline. The Si-H proton of this compound should be visible as a characteristic singlet.
-
Monitoring: Let the NMR tube stand at room temperature. Acquire subsequent spectra at timed intervals (e.g., 1 hour, 4 hours, 24 hours).
-
Analysis: Compare the spectra.
-
Stable: The spectrum remains unchanged from t=0.
-
Unstable: Observe a decrease in the intensity of the starting material's Si-H peak and the appearance of new peaks, likely corresponding to diphenylsilane and other cleavage products.
-
Section 5: Mechanistic Overview of Solvent-Induced Degradation
The stability of this compound is a tale of two pathways, dictated entirely by the solvent environment. In an inert aprotic solvent, the compound is kinetically stable. However, in a protic solvent, a low-energy pathway for degradation becomes available, leading to the cleavage of the labile Si-Si bond.
Caption: Solvent-dependent stability pathways for this compound.
References
-
ACS Publications. (n.d.). Aliphatic alcohols split Si-Si bond. C&EN Global Enterprise. Retrieved from [Link]
-
Gelest, Inc. (2016, March 14). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. Retrieved from [Link]
-
Tamao, K., & Yoshihiko, I. (n.d.). Discovery and synthetic applications of novel silicon-carbon bond cleavage reactions based on the coordination number change of organosilicon compounds. Journal of Organometallic Chemistry. Retrieved from [Link]
-
Loy, D. A., & Baugher, B. M. (n.d.). Neighboring Group Effects on the Rates of Cleavage of Si–O–Si-Containing Compounds. The Journal of Organic Chemistry. Retrieved from [Link]
- Gordon, T. H. (1958). Hydrolysis of organosilanes. U.S. Patent No. 2,832,794.
-
Krylova, A. Y., et al. (2017). Reaction of silicon with alcohols in autoclave. Russian Chemical Bulletin, 66(2), 260-266. Retrieved from [Link]
-
Wang, Z., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(35), 19316-19327. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2021, May 19). Safety Data Sheet: 1,1,2,2-Tetraphenyl-1,2-ethanediol. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. PubChem Compound Database. Retrieved from [Link]
-
Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 5). What Is Hydrolysis In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. Retrieved from [Link]
-
Chem with Dr. G. (2015, May 4). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds [Video]. YouTube. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. US2832794A - Hydrolysis of organosilanes - Google Patents [patents.google.com]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Workup Procedures to Remove 1,1,2,2-Tetraphenyldisilane Residues
This technical guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and effectively removing 1,1,2,2-tetraphenyldisilane residues from reaction mixtures. As a non-polar, crystalline solid, this compound can present unique purification challenges. This guide offers a series of targeted workup procedures and a logical framework for selecting the most appropriate method based on the properties of your desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that influence its removal?
A1: Understanding the physicochemical properties of this compound is the foundation for designing an effective purification strategy. It is a white to light yellow crystalline solid with the following key characteristics:
-
Polarity: It is a highly non-polar molecule due to the presence of four phenyl groups and the silicon-silicon bond.
-
Solubility: It is soluble in many common organic solvents such as chloroform, but less soluble in more polar solvents like ethanol.[1] It is insoluble in water.[1]
-
Reactivity: this compound is noted to have no reaction with water.[1] However, the Si-Si bond can be susceptible to cleavage under certain catalytic conditions, potentially leading to complex reaction mixtures.[2]
Q2: My desired product is polar. How can I remove the non-polar this compound?
A2: This is often the most straightforward separation. You can exploit the significant polarity difference through several techniques:
-
Liquid-Liquid Extraction: A standard aqueous workup will partition your polar product into the aqueous phase (if it is water-soluble) or a polar organic solvent, while the non-polar this compound remains in a non-polar organic solvent.
-
Precipitation/Crystallization: If your polar product is a solid, you can often precipitate it from a solvent in which this compound is highly soluble, such as a minimal amount of a polar solvent. Conversely, you can crystallize your product from a solvent system where the disilane remains in the mother liquor.
-
Silica Gel Chromatography: Flash column chromatography is highly effective. The non-polar this compound will elute very quickly with a non-polar mobile phase (e.g., hexanes or petroleum ether), while your polar product will be retained on the silica and can be eluted later with a more polar solvent system.
Q3: I'm struggling to separate this compound from my non-polar product. What are my options?
A3: This scenario requires more nuanced approaches as the properties of the residue and product are similar.
-
Fractional Crystallization: This technique relies on small differences in solubility between your product and the disilane residue in a particular solvent. Careful selection of the crystallization solvent and controlled cooling are critical for success.
-
Reverse-Phase Chromatography: If standard silica gel chromatography is ineffective, reverse-phase chromatography can be a powerful alternative. On a C18 column, the elution order is reversed; more polar compounds elute first. This can effectively separate your non-polar product from the even more non-polar this compound.
-
Solvent Trituration: If your non-polar product is a solid and the disilane is a minor impurity, you can wash the solid with a small amount of a cold, non-polar solvent in which the disilane is more soluble than your product.
Q4: Can I chemically modify the this compound to make it easier to remove?
A4: While possible, this approach should be considered carefully to avoid unintended reactions with your desired product. The Si-H bonds in this compound can potentially be targeted for specific reactions. However, given its stability and the potential for complex side reactions, physical separation methods are generally preferred and more reliable.
Troubleshooting and Experimental Protocols
Decision-Making Workflow for Workup Procedure Selection
The following diagram illustrates a logical workflow for selecting the most suitable workup procedure based on the polarity of your desired product.
Caption: Decision workflow for selecting a purification strategy.
Protocol 1: Removal from a Polar Product via Aqueous Extraction and/or Silica Gel Chromatography
This protocol is ideal when the desired product has significantly higher polarity than the this compound residue.
Materials:
-
Reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Silica gel for flash chromatography
-
Hexanes (or petroleum ether) and a more polar eluent (e.g., ethyl acetate)
Procedure:
-
Liquid-Liquid Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer. If your product is water-soluble, this layer contains your product. If your product is a polar organic compound, it will remain in the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drain the organic layer into a clean flask and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
-
Flash Column Chromatography (if necessary):
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., 100% hexanes).
-
Elute the column with the non-polar solvent. The this compound will elute in the initial fractions.
-
Monitor the elution by Thin Layer Chromatography (TLC).
-
Once the disilane has been completely eluted, gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate) to elute your polar product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Protocol 2: Removal from a Polar Solid Product by Precipitation/Crystallization
This method is effective when your desired polar product is a solid with low solubility in a solvent that readily dissolves this compound.
Materials:
-
Crude solid product
-
A suitable solvent for precipitation (e.g., a non-polar solvent like hexanes or a slightly more polar one like diethyl ether, depending on your product's solubility).
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Trituration/Precipitation:
-
Place the crude solid in a flask.
-
Add a small amount of a cold solvent in which this compound is soluble but your product is not.
-
Stir the slurry for 15-30 minutes. The disilane will dissolve, leaving your purified solid product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of the cold solvent.
-
Dry the purified solid product.
-
-
Crystallization:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization of your desired product.
-
The this compound should remain in the mother liquor.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Dry the crystals.
-
Protocol 3: Removal from a Non-Polar Solid Product by Fractional Crystallization
This is a more advanced technique that relies on subtle differences in solubility.
Materials:
-
Crude solid product
-
A range of potential crystallization solvents for testing.
-
Heating and cooling apparatus.
Procedure:
-
Solvent Screening:
-
Test the solubility of both your pure product (if available) and the crude mixture in various solvents at different temperatures to find a solvent where there is a significant difference in solubility between your product and this compound.
-
-
Fractional Crystallization:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Cool the solution very slowly. The compound with the lower solubility will crystallize first.
-
Monitor the purity of the crystals and the mother liquor by an appropriate analytical technique (e.g., TLC, NMR).
-
This process may need to be repeated to achieve the desired purity.
-
Protocol 4: Removal from a Non-Polar Product by Reverse-Phase Chromatography
This is a powerful technique when standard chromatography fails.
Materials:
-
Crude product
-
Reverse-phase silica gel (e.g., C18)
-
Polar mobile phase solvents (e.g., acetonitrile, methanol, water)
Procedure:
-
Method Development:
-
Develop a suitable mobile phase using reverse-phase TLC plates. The goal is to achieve good separation between your product and the this compound.
-
-
Column Chromatography:
-
Pack a column with reverse-phase silica gel and equilibrate with the chosen mobile phase.
-
Dissolve the crude product in a small amount of the mobile phase or a strong solvent and load it onto the column.
-
Elute the column with the mobile phase. The more polar components will elute first. In this case, your non-polar product will likely elute before the more non-polar this compound.
-
Collect fractions and analyze for purity.
-
Combine the pure fractions and remove the solvent. Note that removing water from the collected fractions may require lyophilization or extraction into an organic solvent.
-
References
-
Gelest, Inc. 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. [Link]
-
American Elements. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. [Link]
-
Wang, L., et al. (2021). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
-
University of Rochester, Department of Chemistry. Remove Sticky Reagents. [Link]
Sources
Technical Support Center: Prevention of Siloxane Impurities in 1,1,2,2-Tetraphenyldisilane Chemistry
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for organosilane chemistry. This guide is designed for researchers, scientists, and drug development professionals working with 1,1,2,2-tetraphenyldisilane (TPDS). Our goal is to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and prevent the formation of unwanted siloxane impurities, ensuring the integrity and success of your experiments.
This compound is a valuable reagent in synthetic chemistry, notable for its reactive Si-H bonds and its Si-Si bond, which has a significantly lower bond dissociation energy (ca. 230 kJ mol⁻¹) than the Si-H bond (ca. 323 kJ mol⁻¹)[1]. This inherent reactivity makes it an excellent precursor but also renders it susceptible to undesirable side reactions, primarily the formation of siloxanes (Si-O-Si linkages). This guide provides a structured approach to understanding and mitigating this critical issue.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding siloxane impurities.
Q1: What are siloxane impurities and why are they a problem in my TPDS reactions?
Answer: Siloxane impurities are molecules characterized by a silicon-oxygen-silicon (Si-O-Si) backbone. In the context of this compound chemistry, the primary impurity is 1,1,3,3-tetraphenyldisiloxane, formed through the hydrolysis of the Si-H bonds and subsequent condensation.
These impurities are problematic for several reasons:
-
Altered Reactivity: They are generally less reactive than the parent disilane and do not participate in desired reactions like hydrodisilylation, leading to lower yields and complex product mixtures[1].
-
Separation Challenges: Their polarity and molecular weight are often similar to the starting material and desired products, making purification by chromatography or distillation difficult.
-
Impact on Material Properties: In polymer or materials science applications, the presence of siloxane impurities can disrupt the intended polymer structure and compromise the thermal, mechanical, and optical properties of the final material[2].
Q2: What is the primary cause of siloxane formation in my TPDS reaction?
Answer: The overwhelming primary cause is the reaction of this compound with trace amounts of water (moisture) . The reaction proceeds via a two-step mechanism:
-
Hydrolysis: The Si-H bond in TPDS reacts with water to form a silanol intermediate (a compound with a Si-OH group). This reaction can be catalyzed by acids, bases, or certain metal complexes.[3][4]
-
Condensation: The highly reactive silanol intermediate then rapidly condenses with another molecule of TPDS (releasing H₂) or another silanol molecule (releasing H₂O) to form the thermodynamically stable Si-O-Si bond of the disiloxane.[5][6]
Even minuscule amounts of water present in solvents, reagents, or adsorbed on glassware surfaces are sufficient to initiate this process[7]. Atmospheric oxygen can also contribute, particularly at elevated temperatures[8].
Q3: How can I reliably detect siloxane impurities in my reaction mixture or product?
Answer: Several analytical techniques can be used to identify and quantify siloxane impurities. The choice of method depends on the required sensitivity and the available instrumentation.
| Technique | What It Detects | Advantages | Limitations |
| ¹H & ²⁹Si NMR | Changes in Si-H protons; definitive Si-O-Si and Si-Si environments. | Provides unambiguous structural information. ²⁹Si NMR is highly diagnostic for silicon environments[9]. | Lower sensitivity compared to GC-MS; requires specialized NMR probes for ²⁹Si. |
| FTIR Spectroscopy | Appearance of strong Si-O-Si stretch (1000-1100 cm⁻¹); disappearance of Si-H stretch (~2150 cm⁻¹). | Fast, simple, and excellent for real-time reaction monitoring. | Provides functional group information, not definitive molecular structure. Not ideal for quantification of trace amounts. |
| GC-MS | Separation and identification of volatile components by mass. | Extremely sensitive for detecting trace impurities. Provides molecular weight and fragmentation data for identification[10][11]. | Requires the analyte to be volatile and thermally stable. Not suitable for non-volatile polymers. |
Q4: Can my choice of catalyst influence siloxane formation?
Answer: Absolutely. Catalysts can influence impurity formation in two ways:
-
Direct Catalysis of Hydrolysis/Condensation: Many metal-based catalysts used in silicone chemistry, including those based on tin, cobalt, or copper, can actively accelerate the formation of siloxanes from silanes and water[3][5][12].
-
Promotion of Side Reactions: In reactions like hydrodisilylation, certain catalysts can promote cleavage of the weaker Si-Si bond. For instance, traditional platinum catalysts like Karstedt's catalyst are known to cause significant Si-Si bond cleavage in TPDS, leading to complex mixtures that can subsequently form siloxanes[1]. In contrast, modern iron catalysts with specialized tridentate ligands have been shown to inhibit this cleavage, preserving the disilane structure[1].
Section 2: Troubleshooting Guide: A Workflow for Purity
When siloxane impurities appear unexpectedly, a systematic approach is needed to identify the source of contamination.
Troubleshooting Workflow: Identifying the Source of Contamination
Caption: A logical workflow to diagnose sources of contamination leading to siloxane formation.
Q: My analysis shows siloxane. How do I confirm my solvent is dry enough?
Answer: Visual clarity is not an indicator of dryness. Anhydrous solvents from commercial suppliers should be used with caution, as they can absorb moisture after opening.
Protocol: Solvent Verification and Preparation
-
Verification: The most reliable method is Karl Fischer titration, which can quantify water content down to ppm levels. For many TPDS reactions, a water content of <30 ppm is recommended.
-
Drying: If a solvent purification system (which passes solvent through columns of activated alumina and other drying agents) is not available, traditional distillation methods must be used.
-
Toluene/THF: Distill from sodium/benzophenone ketyl under a nitrogen atmosphere. The deep blue/purple color of the ketyl radical anion is a persistent indicator of anhydrous and oxygen-free conditions.
-
Halogenated Solvents (e.g., CH₂Cl₂): Distill from calcium hydride (CaH₂) or phosphorus pentoxide (P₂O₅).
-
-
Storage: Store freshly dried solvents over activated molecular sieves (3Å or 4Å) in a sealed flask with a glass or PTFE stopcock, under a positive pressure of inert gas.
Q: How can I be sure my inert atmosphere is effective?
Answer: An ineffective inert atmosphere is a common source of moisture and oxygen.
Protocol: Best Practices for Inert Atmosphere
-
Gas Purity: Use high-purity (≥99.998%) nitrogen or argon with an in-line oxygen/moisture trap.
-
System Integrity: Perform a leak test on your Schlenk line or glovebox. For a Schlenk line, ensure all glass joints are well-greased (using a hydrocarbon-based, not silicone, grease) and sealed. A good vacuum (<100 mTorr) should hold for several minutes without significant pressure rise.
-
Positive Pressure: Always maintain a slight positive pressure of inert gas, confirmed with an oil bubbler, to prevent atmospheric ingress.
-
Purge Cycles: Before starting the reaction, subject the reaction flask containing the reagents to at least three vacuum/inert gas backfill cycles to remove all atmospheric gases.
Section 3: Preventative Protocols & Best Practices
Proactive prevention is far more effective than post-reaction purification. The following protocols should be considered standard operating procedure.
Mechanism of Siloxane Impurity Formation
Caption: The two-step pathway from TPDS to a siloxane impurity, initiated by water.
Protocol: Conducting a Reaction Under Rigorously Anhydrous & Inert Conditions
This protocol outlines the essential steps for setting up a reaction to minimize siloxane formation. All manipulations should be performed using Schlenk techniques or within an inert atmosphere glovebox[13].
1. Glassware Preparation:
- Clean all glassware thoroughly. Avoid using silicone-based grease on joints that will be heated, as it can degrade and contaminate the reaction.
- Dry all glassware, magnetic stir bars, and cannulas in an oven at >120 °C for at least 4 hours (overnight is preferable).
- Assemble the glassware while still hot and immediately place it under vacuum on the Schlenk line to cool. This prevents moisture from adsorbing onto the cool glass surfaces.
2. Reagent & Solvent Addition:
- Add solid reagents like TPDS to the reaction flask under a positive flow of inert gas.
- Use freshly dried solvents (see Section 2). Transfer solvents from the storage flask to the reaction flask via a gas-tight syringe or a stainless-steel cannula under positive inert gas pressure.
- Liquid reagents should be distilled and stored under inert gas before being transferred via syringe.
3. Running the Reaction:
- Maintain a positive pressure of inert gas throughout the entire reaction, including during heating and cooling phases. Use an oil bubbler to monitor the pressure.
- If sampling is required, use a syringe and needle, ensuring the flask is under positive pressure to prevent air from being drawn in.
4. Work-up and Quenching:
- Be mindful that aqueous work-ups will hydrolyze any remaining TPDS. If the desired product is also water-sensitive, the work-up must be conducted using anhydrous organic solvents and quenching agents.
Section 4: Advanced Topics & Purification
Q: My reaction requires a protic solvent (e.g., an alcohol). How can I prevent siloxane formation?
Answer: This is a challenging scenario. While siloxane formation from reaction with water is often faster, reaction with alcohols (alcoholysis) can also occur, leading to alkoxysilane intermediates that can further react.
Mitigation Strategies:
-
Temperature Control: Run the reaction at the lowest possible temperature to disfavor the siloxane formation pathway, which often has a higher activation energy.
-
pH Buffering: The hydrolysis of silanes is catalyzed by both acid and base[4]. If your reaction conditions permit, buffering the solution near pH 7 can minimize the rate of hydrolysis.
-
Stoichiometric Control: Use a precise stoichiometry of reagents. An excess of the protic reagent can drive the formation of undesired byproducts.
-
Catalyst Selection: Employ catalysts known for high selectivity and low promotion of hydrolysis. For example, specific copper-based systems have been developed for the selective cross-dehydrogenative coupling of hydrosilanes and silanols, indicating a high degree of control is possible[5].
Q: I've already formed siloxane impurities. What is the best way to remove them?
Answer: Removal is often more difficult than prevention.
-
Flash Column Chromatography: This is the most common method. Siloxanes are typically more polar than the parent disilanes. A silica gel column using a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can effectively separate the components. Monitor the fractions carefully by TLC or GC-MS.
-
Preparative HPLC: For high-value materials or very difficult separations, preparative HPLC can provide higher resolution.
-
Complexation: In some specific cases for removing metal-based impurities, adding a reagent that forms a non-volatile complex which can be removed by distillation or filtration is a viable strategy[14]. A similar concept could be explored for siloxanes, though it would be highly system-dependent.
References
-
Pattanaik, A. & Gunanathan, C. (2019). Cobalt-Catalyzed Selective Synthesis of Disiloxanes and Hydrodisiloxanes. ACS Catalysis. Available at: [Link]
-
Diemoz, K. et al. (2020). Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2). Frontiers in Chemistry. Available at: [Link]
-
Wang, Z. et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
Kuciński, K. et al. (2024). Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols. RSC Publishing. Available at: [Link]
-
Howarter, J. A. & Youngblood, J. P. (2007). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC - NIH. Available at: [Link]
-
CES-Silicones Europe. NEW ANALYTICAL METHODS QUANTIFY SILOXANES IN SILICONE PRODUCTS. Available at: [Link]
-
Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids. Available at: [Link]
-
Air Toxics Ltd. A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Available at: [Link]
-
Wasson-ECE Instrumentation. Analysis of Silanes. Available at: [Link]
-
Raich-Montiu, J. et al. (2014). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment. Analytica Chimica Acta. Available at: [Link]
-
Gelest, Inc. (2016). 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE Safety Data Sheet. Available at: [Link]
-
Bilyachenko, A. et al. (2019). Synthesis of Polycyclic and Cage Siloxanes by Hydrolysis and Intramolecular Condensation of Alkoxysilylated Cyclosiloxanes. ResearchGate. Available at: [Link]
-
Nishida, R. et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology. Available at: [Link]
-
Gelest, Inc. 1,2-DIMETHYL-1,1,2,2-TETRAPHENYLDISILANE. Available at: [Link]
-
Bulanov, A.D. et al. (2011). Formation of impurity Si2OH6 in silane synthesized from silicon tetrafluoride. ResearchGate. Available at: [Link]
-
Sieroń, A. et al. (2021). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. Inorganic Chemistry. Available at: [Link]
- Arkles, B. et al. (1983). Purification of silicon halides. Google Patents.
-
Greer, A. (2016). Using Singlet Oxygen to Synthesize Natural Products and Drugs. Chemical Reviews. Available at: [Link]
-
Kucinski, K. et al. (2024). Mechanisms for the breakdown of siloxanes by various processes. ResearchGate. Available at: [Link]
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- 5. Copper-driven formation of siloxanes via dehydrocoupling between hydrosilanes and silanols - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QI01184H [pubs.rsc.org]
- 6. Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 12. reaxis.com [reaxis.com]
- 13. Catalytic Synthesis of Oligosiloxanes Mediated by an Air Stable Catalyst, (C6F5)3B(OH2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP0879821B1 - Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Silane-Mediated Reductions: 1,1,2,2-Tetraphenyldisilane vs. Triphenylsilane
In the landscape of synthetic organic chemistry, the choice of a reducing agent is pivotal, dictating reaction efficiency, selectivity, and overall process safety. For decades, organotin hydrides, such as tri-n-butyltin hydride, were the gold standard for radical-mediated reductions. However, their inherent toxicity and the difficulty in removing tin-based byproducts have driven the community towards safer and more practical alternatives. Among these, organosilanes have emerged as exceptionally versatile and environmentally benign reagents.
This guide provides an in-depth comparative analysis of two prominent phenyl-substituted silanes: Triphenylsilane (Ph₃SiH) and 1,1,2,2-tetraphenyldisilane (TPDS) . While structurally similar, their reactivity profiles diverge significantly, making them suitable for distinct applications. We will explore the fundamental mechanistic differences that govern their performance, present comparative experimental data, and provide detailed protocols to guide researchers in selecting the optimal reagent for their specific synthetic challenges.
Physicochemical Characteristics
A foundational understanding begins with the basic physical properties of these reagents.
| Property | Triphenylsilane (Ph₃SiH) | This compound (TPDS) |
| CAS Number | 789-25-3[1] | 1172-76-5[2] |
| Molecular Formula | C₁₈H₁₆Si[1] | C₂₆H₂₆Si₂ |
| Molar Mass | 260.41 g/mol | 394.66 g/mol [2] |
| Appearance | Off-white solid/powder[1][3] | White to off-white crystalline powder[2][4] |
| Melting Point | 43-47 °C[3][5] | 142-146 °C[2] |
| Solubility | Soluble in most organic solvents[5] | Soluble in organic solvents |
| Stability | Stable in air; may be sensitive to moisture over time[1][5] | Stable in sealed containers[6] |
The Mechanistic Dichotomy: Ionic vs. Radical Pathways
The primary distinction between triphenylsilane and tetraphenyldisilane lies in the mechanisms through which they deliver hydrogen. Organosilanes can function as either hydride (H⁻) donors in ionic pathways or as hydrogen atom (H•) donors in free-radical chains.[7][8]
Triphenylsilane: The Versatile Workhorse
Triphenylsilane is uniquely versatile, capable of engaging in both ionic and radical reduction pathways depending on the reaction conditions.[7][9]
-
Ionic Reduction (Hydride Transfer): In the presence of a strong protic acid (e.g., trifluoroacetic acid, TFA) or a Lewis acid, the substrate is activated to form a carbocation intermediate. Triphenylsilane then acts as a potent hydride donor to quench this intermediate.[7][10][11] This pathway is highly effective for the reduction of functional groups that can stabilize a positive charge, such as tertiary alcohols, ketones, and imines.[5][11]
-
Radical Reduction (Hydrogen Atom Transfer): The presence of phenyl groups weakens the Si-H bond compared to simple trialkylsilanes.[12] This allows Ph₃SiH to act as a hydrogen atom donor in radical chain reactions, initiated by radical generators like 1,1-di-tert-butyl peroxide (DTBP) or AIBN.[5][9] It has proven to be a useful substitute for tri-n-butyltin hydride in the reduction of organic halides and xanthates (Barton-McCombie deoxygenation).[3][5][13]
This compound: The Dedicated Radical Mediator
In contrast, this compound (TPDS) is primarily employed as a specialized radical reducing agent .[14] The key to its enhanced performance in this role is its significantly weaker Si-H bond dissociation energy (BDE) compared to trialkylsilanes and even triphenylsilane. A lower BDE facilitates the crucial hydrogen atom transfer step in a radical chain reaction, making the overall process more efficient.[14] TPDS is particularly effective in radical cyclizations and deoxygenation reactions, in some cases providing higher yields than tributyltin hydride.[14]
Caption: Divergent mechanistic pathways for silane reductions.
Performance Comparison: Substrate Scope and Efficiency
The mechanistic differences translate directly into their preferred applications and overall performance.
| Reaction Type | Substrate Example | Triphenylsilane (Ph₃SiH) | This compound (TPDS) | Rationale / Comments |
| Radical Dehalogenation | 1-Bromoadamantane | Effective. Often requires a radical initiator and heat. Compares well with tri-n-butyltin hydride.[3][13] | Highly Effective. Lower Si-H BDE often leads to more efficient H-atom transfer, potentially under milder conditions. | TPDS is specialized for radical reactions, making it a superior choice where radical pathways are desired.[14] |
| Barton-McCombie Deoxygenation | Secondary Alcohol Xanthate | Effective. A well-established tin-free method for deoxygenation of alcohols.[5] | Highly Effective. Often provides higher yields in complex settings due to its efficiency as a H-atom donor.[14] | Both are excellent tin-free alternatives. TPDS may offer an advantage in yield for challenging substrates. |
| Ionic Deoxygenation | Tertiary Alcohol | Effective. Requires a strong acid co-reagent (e.g., TFA). The reaction proceeds via a stable tertiary carbocation.[5] | Not Suitable. Does not function as an effective hydride donor in ionic pathways. | This reaction highlights the unique utility of Ph₃SiH's dual reactivity. |
| Carbonyl Reduction (Ionic) | Acetophenone | Effective. Can reduce ketones to alcohols or fully to methylene groups depending on the acid and conditions.[10][13] | Not Suitable. Lacks the hydridic character for this transformation. | Ph₃SiH, activated by an acid, is the appropriate reagent for ionic reductions. |
| Radical Cyclization | 6-bromo-1-hexene derivative | Moderately Effective. Can mediate radical cyclizations. | Highly Effective. Reported to give higher yields of cyclized product compared to both Ph₃SiH and Bu₃SnH in certain cases.[14] | The superior H-atom donating ability of TPDS is crucial for efficiently trapping the cyclized radical. |
Representative Experimental Protocol: Barton-McCombie Deoxygenation
To provide a practical comparison, we outline a general procedure for the deoxygenation of a secondary alcohol, a reaction where both reagents can be employed under radical conditions.
Objective: To reduce a secondary alcohol to the corresponding alkane via its xanthate ester derivative.
Step 1: Preparation of the Xanthate Ester
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous THF at 0 °C, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equiv) dropwise.
-
Stir at room temperature for 2 hours.
-
Add methyl iodide (1.5 equiv) and continue stirring for another 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo.
-
Purify the crude product by flash chromatography to yield the desired S-methyl xanthate.
Step 2: Radical-Mediated Deoxygenation
Method A: Using Triphenylsilane (Ph₃SiH)
-
In a round-bottom flask equipped with a reflux condenser, dissolve the xanthate ester (1.0 equiv) and triphenylsilane (1.5 equiv) in degassed toluene.
-
Add a catalytic amount of 1,1-di-tert-butyl peroxide (DTBP, 0.2 equiv).
-
Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to isolate the deoxygenated product.
Method B: Using this compound (TPDS)
-
Follow the same setup as Method A, dissolving the xanthate ester (1.0 equiv) and TPDS (1.2 equiv) in degassed toluene.
-
Add a catalytic amount of a suitable radical initiator (e.g., AIBN or DTBP, 0.2 equiv).
-
Heat the reaction mixture to the appropriate temperature (80-110 °C depending on the initiator) for 2-4 hours.
-
Work-up and purify as described in Method A.
Caption: Experimental workflow for two-step deoxygenation.
Conclusion and Recommendations
Both this compound and triphenylsilane are valuable, non-toxic alternatives to traditional tin-based reducing agents. The optimal choice is dictated entirely by the desired chemical transformation.
-
Choose Triphenylsilane (Ph₃SiH) for its versatility. It is the reagent of choice for ionic reductions of substrates that form stable carbocations (e.g., deoxygenation of tertiary alcohols, reduction of certain carbonyls) when used with an acid. It also performs reliably in a variety of radical reactions , making it a good "all-around" silane reducing agent.
-
Choose this compound (TPDS) for high-performance radical reductions. Its weaker Si-H bond makes it a more potent hydrogen atom donor. It is the superior reagent for challenging radical-mediated transformations , such as complex deoxygenations and radical cyclizations, where it can offer significantly higher yields and efficiency.
By understanding the underlying mechanistic principles and comparative performance data presented in this guide, researchers can make informed decisions, optimizing their synthetic routes for efficiency, selectivity, and safety.
References
- Vertex AI Search. (2026). Triphenylsilane: A Powerful Reducing Agent for Organic Synthesis.
- Guidechem. (n.d.). Triphenylsilane 789-25-3 wiki. Retrieved January 13, 2026.
- Sano, H. (n.d.). Triphenylsilane. Encyclopedia of Reagents for Organic Synthesis (EROS), MSU Chemistry.
- Chem-Impex. (n.d.). 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane. Retrieved January 13, 2026.
- Thermo Fisher Scientific. (n.d.). A Review of Organosilanes in Organic Chemistry. Retrieved January 13, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Triphenylsilane (CAS 789-25-3)
- Sigma-Aldrich. (n.d.). Triphenylsilane 97 789-25-3. Retrieved January 13, 2026.
- ChemicalBook. (n.d.). Triphenylsilane CAS#: 789-25-3. Retrieved January 13, 2026.
- Chatgilialoglu, C., Griller, D., & Lesage, M. (1990). Triphenylsilane: A Useful Radical-Based Reducing Agent. Journal of Organic Chemistry, 55(19), 5413–5414.
- American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society.
- Gelest. (n.d.). Introduction to Organosilanes as Reducing Agents. Gelest Technical Library.
- Gelest. (n.d.). Silane Reduction of.... Gelest Technical Library.
- Togo, H., et al. (2000). Deoxygenative Functionalization of Hydroxy Groups via Xanthates with Tetraphenyldisilane. The Journal of Organic Chemistry, 65(9), 2816–2819.
- Gevorgyan, V. (2009). Ionic and Organometallic-Catalyzed Organosilane Reductions. Organic Reactions.
- William, S. (n.d.). Silanes as Reducing Agents. MSU Chemistry.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1,1,2,2-Tetraphenyldisilane
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded comparison of analytical methods for validating the purity of 1,1,2,2-tetraphenyldisilane, a versatile organosilicon compound. We will move beyond rote protocols to explore the underlying principles and experimental rationale, ensuring a robust and self-validating approach to purity assessment.
The Critical Role of Purity in this compound Applications
This compound is a key intermediate in the synthesis of various organosilicon compounds, including polymers and materials with unique electronic and photophysical properties. Its utility in these applications is directly contingent on its purity. Even trace impurities can significantly alter the material properties of the final product or interfere with subsequent synthetic steps. Therefore, a multi-faceted analytical approach is essential to confirm the purity of a synthesized batch.
Common Synthesis and Purification Hurdles
The synthesis of this compound, often achieved through the reductive coupling of dichlorodiphenylsilane, can present several purification challenges. Potential impurities include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. The non-polar nature of the target compound and its potential impurities necessitates the use of carefully selected chromatographic and spectroscopic techniques for effective separation and identification.
A Multi-Technique Strategy for Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. A more rigorous approach involves the strategic combination of multiple analytical methods, each providing complementary information. This guide will focus on a powerful triad of techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Primary Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for elucidating the precise molecular structure of a compound. For this compound, ¹H, ¹³C, and ²⁹Si NMR are all highly informative.
Causality Behind the Choice: NMR provides a detailed structural fingerprint of the molecule. The chemical shift, integration, and coupling patterns in the spectra can confirm the presence of the desired compound and reveal the presence of impurities, often even at low levels.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Analysis: Integrate the peaks to determine the relative ratios of different proton environments.
Expected Results:
-
This compound: A complex multiplet in the aromatic region (typically ~7.0-7.6 ppm) corresponding to the phenyl protons and a singlet for the Si-H protons (if present in a related starting material or byproduct).
-
Potential Impurities: The presence of other signals, for instance, from residual solvents or byproducts, would indicate impurities.
Comparative Data: NMR Chemical Shifts (¹H, ¹³C, ²⁹Si)
| Nucleus | Expected Chemical Shift (ppm) for this compound | Potential Impurity Signals |
| ¹H | ~7.0-7.6 (m, Phenyl-H) | Signals outside the expected aromatic region |
| ¹³C | ~128-136 (aromatic carbons) | Aliphatic signals, additional aromatic signals |
| ²⁹Si | ~ -14 to -20 | Signals corresponding to other silicon environments |
Workflow for NMR Purity Validation
Caption: NMR workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC): A Quantitative Separation
HPLC is a cornerstone of purity analysis, offering excellent separation of non-polar compounds and providing quantitative data.[1][2] For this compound, a non-polar compound, reverse-phase HPLC is the method of choice.[3][4]
Causality Behind the Choice: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] This allows for the quantification of the main component and any impurities that are chromatographically resolved.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Instrument Setup:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at a wavelength where the phenyl groups absorb (e.g., 254 nm).
-
-
Data Acquisition: Inject a known volume (e.g., 10 µL) of the sample and record the chromatogram.
-
Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Comparative Data: HPLC Performance
| Parameter | This compound | Potential Impurities |
| Retention Time | Dependent on exact conditions, but should be a sharp, well-defined peak. | Peaks eluting before or after the main peak. |
| Peak Shape | Symmetrical (Gaussian) | Tailing or fronting peaks may indicate interactions with the stationary phase or column overload. |
| Purity (%) | >98% (for high purity material) | Calculated from the relative peak areas. |
Workflow for HPLC Purity Validation
Caption: HPLC workflow for quantitative purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation with Identification
GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6][7][8] It is particularly well-suited for volatile and thermally stable compounds like many organosilanes.[9][10]
Causality Behind the Choice: GC separates volatile components in the gas phase.[11] The mass spectrometer then fragments the eluted components, producing a unique mass spectrum that can be used to identify the compound by comparing it to a spectral library or by interpreting the fragmentation pattern. This is invaluable for identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent like heptane or dichloromethane (e.g., 0.1 mg/mL).
-
Instrument Setup:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: A temperature gradient starting at a lower temperature (e.g., 80°C) and ramping to a higher temperature (e.g., 250°C) to ensure elution of all components.[12]
-
Injector: Split/splitless injector in split mode.
-
MS Detector: Electron Ionization (EI) source.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample and acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Search the mass spectra of any other peaks against a spectral library (e.g., NIST) to identify impurities.
Comparative Data: GC-MS Performance
| Parameter | This compound | Potential Impurities |
| Retention Time | A single, sharp peak at a characteristic time. | Additional peaks at different retention times. |
| Mass Spectrum | A molecular ion peak (M⁺) and a characteristic fragmentation pattern. | Mass spectra that can be matched to known byproducts or starting materials. |
Workflow for GC-MS Purity Validation
Caption: GC-MS workflow for purity and impurity identification.
A Holistic Interpretation for Definitive Purity Assessment
The true power of this multi-technique approach lies in the synthesis of the data.
-
NMR provides the definitive structural confirmation. If the ¹H, ¹³C, and ²⁹Si NMR spectra are clean and consistent with the structure of this compound, it provides strong evidence of high purity.
-
HPLC delivers a quantitative measure of purity. A high percentage purity from HPLC, coupled with clean NMR, builds a very strong case for a pure compound.
-
GC-MS acts as the ultimate impurity detective. If minor peaks are observed in the HPLC or GC chromatograms, the mass spectra can be used to identify these impurities, providing valuable feedback for optimizing the synthesis and purification procedures.
By combining the structural information from NMR, the quantitative data from HPLC, and the impurity identification capabilities of GC-MS, a comprehensive and defensible assessment of the purity of synthesized this compound can be achieved. This rigorous approach ensures the quality and reliability of the material, which is paramount for its successful application in research and development.
References
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - PubMed. Available at: [Link]
-
Gas-phase reactions in Orbitrap GC-MS complicate silane analysis - 2024. Available at: [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Available at: [Link]
-
Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - Diva-portal.org. Available at: [Link]
-
Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - ResearchGate. Available at: [Link]
-
Gas-chromatographic separation of chlorosilanes, methylcholorosilanes, and associated siloxanes | Analytical Chemistry - ACS Publications. Available at: [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Laboratory Testing. Available at: [Link]
-
How to Develop HPLC Method for Nonpolar Compounds - Pharma Knowledge Forum. Available at: [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes | Journal of the American Chemical Society. Available at: [Link]
-
Gas Chromatographic Determination of Silanes. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 1,1,2,2-Tetraphenyldisilane: A Comparative Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 1,1,2,2-Tetraphenyldisilane
This compound is an organosilicon compound with a unique molecular architecture that lends itself to a variety of applications, from a precursor in the synthesis of advanced silicon-based materials to a reagent in organic synthesis.[1][2] Its precise quantification is paramount for ensuring the quality, efficacy, and safety of end-products, as well as for advancing research and development in materials science and pharmaceuticals. This guide provides a comprehensive comparison of the primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
This document is structured to provide not only the "how" but also the "why" behind the analytical choices, reflecting the critical thinking of a seasoned application scientist. We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics, all supported by experimental insights and authoritative references.
High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase
HPLC is a cornerstone of analytical chemistry, renowned for its ability to separate, identify, and quantify components in a mixture.[3] For a relatively non-volatile and thermally stable compound like this compound, reversed-phase HPLC with UV detection is a particularly powerful and accessible technique.
Scientific Principles
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.[4] The separation of this compound from impurities is based on its differential partitioning between the stationary and mobile phases. Due to its hydrophobic nature, it will be retained on the nonpolar stationary phase and will elute at a specific retention time determined by the mobile phase composition. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column and comparing the peak area to a calibration curve generated from standards of known concentration.[5]
Experimental Protocol: HPLC-UV for this compound
1. Sample Preparation:
-
Standard Solutions: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL. Perform serial dilutions with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solutions: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 220 nm.[6]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Advantages and Limitations
-
Advantages: High precision and accuracy, excellent for purity determination and assay, robust and widely available instrumentation. The use of UV detection is straightforward for aromatic compounds.
-
Limitations: Requires a reference standard for calibration, may have limited sensitivity for trace analysis without concentration steps, and is not suitable for volatile impurities.
Gas Chromatography (GC): The Choice for Volatility and Thermal Stability
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[8] While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Scientific Principles
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analyte between the inert carrier gas (mobile phase) and a stationary phase coated on the inner walls of the column.[9] For this compound, a non-polar or medium-polarity column is suitable. The FID is a mass-sensitive detector that is highly sensitive to hydrocarbons, making it ideal for quantitative analysis.[2] Alternatively, an MS detector provides both quantitative data and structural information, enhancing the confidence in analyte identification.[10]
Experimental Protocol: GC-FID for this compound
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable solvent like toluene or dichloromethane at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Sample Solutions: Dissolve the sample in the same solvent to a concentration within the calibration range and filter if necessary.
2. GC Instrumentation and Conditions:
-
GC System: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and FID.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
-
FID Temperature: 320 °C.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Ensure the linearity of the response (r² ≥ 0.999).
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow for GC-FID Analysis
Caption: Workflow for GC-FID quantitative analysis.
Advantages and Limitations
-
Advantages: High resolution and sensitivity, particularly for volatile impurities. GC-MS provides definitive identification.
-
Limitations: The analyte must be thermally stable and sufficiently volatile. High molecular weight disilanes may require high temperatures, which can risk on-column degradation. Gas-phase reactions within some MS detectors have been reported for organosilicon compounds, potentially complicating spectral interpretation.[11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method
qNMR has emerged as a powerful primary ratio method of measurement, capable of providing highly accurate and precise quantitative results without the need for a calibration curve of the analyte itself.[12][13]
Scientific Principles
qNMR relies on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[14] For quantification, a certified internal standard of known purity and concentration is added to the sample.[15] By comparing the integral of a specific resonance of the analyte to the integral of a known resonance of the internal standard, the concentration of the analyte can be determined.[16] Key to accurate qNMR is ensuring full relaxation of all nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1).[16]
Experimental Protocol: ¹H qNMR for this compound
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) and add it to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d) to the NMR tube and ensure complete dissolution.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard (typically 30-60 seconds for quantitative work).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: Appropriate to cover all resonances of interest.
3. Data Processing and Analysis:
-
Apply appropriate window function (e.g., exponential with a small line broadening of 0.3 Hz).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the phenyl protons) and a well-resolved signal of the internal standard.
-
Calculate the concentration of this compound using the following equation:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C_analyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Workflow for qNMR Analysis
Caption: Workflow for qNMR quantitative analysis.
Advantages and Limitations
-
Advantages: A primary ratio method that does not require an analyte-specific calibration curve, non-destructive, provides structural information, and can be highly accurate and precise.
-
Limitations: Lower sensitivity compared to chromatographic methods, requires a more expensive and specialized instrument, potential for signal overlap in complex mixtures, and requires careful selection of an appropriate internal standard.
Comparative Analysis of Quantitative Techniques
The choice of the optimal analytical technique depends on the specific requirements of the analysis, such as the desired level of accuracy, the sample matrix, available instrumentation, and sample throughput needs.
| Parameter | HPLC-UV | GC-FID | Quantitative NMR (qNMR) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning | Nuclear spin resonance |
| Selectivity | Good to Excellent | Excellent | Good (depends on spectral resolution) |
| Precision (%RSD) | < 1% | < 2% | < 1% |
| Accuracy | High | High | Very High (Primary Method) |
| Linearity (r²) | > 0.999 | > 0.999 | Not applicable (direct measurement) |
| Limit of Detection | Low (ng range) | Very Low (pg range) | Moderate (µg-mg range) |
| Sample Throughput | High | High | Low to Moderate |
| Instrumentation Cost | Moderate | Moderate | High |
| Analyte-Specific Standard | Required | Required | Not Required (Internal Standard) |
Conclusion and Recommendations
For the routine quality control and assay of bulk this compound, HPLC-UV offers an excellent balance of precision, accuracy, and accessibility. Its robustness and high throughput make it ideal for industrial settings.
GC-FID or GC-MS is the preferred method for the analysis of volatile impurities and for applications where high sensitivity is required. The hyphenation with mass spectrometry provides an unparalleled level of confidence in compound identification.
Quantitative NMR stands out as the definitive method for the certification of reference materials or when the highest level of accuracy is required, as it is a primary ratio method that does not rely on an analyte-specific calibrant. While its lower throughput and higher cost may preclude its use for routine analysis, it is an invaluable tool for method validation and in research settings where absolute quantification is critical.
Ultimately, a multi-faceted approach, potentially using one chromatographic technique for routine analysis and qNMR for orthogonal validation, provides the most comprehensive and reliable analytical characterization of this compound.
References
- JEOL. (2022).
- Sun Yat-sen University. (2024).
- Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry.
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- (n.d.). Purity by Absolute qNMR Instructions.
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- Schug, K. A., & Wang, Y. (2021). Gas chromatography-vacuum ultraviolet spectroscopic analysis of organosilanes. Talanta, 223(Pt 2), 121781.
- Marín Arevalo, J. D., Claros Ceballos, E., Guzmán Carantón, A. P., & García Galvis, J. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Longdom Publishing.
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- Université Laval. (2024). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)
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A Comparative Guide to the GC-MS Fragmentation Patterns of 1,1,2,2-Tetraphenyldisilane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenyl-Substituted Disilanes
Organosilicon compounds, particularly those bearing phenyl substituents, are of significant interest in materials science and organic synthesis. Their unique electronic and steric properties make them valuable precursors and building blocks. 1,1,2,2-tetraphenyldisilane and its derivatives are key examples, serving as precursors to silicon-containing polymers and as reagents in various chemical transformations. Understanding their behavior under analytical conditions, such as Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides an in-depth comparison of the electron ionization (EI) fragmentation patterns of this compound and its common derivative, 1,2-dimethyl-1,1,2,2-tetraphenyldisilane, offering insights into their gas-phase chemistry.
Understanding Electron Ionization (EI) Fragmentation
In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺˙).[1] This high-energy process often imparts enough excess energy to cause the molecular ion to fragment into smaller, charged ions and neutral radicals. The resulting fragmentation pattern is a chemical "fingerprint" that can be used to identify the compound and deduce its structure. The fragmentation pathways are governed by the relative strengths of chemical bonds and the stability of the resulting fragments.
GC-MS Fragmentation of 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane
The mass spectrum of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane (MW = 394.66 g/mol ) provides a foundational understanding of how this class of compounds behaves under EI conditions.[2][3]
Key Observed Fragments and Their Interpretation
The mass spectrum of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane is characterized by several key fragments, as detailed in the table below.
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 394 | Molecular Ion [C₂₆H₂₆Si₂]⁺˙ | [(C₆H₅)₂Si(CH₃) - Si(CH₃)(C₆H₅)₂]⁺˙ | Low |
| 198 | Diphenylmethylsilyl cation | [(C₆H₅)₂Si(CH₃)]⁺ | Moderate |
| 197 | Diphenylmethylsilyl cation - H | [(C₆H₅)₂Si(CH₃) - H]⁺ | Base Peak |
| 105 | Phenyl cation | [C₆H₅]⁺ | Moderate |
| 93 | Methylphenylsilyl cation | [Si(CH₃)(C₆H₅)]⁺˙ | Low |
The molecular ion at m/z 394 is observed, but in low abundance, which is typical for molecules that fragment readily. The most prominent feature of the spectrum is the base peak at m/z 197 . This highly stable fragment is attributed to the dimethylphenylsilyl cation ([ (C₆H₅)₂Si(CH₃) ]⁺) that has lost a hydrogen atom. The initial cleavage of the Si-Si bond results in the formation of the dimethylphenylsilyl cation at m/z 198 . Subsequent rearrangement and loss of a hydrogen radical leads to the highly stable species at m/z 197. The stability of this fragment is a driving force in the fragmentation of the parent molecule.
Other significant fragments include the phenyl cation at m/z 105 and the methylphenylsilyl cation at m/z 93 .
Proposed Fragmentation Pathway
The fragmentation of 1,2-dimethyl-1,1,2,2-tetraphenyldisilane is primarily initiated by the cleavage of the relatively weak Si-Si bond.
Caption: Proposed fragmentation pathway for 1,2-dimethyl-1,1,2,2-tetraphenyldisilane.
Inferred GC-MS Fragmentation of this compound
Anticipated Key Fragments and Their Rationale
The Si-H bond is generally more labile than the Si-C bond. This will likely influence the fragmentation pathways.
| m/z (Inferred) | Proposed Fragment Ion | Structure | Expected Relative Abundance |
| 366 | Molecular Ion [C₂₄H₂₂Si₂]⁺˙ | [(C₆H₅)₂Si(H) - Si(H)(C₆H₅)₂]⁺˙ | Very Low to Absent |
| 184 | Diphenylsilyl cation | [(C₆H₅)₂SiH]⁺ | High |
| 183 | Diphenylsilyl cation - H | [(C₆H₅)₂Si]⁺˙ | Likely Base Peak |
| 105 | Phenyl cation | [C₆H₅]⁺ | Moderate |
We predict that the molecular ion at m/z 366 will be even less abundant than that of the dimethyl derivative due to the greater lability of the Si-H bonds. The primary fragmentation will still be the cleavage of the Si-Si bond, leading to the diphenylsilyl cation at m/z 184 . Similar to the methylated analog, this fragment is expected to readily lose a hydrogen atom to form a highly stable, even-electron species at m/z 183 , which is predicted to be the base peak .
The loss of a phenyl group from the diphenylsilyl cation would lead to a fragment at m/z 107 (SiHPh), which may also be observed. The phenyl cation at m/z 105 is also expected to be a prominent peak.
Inferred Fragmentation Pathway
The inferred fragmentation pathway for this compound is expected to mirror that of its dimethyl derivative, with the key difference being the mass of the initial silyl cation.
Caption: Inferred fragmentation pathway for this compound.
Comparative Analysis
| Feature | This compound (Inferred) | 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane |
| Molecular Ion (M⁺˙) | m/z 366 (Very low to absent) | m/z 394 (Low) |
| Primary Cleavage | Si-Si bond | Si-Si bond |
| Resulting Silyl Cation | [Ph₂SiH]⁺ (m/z 184) | [Ph₂(CH₃)Si]⁺ (m/z 198) |
| Base Peak | Predicted to be [Ph₂Si]⁺˙ (m/z 183) | [Ph₂(CH₃)Si-H]⁺ (m/z 197) |
| Key Difference | Presence of labile Si-H bonds leads to a silyl cation with a mass of 184 u. | Si-CH₃ bonds are more stable than Si-H, leading to a silyl cation with a mass of 198 u. |
The primary distinction in the fragmentation patterns arises from the substituent on the silicon atom (H vs. CH₃). This directly impacts the mass of the initial silyl cation formed upon Si-Si bond cleavage. The subsequent loss of a hydrogen atom from this cation to form the base peak is a common feature for both compounds, highlighting the stability of the resulting even-electron silyl species.
Experimental Protocols
For researchers looking to perform GC-MS analysis on these or similar compounds, the following protocol provides a general guideline.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of the silane compound and dissolve it in 1 mL of a high-purity, volatile organic solvent such as hexane, toluene, or dichloromethane.
-
Dilution: Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.
-
Internal Standard (Optional): For quantitative analysis, add a known amount of an appropriate internal standard that does not co-elute with the analyte.
GC-MS Parameters
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.
-
Injector Temperature: 250-280 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to a final temperature of 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3-5 minutes).
-
Caption: General workflow for GC-MS analysis of phenyl-substituted disilanes.
Conclusion
The GC-MS fragmentation patterns of this compound and its 1,2-dimethyl derivative are dominated by the cleavage of the Si-Si bond, leading to the formation of stable silyl cations. The substituent on the silicon atom (H or CH₃) directly influences the mass of these primary fragment ions. The subsequent loss of a hydrogen atom to form the base peak is a characteristic feature of both compounds. This comparative guide provides a framework for understanding and predicting the mass spectral behavior of phenyl-substituted disilanes, which is essential for their analysis and characterization in various scientific and industrial applications.
References
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A Senior Application Scientist's Guide to the Quantification of 1,1,2,2-Tetraphenyldisilane Conversion Using an Internal Standard in NMR
Introduction: Why Accurate Quantification Matters
In the field of organosilicon chemistry, 1,1,2,2-tetraphenyldisilane is a key precursor, notably in the generation of silylenes and in the synthesis of novel polysilanes. Monitoring the conversion of this starting material is critical for reaction optimization, kinetic studies, and ensuring the purity of the final products. While various analytical techniques exist, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary analytical method. Its power lies in the direct proportionality between the integrated signal area and the number of nuclei responsible for that signal, allowing for accurate molar ratio determination without the need for compound-specific calibration curves.[1][2]
This guide provides a comprehensive, field-tested methodology for quantifying the conversion of this compound. We will delve into the critical choice of an internal standard, detail a robust experimental protocol, and explain the causality behind each step to ensure the generation of accurate, reproducible, and defensible data.
Pillar 1: The Cornerstone of qNMR - Selecting the Internal Standard
The internal standard (IS) is the anchor of any qNMR experiment; any error in its purity, stability, or measurement is directly transferred to the final result.[3] Therefore, its selection is the most critical decision in developing a qNMR method. An ideal internal standard must meet several stringent criteria.[1][4]
Essential Criteria for an Internal Standard:
-
Chemical Inertness: The IS must not react with the analyte, solvent, or any other species in the reaction mixture.
-
Signal Separation: Its NMR signals must be sharp and well-resolved from the signals of the analyte (this compound) and all expected reaction products or intermediates.[1][4]
-
Solubility: It must be fully soluble in the deuterated solvent used for the analysis.[4]
-
High Purity & Stability: The IS should be a non-hygroscopic, stable solid of known, high purity, preferably traceable to a certified reference material.[3]
-
Simple Spectrum: An IS with a simple spectrum, ideally a single sharp singlet, is preferable to minimize potential signal overlap and simplify integration.[5]
For the analysis of this compound, which is a non-polar organosilane, the choice of both the solvent (e.g., CDCl₃, C₆D₆) and the IS is crucial. The table below compares several potential internal standards suitable for this application.
| Internal Standard | Key ¹H Signal (CDCl₃) | Multiplicity | Pros | Cons |
| 1,4-Bis(trimethylsilyl)benzene | ~0.25 ppm (Si-CH ₃), ~7.5 ppm (Ar-H ) | Singlet, Singlet | Excellent signal separation in both upfield and downfield regions. Structurally similar class of compound, ensuring good solubility. Two distinct signals offer flexibility.[6] | Aromatic signal may overlap with analyte phenyl protons if not careful. |
| 1,3,5-Trimethoxybenzene | ~3.79 ppm (O-CH ₃), ~6.09 ppm (Ar-H ) | Singlet, Singlet | Signals are in a relatively clear region of the spectrum. Stable and commercially available in high purity. | Methoxy signal could potentially overlap with reaction byproducts. |
| Dimethyl Sulfone (DMSO₂) | ~2.9-3.0 ppm | Singlet | Highly stable, non-volatile solid. Signal is a sharp singlet in a region often free of other signals. | Solubility in non-polar solvents like C₆D₆ can be limited.[3] |
| Maleic Acid | ~6.3 ppm | Singlet | Excellent standard for polar systems; its sharp singlet is in a clear region.[1][2] | Poor solubility in non-polar solvents required for the analyte. Hygroscopic nature can introduce weighing errors.[3] |
Recommendation: For the quantification of this compound, 1,4-Bis(trimethylsilyl)benzene is the superior choice. Its trimethylsilyl proton signal at ~0.25 ppm is in a spectral region typically devoid of signals from organic molecules, providing a clean, easily integrable peak far from the complex aromatic region of the analyte.
Pillar 2: A Self-Validating Experimental Protocol
Adherence to a meticulous protocol is essential for trustworthy results. The following steps are designed to minimize experimental error and ensure the data is quantitatively accurate.
Experimental Workflow Diagram
Caption: Workflow for qNMR analysis of reaction conversion.
Step-by-Step Methodology
A. Sample Preparation
-
Weighing: Using a microbalance with at least 0.01 mg readability, accurately weigh the internal standard (e.g., ~5-10 mg of 1,4-bis(trimethylsilyl)benzene). In a separate vial, accurately weigh an aliquot of the reaction mixture. The goal is to achieve a molar ratio between the IS and the expected amount of analyte that is roughly between 0.5:1 and 2:1 to ensure comparable signal intensities.[7]
-
Dissolution: Quantitatively transfer the weighed internal standard and reaction aliquot into a single vial. Add a precise volume (e.g., 0.6-0.7 mL) of an appropriate deuterated solvent (e.g., CDCl₃). Ensure complete dissolution by vortexing. Incomplete dissolution is a major source of error.[4]
-
Transfer: Transfer the homogenous solution to a high-quality, clean NMR tube.
B. NMR Data Acquisition
The parameters chosen here are critical for ensuring that the resulting spectrum is truly quantitative.
-
Instrument Setup: Insert the sample and allow at least 5 minutes for temperature equilibration. Tune and shim the sample carefully to achieve narrow, symmetrical peak shapes. For high-precision work, sample spinning should be turned off to avoid spinning sidebands which can interfere with integration.[5][8]
-
Pulse Angle (pw): Use a calibrated 90° pulse. While smaller flip angles can shorten the required relaxation delay, using a 90° pulse simplifies the setup and ensures maximum signal for a given number of scans, provided the relaxation delay is adequate.
-
Relaxation Delay (d1): This is the most important parameter for quantitative accuracy.[5] The delay between pulses (d1) plus the acquisition time (at) must be long enough to allow all protons being quantified (in both the analyte and the standard) to fully relax back to equilibrium. A conservative and safe value is a total recycle time (d1 + at) of at least 5 times the longest T₁ relaxation time of any peak of interest (d1 + at ≥ 5T₁_max).[5][9] For medium-sized molecules like this compound, proton T₁ values can be a few seconds. A starting d1 of 20-30 seconds is highly recommended for robust quantification. Insufficient relaxation leads to signal saturation and inaccurate integrals.[10]
-
Number of Scans (ns): The number of scans should be set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the smallest peak being integrated. This is generally required to keep integration errors below 1%.[5][7]
-
Acquisition Time (at): Use a sufficient acquisition time (e.g., 3-5 seconds) to ensure the Free Induction Decay (FID) has fully decayed to zero. Truncating the FID can introduce artifacts and affect integration accuracy.[7]
C. Data Processing and Conversion Calculation
-
Processing: After Fourier Transform, carefully phase the spectrum manually. Apply an automated baseline correction algorithm. A flat, even baseline is crucial for accurate integration.[5]
-
Integration: Select the signals for integration. For this compound, the Si-H proton signal (a singlet) is often ideal if it is well-resolved. Alternatively, the aromatic phenyl protons can be used, but care must be taken to avoid overlap with product signals. For the internal standard 1,4-bis(trimethylsilyl)benzene, the singlet at ~0.25 ppm corresponding to the 18 trimethylsilyl protons is perfect. Integrate the same width (in Hz) for all peaks.[5]
-
Calculation: The conversion is calculated based on the amount of this compound remaining in the reaction aliquot.
The qNMR Calculation Logic
Caption: Logical flow of the qNMR calculation.
The fundamental equation to calculate the moles of the analyte (this compound) is:
moles_a = (I_a / N_a) * (N_std / I_std) * moles_std
Where:
-
molesₐ : Moles of the analyte (this compound)
-
Iₐ : Integral of the analyte's signal
-
Nₐ : Number of protons contributing to the analyte's signal
-
IₛₜᏧ : Integral of the internal standard's signal
-
NₛₜᏧ : Number of protons contributing to the standard's signal
-
molesₛₜᏧ : Moles of the internal standard (calculated from mₛₜᏧ / MWₛₜᏧ)
Once moles_a is determined, the conversion can be calculated if the initial moles of the disilane in the aliquot are known.
Pillar 3: Data Presentation and Validation
To ensure the integrity of the results, the data should be presented clearly and the method validated.
Example Data Table for Conversion Calculation
| Parameter | Analyte (this compound) | Internal Standard (1,4-Bis(trimethylsilyl)benzene) |
| Mass (m) | From aliquot weight & initial conc. | 6.52 mg |
| Molar Mass (MW) | 394.65 g/mol | 222.48 g/mol |
| Calculated Moles | To be determined | 0.0293 mmol |
| ¹H NMR Signal Used | Si-H | Si-(CH ₃)₃ |
| Number of Protons (N) | 2 | 18 |
| Integral Value (I) | 1.35 | 10.80 |
Using the formula:
-
moles_a = (1.35 / 2) * (18 / 10.80) * 0.0293 mmol = 0.0329 mmol
If the initial amount of disilane in the aliquot was 0.0500 mmol, the conversion would be:
-
Conversion (%) = (1 - (0.0329 / 0.0500)) * 100 = 34.2%
Method Validation and Trustworthiness
While a full validation according to ICH or USP guidelines involves assessing linearity, accuracy, precision, and robustness, the protocol described here has self-validating elements.[11][12] By ensuring a sufficient relaxation delay and a high signal-to-noise ratio, the primary sources of systematic and random error in the NMR measurement are minimized. The use of a high-purity, certified internal standard ensures the traceability and accuracy of the quantification.[2]
Conclusion
Quantitative NMR is an exceptionally powerful tool for monitoring the conversion of this compound, offering direct measurement of molar quantities without compound-specific calibration. Success hinges on a logical and meticulous approach, centered on the judicious selection of an internal standard and the rigorous application of optimized data acquisition parameters, particularly the relaxation delay. By following the principles and protocols outlined in this guide, researchers can generate highly accurate and reliable data to advance their work in organosilicon chemistry.
References
- Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- IMSERC. (n.d.). The relaxation delay.
- Vertex AI Search. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Acanthus Research. (2022). Quantitative NMR Spectroscopy.
- Unknown. (2017). Quantitative NMR Spectroscopy.
- Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
- Pauli, G. F., et al. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis. PMC.
- Nanalysis. (2019). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- NMR Analysis, Processing and Prediction. (2009). Basis on qNMR: Integration Rudiments (Part I).
- Sigma-Aldrich. (n.d.). High-Performance Quantitative H-1 NMR.
- US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
- SciSpace. (n.d.). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
- University of Michigan. (2010). Practical guide for quantitative 1D NMR integration.
- BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06].
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A Comparative Guide to the Regioselective Addition of 1,1,2,2-Tetraphenyldisilane to Alkynes: Navigating Catalytic Systems for Precise Vinylsilane Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise functionalization of alkynes is a cornerstone of molecular construction. The synthesis of vinylsilanes, in particular, offers a versatile platform for further chemical transformations. Among the various methods to achieve this, the addition of disilanes across a carbon-carbon triple bond presents a unique set of challenges and opportunities. This guide provides an in-depth comparison of methodologies for the addition of 1,1,2,2-tetraphenyldisilane (TPDS) to alkynes, with a focus on validating and achieving high regioselectivity. We will delve into the limitations of traditional catalytic systems and highlight the superior performance of modern iron-based catalysts, supported by experimental data and mechanistic insights.
The Challenge of Regiocontrol in Disilane Addition
The addition of a disilane to an alkyne, or hydrodisilylation, is an atom-economical route to vinyl-functionalized disilanes. However, the reaction is fraught with challenges, primarily stemming from the inherent reactivity of the silicon-silicon bond. The Si-Si bond has a lower bond dissociation energy (ca. 230 kJ mol⁻¹) compared to the Si-H bond (ca. 323 kJ mol⁻¹), making it susceptible to cleavage under many transition metal-catalyzed conditions[1]. This often leads to a complex mixture of products, including silylenes, and hinders the desired 1,2-addition across the alkyne.
Furthermore, achieving high regioselectivity in the addition to unsymmetrical alkynes is a significant hurdle. The desired product is often the branched (α) or linear (β) isomer, and controlling this selectivity is paramount for synthetic utility. Traditional hydrosilylation catalysts, such as Karstedt's catalyst (a platinum-based complex), have proven largely ineffective for the addition of TPDS to alkynes like phenylacetylene, resulting in significant Si-Si bond cleavage and a complex product mixture[1].
A Paradigm Shift: Iron-Catalyzed Hydrodisilylation
Recent advancements have led to the development of a novel iron-catalyzed system that overcomes the aforementioned challenges, offering unprecedented control over chemo-, regio-, and stereoselectivity[1]. This system utilizes a quinoline-pyridine-oxazoline (OPQ) ligand in conjunction with an iron(II) chloride precursor and a reducing agent (NaBHEt₃).
The key to the success of this iron catalyst lies in its ability to selectively activate the Si-H bond of the disilane without cleaving the weaker Si-Si bond. This allows for a clean and efficient hydrodisilylation of a wide range of alkynes.
Mechanistic Insights into Regioselectivity
The high regioselectivity observed with the iron-OPQ catalyst is a result of a carefully orchestrated series of steps. While a detailed mechanistic picture is still under investigation, current evidence points towards a migratory insertion pathway. The reaction is believed to proceed through the following key steps:
-
Formation of an Iron-Hydride Intermediate: The iron precursor reacts with the disilane and the reducing agent to form an active iron-hydride species.
-
Alkyne Coordination: The alkyne coordinates to the iron center.
-
Migratory Insertion: The C≡C bond of the alkyne undergoes a selective migratory insertion into the Fe-H bond. This step is crucial for determining the regioselectivity of the addition. For terminal alkynes, the insertion occurs in a way that places the silyl group at the internal carbon, leading to the branched (α) vinylsilane.
-
Reductive Elimination: The resulting alkenyl iron species undergoes reductive elimination to furnish the vinyldisilane product and regenerate the active catalyst.
This syn-addition mechanism has been supported by deuterium-labeling studies, which show a clean transfer of the silyl and hydride groups to the same face of the alkyne[1].
Below is a simplified diagram illustrating the proposed catalytic cycle:
Caption: Proposed catalytic cycle for iron-catalyzed hydrodisilylation.
Comparative Performance Data
The superiority of the iron-catalyzed system is evident when comparing its performance against traditional methods for the addition of this compound to various terminal alkynes.
| Alkyne Substrate | Catalyst System | Regioisomeric Ratio (Branched:Linear) | Yield (%) | Reference |
| Phenylacetylene | Fe(II)/OPQ Ligand | >95:5 | 99 | [1] |
| 1-Octyne | Fe(II)/OPQ Ligand | >95:5 | 92 | [1] |
| Cyclopropylacetylene | Fe(II)/OPQ Ligand | >95:5 | 91 | [1] |
| Phenylacetylene | Karstedt's Catalyst | Complex Mixture | Low | [1] |
As the data clearly indicates, the iron-catalyzed reaction consistently delivers the branched vinyldisilane with excellent regioselectivity and in high yields for a variety of terminal alkynes[1]. In stark contrast, traditional platinum catalysts fail to provide a clean, selective transformation[1].
Experimental Protocol: Iron-Catalyzed Regioselective Hydrodisilylation of Phenylacetylene
This protocol provides a detailed, step-by-step methodology for the highly regioselective addition of this compound to phenylacetylene using the iron-OPQ catalytic system.
Materials:
-
This compound (TPDS)
-
Phenylacetylene
-
Iron(II) chloride (FeCl₂)
-
Quinoline-pyridine-oxazoline (OPQ) ligand (L10 as described in the reference)
-
Sodium triethylborohydride (NaBHEt₃, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for inert atmosphere techniques
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the iron-catalyzed hydrodisilylation.
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, to a vial, add FeCl₂ (0.004 mmol, 2.0 mol%) and the OPQ ligand (0.0042 mmol, 2.1 mol%). Add 0.2 mL of anhydrous THF and stir the mixture for 10 minutes at room temperature.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol, 1.0 equiv) and phenylacetylene (0.22 mmol, 1.1 equiv).
-
Reaction Initiation: To the Schlenk flask, add the pre-stirred catalyst solution via syringe. Subsequently, add NaBHEt₃ (0.012 mmol, 6.0 mol%, 12 µL of a 1.0 M solution in THF) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired vinyldisilane.
Conclusion
The regioselective addition of this compound to alkynes has been a long-standing challenge in synthetic chemistry. While traditional transition metal catalysts often lead to undesired Si-Si bond cleavage and poor regioselectivity, the advent of a novel iron-catalyzed system has provided a robust and highly selective solution. This guide has demonstrated the superior performance of the iron-OPQ catalyst through comparative data and mechanistic insights. The provided experimental protocol offers a reliable method for the synthesis of branched vinyldisilanes with high precision. For researchers in synthetic and medicinal chemistry, this methodology opens up new avenues for the efficient construction of complex molecules with defined stereochemistry at the vinylsilane core.
References
- Mechanism of the addition of alkynes to silenes and germenes: A density functional study. (2018).
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (2023). Journal of the American Chemical Society.
- Synthesis of Vinylsilanes. (2012). Synthesis.
- Highly Chemoselective Hydrosilylation of Alkynes. (2023). ChemistryViews.
- Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition. (2006). Journal of the American Chemical Society.
Sources
A Comparative Efficacy Guide: 1,1,2,2-Tetraphenyldisilane in Radical-Mediated Cyclizations
For decades, tributyltin hydride (Bu₃SnH) has been the reagent of choice for radical-mediated carbon-carbon bond formation, a cornerstone of complex molecule synthesis.[1][2] However, its high toxicity and the difficulty of removing organotin byproducts present significant practical and environmental challenges.[2] This guide provides an in-depth comparison of 1,1,2,2-tetraphenyldisilane (TPDS), a less toxic and more user-friendly alternative, focusing on its efficacy in the radical cyclization of O-glycosides—a critical transformation in carbohydrate chemistry. We will explore the mechanistic underpinnings, present comparative experimental data, and provide a detailed protocol for its application.
The Underlying Principle: Silyl Radicals as Tin Surrogates
The efficacy of reagents like Bu₃SnH and TPDS in radical reactions hinges on their ability to act as chain-carrying hydrogen atom donors.[2][3] The process is initiated by the homolytic cleavage of a weak bond, typically using a radical initiator like azobisisobutyronitrile (AIBN), to generate a primary radical. This radical then propagates a chain reaction.
The core advantage of TPDS lies in the generation of the diphenylsilyl radical (Ph₂SiH•). The Si-H bond in the resulting diphenylsilane is sufficiently weak to donate a hydrogen atom to a carbon-centered radical, propagating the chain, yet strong enough to avoid premature quenching. Crucially, the silicon-containing byproducts are generally less toxic and more easily separated during workup than their tin counterparts.[2]
Workflow: Radical Chain Reaction
The following diagram illustrates the fundamental steps of a radical chain reaction, applicable to both tin and silane-based reagents.
Caption: General workflow of a radical chain reaction.
Comparative Efficacy: Radical Cyclization of O-Glycosides
A key application demonstrating the utility of TPDS is the intramolecular cyclization of unsaturated O-glycosides to form bicyclic sugar derivatives. This reaction is a powerful tool for creating complex carbohydrate architectures. Research published in The Journal of Organic Chemistry provides a direct comparison of TPDS with other radical reagents in this specific transformation.[4][5]
The reaction involves the generation of a radical at the anomeric position, which then undergoes a 5-exo-trig cyclization onto a tethered alkene, followed by hydrogen atom abstraction from the silane to yield the bicyclic product.
Mechanism: Glycoside Radical Cyclization
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 1,1,2,2-Tetraphenyldisilane for Laboratory Professionals
Part 1: Immediate Safety & Handling Protocols
Before beginning any work that will generate 1,1,2,2-Tetraphenyldisilane waste, it is imperative to establish a robust safety protocol. The primary objective is to minimize exposure and mitigate any potential risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling organosilanes. Based on the hazard profile of similar compounds, which indicates potential for skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Eye Protection: Safety glasses are a minimum requirement. For procedures with a higher risk of splashing, safety goggles are recommended.
-
Hand Protection: Neoprene or nitrile rubber gloves should be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is essential to protect against accidental spills.
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a properly fitted respirator may be necessary.
Safe Handling Practices: A Foundation of Prevention
Safe handling is key to preventing accidents and unnecessary waste generation.
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize the inhalation of any dust or vapors.[1]
-
Avoid Dust Formation: As a solid, care should be taken to avoid the formation of dust clouds when transferring the material.
-
Hygiene: Always wash your hands thoroughly with soap and water after handling the compound, even if you were wearing gloves.[2]
Part 2: Waste Characterization & Segregation
Proper disposal begins with accurate waste characterization. Not all chemical waste is created equal, and understanding the nature of the waste is the first step in its safe management.
Identifying the Waste Stream
Your this compound waste may fall into one of the following categories:
-
Unused or Expired Product: The original container with the pure compound.
-
Contaminated Labware: Glassware, pipette tips, and other disposable items that have come into contact with the compound.
-
Solutions: The compound dissolved in a solvent.
-
Spill Cleanup Debris: Absorbent materials and PPE used to clean up a spill.
The Importance of Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure that the waste is disposed of in the most appropriate manner.
-
Keep it Separate: Do not mix this compound waste with other chemical waste streams unless you are certain of their compatibility.
-
Original Containers: Whenever possible, leave unused chemicals in their original containers.[3]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
Part 3: Step-by-Step Disposal Procedures
The recommended disposal method for organosilane compounds is typically incineration.[2] However, this must be done through a licensed waste disposal contractor.
Preparing Solid Waste for Disposal
-
Containment: Place solid this compound waste, including contaminated labware and spill cleanup debris, into a designated, sealable, and chemically resistant container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the contents, including "this compound."
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
Preparing Liquid Waste for Disposal
-
Containment: Collect any solutions containing this compound in a sealable, chemically compatible container.
-
Labeling: Label the container as "Hazardous Waste" and list all components of the solution with their approximate concentrations.
-
Storage: Store the container in a designated hazardous waste accumulation area, ensuring it is segregated from incompatible waste streams.
Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[2]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures for the collection and disposal of hazardous chemical waste.
-
Provide Documentation: Be prepared to provide your EHS office with a complete inventory of the waste you need to have disposed of.
-
Follow Institutional Protocols: Adhere to all institutional guidelines for the packaging, labeling, and pickup of your hazardous waste.
Part 4: Spill Management
In the event of a spill, a swift and appropriate response is critical to ensure the safety of all laboratory personnel.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Part 1.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a designated waste container.[2] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent and then wash with soap and water.
-
Dispose of Cleanup Materials: All materials used to clean up the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal decision-making process, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of this compound.
References
- Gelest, Inc. (2016, March 14).
- BenchChem. (2025). Navigating the Safe Disposal of EINECS 309-476-7: A Procedural Guide.
- Chem-Impex. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.
- PubChem. 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.
- Fisher Scientific. (2017, January 17).
- Sigma-Aldrich. (2025, November 6).
- Thermo Fisher Scientific. (2025, September 19).
- ChemicalBook. (2024, December 21). Chemical Safety Data Sheet MSDS / SDS - 1,1,2,2-TETRACHLORO-1,2-DIMETHYLDISILANE.
- ChemicalBook. This compound | 16343-18-3.
- Emory University. Chemical Waste Disposal Guidelines.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Stockholm University. Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Northwestern University. Hazardous Waste Disposal Guide.
- Harwick Standard.
- Technion - Israel Institute of Technology. Chemical Waste Management Guide.
- University of Otago. Laboratory chemical waste disposal guidelines.
- Nipissing University. (2019, June 12).
- ResearchGate. (PDF) Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane.
- MSJChem. (2015, May 14). B.
- ResearchGate. (PDF)
- Mega Lecture. (2020, April 11). 40 - 9701_w19_qp_12 : Hydrolysis of Esters [Video]. YouTube.
Sources
Navigating the Safe Handling of 1,1,2,2-Tetraphenyldisilane: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and materials science, the synthesis and application of novel organosilicon compounds like 1,1,2,2-Tetraphenyldisilane are pivotal. The unique properties of these molecules offer immense potential, but their safe and effective use hinges on a deep understanding of their handling requirements. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before handling this compound, a thorough risk assessment is paramount. Based on data from its structural analogue, this compound is a solid, likely a white crystalline powder, and presents the following potential hazards:
-
Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2]
-
Combustion Hazards: In the event of a fire, irritating fumes and organic acid vapors may be generated.[1]
To mitigate these risks, the following engineering controls are essential:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and consistent use of Personal Protective Equipment are non-negotiable for safeguarding against the potential hazards of this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or a face shield. Contact lenses should not be worn. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber or Neoprene). | Prevents direct skin contact and potential irritation.[1] |
| Body Protection | Laboratory coat or a chemical-resistant apron. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | In areas with potential for dust generation, a NIOSH-approved respirator is recommended. | Minimizes the risk of inhaling dust particles that can cause respiratory tract irritation.[1] |
Step-by-Step Safe Handling Protocol
Adherence to a standardized handling procedure is critical for minimizing exposure and preventing contamination.
Preparation:
-
Consult the SDS: Always review the Safety Data Sheet for the most up-to-date information. As no specific SDS exists for this compound, consult the SDS for 1,2-Dimethyl-1,1,2,2-tetraphenyldisilane.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach inside the fume hood.
-
Don PPE: Put on all required personal protective equipment before entering the handling area.
Handling:
-
Weighing: If weighing the solid, do so within the fume hood to contain any dust. Use a tared weigh boat or paper. Avoid creating dust clouds.
-
Transfer: When transferring the solid, use a spatula. If transferring to a reaction vessel, do so carefully to prevent spillage.
-
Cleaning: Clean any spills immediately. For small dry spills, gently sweep or scoop the material into a designated waste container. Avoid dry sweeping that can generate dust.
Post-Handling:
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and other exposed areas with mild soap and water after handling and before leaving the laboratory.
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as oxidizing agents and strong acids.[1]
Disposal:
-
Dispose of waste in a safe manner in accordance with local, state, and federal regulations.
-
Incineration is a potential disposal method.[1]
-
Crucially, do not dispose of waste into the sewer system. [1]
Visualizing the Workflow: Safe Handling of this compound
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
